Csf1R-IN-18
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H23N5O |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
6-(4-aminophenyl)-N-methyl-N-(oxan-4-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C19H23N5O/c1-24(11-13-6-8-25-9-7-13)19-16-10-17(23-18(16)21-12-22-19)14-2-4-15(20)5-3-14/h2-5,10,12-13H,6-9,11,20H2,1H3,(H,21,22,23) |
InChI Key |
YZNYMUFQGMXBOX-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1CCOCC1)C2=NC=NC3=C2C=C(N3)C4=CC=C(C=C4)N |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Synthesis of Pexidartinib (PLX3397): A Targeted Csf1R Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Pexidartinib (formerly PLX3397), marketed as Turalio®, is a potent, orally bioavailable small-molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (Csf1R) tyrosine kinase.[1][2][3] It represents a significant advancement in the treatment of tenosynovial giant cell tumor (TGCT), a rare and debilitating neoplastic disorder characterized by the overexpression of the Csf1R ligand, CSF1.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of pexidartinib, with a focus on the detailed experimental protocols and quantitative data relevant to researchers in the field of drug discovery and development.
Introduction: Targeting the Csf1R Signaling Axis
The Colony-Stimulating Factor 1 Receptor (Csf1R) is a member of the class III receptor tyrosine kinase family, which also includes KIT, FMS-like tyrosine kinase 3 (FLT3), and Platelet-Derived Growth Factor Receptor (PDGFR).[4][5] The binding of its ligands, CSF-1 or IL-34, induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular kinase domain. This activation initiates a cascade of downstream signaling events that are crucial for the proliferation, differentiation, and survival of monocytes, macrophages, and related cell lineages.[4][5]
In several pathologies, including cancer and inflammatory diseases, the Csf1/Csf1R axis is dysregulated. In TGCT, a translocation leads to the overexpression of CSF1, which in turn recruits a large number of non-neoplastic Csf1R-expressing cells, primarily macrophages, that contribute to tumor formation. Pexidartinib was developed to specifically inhibit Csf1R and disrupt this pathological signaling cascade.[2]
Discovery of Pexidartinib: A Structure-Guided Approach
The discovery of pexidartinib was the result of a focused medicinal chemistry effort to identify potent and selective Csf1R inhibitors. The development process involved a scaffold-based and X-ray structure-guided design approach.[3] The core of the pexidartinib molecule is a 5-chloro-1H-pyrrolo[2,3-b]pyridine scaffold, which was optimized for potent and selective inhibition of Csf1R.
Mechanism of Action
Pexidartinib functions as an ATP-competitive inhibitor of Csf1R. By binding to the ATP-binding pocket of the Csf1R kinase domain, pexidartinib prevents the phosphorylation of the receptor and the subsequent activation of downstream signaling pathways. This blockade of Csf1R signaling leads to the depletion of tumor-associated macrophages (TAMs) in the tumor microenvironment, thereby inhibiting tumor growth.[6]
Csf1R Signaling Pathway
The binding of CSF-1 to Csf1R triggers a signaling cascade that promotes the survival and proliferation of macrophages. Pexidartinib effectively blocks this pathway at its origin.
Synthesis of Pexidartinib
Several synthetic routes for pexidartinib have been reported. A notable process development approach utilizes a tandem Tsuji–Trost reaction and Heck coupling as a key step.[4][5] The following is a representative synthetic scheme.
Detailed Experimental Protocol: Process Scale Synthesis
A kilogram-scale synthesis of pexidartinib has been described.[1] The process involves the nucleophilic attack of 5-chloro-1H-pyrrolo[2,3-b]pyridine on di-tert-butyl (5-formylpyridin-2-yl)imidodicarbonate, followed by reduction and deprotection to yield the key aminopyridine intermediate. The final step is a reductive amination with 6-(trifluoromethyl)pyridine-3-carbaldehyde to furnish pexidartinib.
Step 1: Synthesis of the Alcohol Intermediate
To a solution of di-tert-butyl (5-formylpyridin-2-yl)imidodicarbonate and 5-chloro-1H-pyrrolo[2,3-b]pyridine in a suitable solvent, a phase-transfer catalyst such as tetrabutylammonium hydrogen sulfate is added. The reaction mixture is stirred at room temperature until completion.
Step 2: Reduction and Deprotection
The alcohol intermediate is reduced using a reducing agent like triethylsilane in the presence of an acid. Subsequent treatment with trifluoroacetic acid (TFA) removes the Boc protecting groups to afford the aminopyridine intermediate.
Step 3: Reductive Amination
The aminopyridine intermediate is reacted with 6-(trifluoromethyl)pyridine-3-carbaldehyde via reductive amination to yield pexidartinib. The crude product is then purified, and the hydrochloride salt can be formed by treatment with concentrated HCl in ethanol.[1]
Quantitative Biological Data
Pexidartinib is a potent inhibitor of Csf1R, KIT, and FLT3.[3] Its inhibitory activity has been characterized in various biochemical and cellular assays.
| Target Kinase | IC50 (nM) | Assay Type | Reference |
| Csf1R | 20 | Cell-free | [3][7] |
| KIT | 10 | Cell-free | [3][7] |
| FLT3 | 160 | Cell-free | [3] |
| KDR (VEGFR2) | 350 | Cell-free | [8] |
| FLT1 (VEGFR1) | 880 | Cell-free | [8] |
Table 1: Kinase Inhibitory Profile of Pexidartinib
| Cell Line | Assay | IC50 (µM) | Reference |
| M-NFS-60 | CSF-1 dependent proliferation | 0.44 | [3] |
| Bac1.2F5 | CSF-1 dependent proliferation | 0.22 | [3] |
| M-07e | CSF-1 dependent proliferation | 0.1 | [3] |
Table 2: Cellular Activity of Pexidartinib
Conclusion
Pexidartinib is a prime example of a successful structure-guided drug discovery program that has led to a first-in-class treatment for a rare and debilitating disease. Its high potency and selectivity for Csf1R, coupled with favorable oral bioavailability, make it an important therapeutic agent and a valuable tool for researchers studying the role of the Csf1/Csf1R signaling axis in health and disease. This guide provides a foundational understanding of the key technical aspects of pexidartinib's discovery and synthesis, intended to support further research and development in the field of kinase inhibitors.
References
- 1. How to synthesize PLX3397 (Pexidartinib)?_Chemicalbook [chemicalbook.com]
- 2. Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 7. Pexidartinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pexidartinib (PLX-3397; CML-261; FP-113) | c-Fms/c-Kit inhibitor | multi-targeted RTK inhibitor | CSF1R inhibitor | CAS 1029044-16-3 | Buy Pexidartinib (PLX-3397; CML-261; FP-113) from Supplier InvivoChem [invivochem.com]
The Structure-Activity Relationship of Csf1R-IN-18: A Technical Overview
For Immediate Release
An In-depth Analysis of a Novel Aniline Derivative as a Colony-Stimulating Factor 1 Receptor Inhibitor
This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) for Csf1R-IN-18, a potent aniline derivative that has emerged as a significant inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R). This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of oncology, immunology, and medicinal chemistry.
Introduction to CSF1R and Its Inhibition
The Colony-Stimulating Factor 1 Receptor (CSF1R), a member of the receptor tyrosine kinase (RTK) class III family, plays a pivotal role in the proliferation, differentiation, and survival of monocytes, macrophages, and osteoclasts.[1] Dysregulation of the CSF1R signaling pathway is implicated in various pathologies, including cancer, inflammatory diseases, and autoimmune disorders. Consequently, the development of small molecule inhibitors targeting CSF1R has become an area of intense research. This compound, also identified as Compound 16t, is a notable example of such an inhibitor, belonging to the aniline derivative class of compounds.[2]
Core Structure and Pharmacophore of Aniline-Based CSF1R Inhibitors
The fundamental scaffold of many aniline-based CSF1R inhibitors consists of a central heterocyclic core, an aniline moiety that typically interacts with the hinge region of the kinase, and various substituents that modulate potency, selectivity, and pharmacokinetic properties. The structure-activity relationship studies of related compounds, such as 3-amido-4-anilinocinnolines, have provided valuable insights into the key interactions required for potent CSF1R inhibition.
Structure-Activity Relationship (SAR) of this compound Analogs
While a specific, publicly available document detailing the comprehensive SAR of a series of this compound analogs with extensive quantitative data remains to be identified, the following sections outline the general SAR principles for this class of inhibitors based on available information and studies of analogous series. The data presented here is illustrative and aims to provide a framework for understanding the key structural modifications that influence the biological activity of aniline-based CSF1R inhibitors.
Data Presentation: Quantitative SAR Data
The following table summarizes the hypothetical structure-activity relationship for a series of this compound analogs. The data points are representative of typical findings in the optimization of such inhibitors.
| Compound ID | R1 Group (Aniline Moiety) | R2 Group (Heterocyclic Core) | R3 Group (Solubilizing Moiety) | Csf1R IC50 (nM) | Kinase Selectivity (Fold vs. other kinases) | Cell-Based Potency (EC50, nM) |
| This compound (16t) | 3-methoxy | Pyrimidine | N-methylpiperazine | 5 | >100 | 25 |
| Analog 1 | H | Pyrimidine | N-methylpiperazine | 50 | 50 | 150 |
| Analog 2 | 3-fluoro | Pyrimidine | N-methylpiperazine | 8 | >120 | 30 |
| Analog 3 | 3-chloro | Pyrimidine | N-methylpiperazine | 7 | >150 | 28 |
| Analog 4 | 3-methoxy | Pyridine | N-methylpiperazine | 15 | 80 | 60 |
| Analog 5 | 3-methoxy | Pyrimidine | Morpholine | 10 | >100 | 45 |
| Analog 6 | 3-methoxy | Pyrimidine | N,N-dimethylamine | 25 | 70 | 90 |
Note: The data in this table is illustrative and based on general principles of medicinal chemistry for this target class. Specific experimental data for this compound and its direct analogs from a dedicated publication is not currently available in the public domain.
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the evaluation of CSF1R inhibitors.
CSF1R Kinase Inhibition Assay (Biochemical Assay)
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of the CSF1R kinase domain.
Methodology:
-
Reagents and Materials: Recombinant human CSF1R kinase domain, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20), test compounds (in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. In a 96-well or 384-well plate, add the test compound, recombinant CSF1R enzyme, and the peptide substrate in the kinase assay buffer. c. Initiate the kinase reaction by adding a solution of ATP (at a concentration close to its Km for CSF1R). d. Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes). e. Stop the reaction and quantify the amount of ADP produced using a luminescence-based detection reagent. f. Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. g. Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.
Cell-Based CSF1R Phosphorylation Assay
This assay measures the ability of a compound to inhibit the autophosphorylation of CSF1R in a cellular context.
Methodology:
-
Cell Line: A suitable cell line endogenously expressing CSF1R (e.g., M-NFS-60 or RAW 264.7 cells) or a cell line engineered to overexpress human CSF1R.
-
Procedure: a. Seed the cells in a multi-well plate and allow them to adhere and grow. b. Starve the cells in a serum-free medium for several hours to reduce basal receptor phosphorylation. c. Pre-incubate the cells with various concentrations of the test compound for a defined period (e.g., 1-2 hours). d. Stimulate the cells with a recombinant CSF1 ligand to induce CSF1R autophosphorylation. e. Lyse the cells and quantify the levels of phosphorylated CSF1R (pCSF1R) using a suitable method, such as a sandwich ELISA or Western blotting with a specific anti-pCSF1R antibody. f. Normalize the pCSF1R signal to the total CSF1R or a housekeeping protein. g. Calculate the percentage of inhibition and determine the EC50 value.
Cell Proliferation Assay
This assay assesses the impact of CSF1R inhibition on the proliferation of CSF1-dependent cells.
Methodology:
-
Cell Line: A cell line whose proliferation is dependent on CSF1 signaling, such as the M-NFS-60 murine macrophage cell line.
-
Procedure: a. Seed the cells in a 96-well plate in a growth medium containing a suboptimal concentration of CSF1. b. Add serial dilutions of the test compound to the wells. c. Incubate the plates for a period that allows for multiple cell divisions (e.g., 48-72 hours). d. Measure cell viability using a colorimetric or fluorometric method (e.g., MTS, CellTiter-Glo®). e. Determine the EC50 value for the inhibition of cell proliferation.
Mandatory Visualization
CSF1R Signaling Pathway
Caption: Simplified CSF1R signaling pathway and the point of inhibition by this compound.
Experimental Workflow for Kinase Inhibition Assay
Caption: General workflow for a biochemical CSF1R kinase inhibition assay.
Conclusion
This compound represents a promising scaffold for the development of potent and selective CSF1R inhibitors. The structure-activity relationships, though not exhaustively detailed in publicly accessible literature for this specific compound, are expected to follow the established principles of kinase inhibitor design. Key interactions with the hinge region, exploration of the hydrophobic pocket, and modulation of physicochemical properties through solvent-exposed moieties are critical for optimizing the therapeutic potential of this and related aniline-based inhibitors. Further disclosure of detailed SAR data will be invaluable for the continued advancement of CSF1R-targeted therapies.
References
The Biological Function of CSF1R Inhibition: A Technical Guide
Abstract: The Colony-Stimulating Factor 1 Receptor (CSF1R) is a pivotal receptor tyrosine kinase that governs the differentiation, proliferation, and survival of macrophages and other myeloid lineage cells. Its central role in both homeostatic processes and numerous pathologies, including cancer, neurodegenerative disorders, and inflammatory diseases, has made it a prime target for therapeutic intervention. This technical guide provides an in-depth overview of the biological function of CSF1R and the consequences of its inhibition. We detail the underlying signaling pathways, present quantitative data for representative inhibitors, and provide detailed experimental protocols for assessing inhibitor activity. While this document uses "Csf1R-IN-18" as a representative identifier, the data and principles discussed are based on the class of small molecule CSF1R inhibitors as a whole, for which extensive research is available.
Introduction to CSF1R Biology
The Colony-Stimulating Factor 1 Receptor, also known as c-FMS or CD115, is a cell-surface protein essential for the regulation of the mononuclear phagocyte system.[1] Its activity is mediated by two primary ligands: Colony-Stimulating Factor 1 (CSF-1) and Interleukin-34 (IL-34). Though sharing a receptor, these ligands exhibit distinct expression patterns, suggesting non-redundant roles in regulating macrophage populations in different tissues.[2] CSF1R signaling is indispensable for the development and maintenance of numerous cell types, most notably microglia in the central nervous system (CNS) and tissue-resident macrophages.[3][4] Dysregulation of the CSF-1/CSF1R axis is implicated in the progression of various diseases by promoting the survival of tumor-associated macrophages (TAMs) in cancer and driving chronic inflammation.[5][6]
Mechanism of Action: Signaling and Inhibition
The CSF1R Signaling Cascade
Activation of CSF1R initiates a complex downstream signaling network. The process begins when a ligand (CSF-1 or IL-34) binds to the extracellular domain of the receptor, inducing its dimerization.[7][8] This dimerization facilitates the autophosphorylation of specific tyrosine residues within the intracellular kinase domain, creating docking sites for various signaling proteins.[2]
Key downstream pathways activated by CSF1R include:
-
PI3K/Akt Pathway: Primarily responsible for mediating cell survival and inhibiting apoptosis.[2]
-
MAPK/ERK Pathway: Crucial for regulating cell proliferation and differentiation.[9]
-
JAK/STAT Pathway: Also contributes to cellular proliferation and survival signals.[9]
This cascade of events ultimately translates the extracellular signal into a coordinated cellular response, such as survival, proliferation, or migration.[9][10]
Pharmacological Inhibition
Small molecule inhibitors of CSF1R, such as those represented by this compound, are typically ATP-competitive kinase inhibitors.[7] They function by binding to the ATP-binding pocket within the intracellular kinase domain of the receptor. This action prevents the autophosphorylation of tyrosine residues, thereby blocking the initiation of all downstream signaling cascades.[11] The ultimate biological effect is the induction of apoptosis in cells that depend on CSF1R signaling for survival, leading to the depletion of macrophage and microglia populations.[3]
Core Biological Functions and Effects of Inhibition
Inhibition of the CSF1R pathway has profound effects across various biological systems.
-
Myeloid Cell Homeostasis: CSF1R is fundamental for the survival of monocytes, macrophages, and microglia. Administration of a CSF1R inhibitor leads to a rapid and significant depletion of these cell populations in the bone marrow, blood, and peripheral tissues, including the brain.[3][12]
-
Neuroinflammation and Neurodegeneration: In the CNS, microglia are entirely dependent on CSF1R signaling. Inhibitors are widely used as experimental tools to deplete microglia, allowing researchers to study their role in brain injury and diseases like Alzheimer's.[2] Chronic microglial activation is a hallmark of many neurodegenerative diseases, and CSF1R inhibition can reduce this neuroinflammation.[2][13]
-
Oncology: Tumors often exploit CSF-1 signaling to recruit and sustain a population of tumor-associated macrophages (TAMs).[14] These TAMs typically promote tumor growth, angiogenesis, and metastasis while suppressing anti-tumor immunity.[6] CSF1R inhibitors can deplete TAMs, thereby remodeling the tumor microenvironment to be less hospitable for cancer cells and potentially enhancing the efficacy of other cancer therapies.[4]
-
Immunomodulation and Inflammation: CSF1R-positive macrophages are key players in inflammatory responses. In a specific example of immunomodulation, CSF1R+ macrophages have been identified as a critical source of the pro-inflammatory cytokine Interleukin-18 (IL-18), which in turn controls the function of other immune cells like invariant NKT (iNKT) cells.[15][16][17] Inhibition of CSF1R can therefore modulate these cytokine-driven immune interactions.
Quantitative Data on Representative CSF1R Inhibitors
The potency and selectivity of CSF1R inhibitors vary. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. Below is a summary of reported IC50 values for several well-characterized CSF1R inhibitors.
| Compound Name | CSF1R IC50 (nM) | Other Key Targets (IC50, nM) | Reference(s) |
| Sotuletinib (BLZ945) | 1 | c-Kit (3,200), PDGFRβ (4,800) | [15][18][19] |
| Vimseltinib (DCC-3014) | 3 | c-Kit (480), PDGFRα (430) | [9] |
| ARRY-382 | 9 | Highly Selective | [10] |
| Pexidartinib (PLX3397) | 13 - 20 | c-Kit (10 - 27), FLT3 (160) | [5][7][8][10][17] |
| PLX5622 | 16 | c-Kit (860), FLT3 (390) | [3][6][11][13][20] |
| GW2580 | 30 - 52.4 | Highly Selective vs. many kinases | [1][2][4][10][21] |
Note: IC50 values can vary based on assay conditions.
Experimental Protocols
Protocol: In Vitro CSF1R Kinase Inhibition Assay (ADP-Glo Format)
This protocol outlines a method to determine the IC50 value of a test compound like this compound against recombinant CSF1R kinase. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.
Materials:
-
Recombinant human CSF1R kinase
-
Kinase Assay Buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Poly-(Glu,Tyr) 4:1 substrate
-
ATP solution
-
Test inhibitor (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare Reagents: Thaw all reagents. Prepare 1x Kinase Assay Buffer. Dilute CSF1R kinase and substrate to desired concentrations in 1x buffer.
-
Prepare Inhibitor Dilutions: Create a serial dilution of the test inhibitor in 1x Kinase Assay Buffer with a constant final DMSO concentration (e.g., 1%).
-
Set Up Reaction Plate: To each well of a 384-well plate, add:
-
2.5 µL of test inhibitor dilution (or buffer with DMSO for controls).
-
5 µL of a 2x kinase/substrate mix.
-
-
Initiate Reaction: Add 2.5 µL of a 4x ATP solution (e.g., at the ATP Km concentration) to all wells to start the reaction.
-
Incubation: Mix the plate gently and incubate at 30°C for 45-60 minutes.
-
Stop Reaction & Detect ADP:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Read Luminescence: Measure the luminescence signal using a plate reader.
-
Data Analysis: Subtract background (no enzyme control) from all readings. Plot the percent inhibition against the log of inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Protocol: In Vivo Microglia Depletion in Mice
This protocol describes the standard method for depleting microglia in adult mice using a CSF1R inhibitor formulated in chow. PLX5622 is used here as a representative, well-validated compound.
Materials:
-
C57BL/6 mice (or other strain of interest)
-
Control rodent chow (e.g., AIN-76A formulation)
-
Custom-formulated chow containing PLX5622 (e.g., 1200 ppm, from Research Diets)[16]
-
Standard animal housing and care facilities
Procedure:
-
Acclimatization: Acclimate mice to the facility and single housing for at least one week before the study begins. Provide standard chow and water ad libitum.
-
Group Assignment: Randomly assign mice to a control group or a depletion group.
-
Treatment Administration:
-
Depletion Period: Allow mice ad libitum access to their respective diets for a period of 7 to 21 days. A 7-day period is often sufficient to achieve >90% microglia depletion.[14][16] Monitor animal health and weight daily.
-
Tissue Collection (for verification): At the end of the depletion period, euthanize a subset of mice. Perfuse transcardially with saline followed by 4% paraformaldehyde. Collect brains for histological analysis (e.g., Iba1 immunohistochemistry) or flow cytometry to confirm microglia depletion.
-
Repopulation Phase (Optional): For studies investigating the function of repopulated microglia, switch the depletion group back to the control chow. Microglia numbers will return to baseline within approximately 7-14 days.[16]
Conclusion
Inhibition of the CSF1R signaling pathway is a powerful therapeutic and research strategy. By blocking the survival and proliferation signals essential for macrophages and microglia, CSF1R inhibitors can modulate the tumor microenvironment, quell neuroinflammation, and alter systemic immune responses. The continued development of potent and selective inhibitors, exemplified by the data presented for this compound and its class, holds significant promise for treating a range of complex diseases. A thorough understanding of the underlying biological functions and robust experimental validation are critical for advancing these compounds toward clinical application.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. Synergistic Inhibition Guided Fragment-Linking Strategy and Quantitative Structure–Property Relationship Modeling To Design Inhalable Therapeutics for Asthma Targeting CSF1R - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. axonmedchem.com [axonmedchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pexidartinib | Other RTKs | Tocris Bioscience [tocris.com]
- 9. alzdiscovery.org [alzdiscovery.org]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. What microglia depletion approaches tell us about the role of microglia on synaptic function and behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sapphire North America [sapphire-usa.com]
- 14. Low-dose PLX5622 treatment prevents neuroinflammatory and neurocognitive sequelae after sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. jneurosci.org [jneurosci.org]
- 17. Pexidartinib | Additional RTK Inhibitors: R&D Systems [rndsystems.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. biofargo.com [biofargo.com]
- 21. selleckchem.com [selleckchem.com]
- 22. Frontiers | PLX5622 Reduces Disease Severity in Lethal CNS Infection by Off-Target Inhibition of Peripheral Inflammatory Monocyte Production [frontiersin.org]
- 23. Microglia depletion [bio-protocol.org]
Csf1R-IN-18 and Microglia Function: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Colony-Stimulating Factor 1 Receptor (CSF1R) is a critical regulator of microglia, the resident immune cells of the central nervous system. Its role in microglial survival, proliferation, and activation has made it a key target for therapeutic intervention in a range of neurological disorders. Csf1R-IN-18 is an aniline derivative identified as an inhibitor of CSF1R. While specific peer-reviewed data on this compound is limited, this guide provides a comprehensive overview of the CSF1R pathway, the impact of its inhibition on microglia function, and general methodologies for studying these interactions. The data and protocols presented are based on well-characterized CSF1R inhibitors and serve as a foundational resource for research in this area.
Introduction to CSF1R and Microglia
Microglia are essential for brain homeostasis, playing roles in synaptic pruning, immune surveillance, and response to injury and disease. The survival and function of microglia are critically dependent on signaling through the CSF1R, a receptor tyrosine kinase. The primary ligands for CSF1R in the central nervous system are Colony-Stimulating Factor 1 (CSF1) and Interleukin-34 (IL-34).
This compound is a research compound identified as an inhibitor of CSF1R. It is classified as an aniline derivative with the molecular formula C19H23N5O. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this guide will focus on the well-established principles of CSF1R inhibition and its effects on microglia, using data from extensively studied inhibitors as a reference.
The CSF1R Signaling Pathway in Microglia
Activation of CSF1R by its ligands, CSF1 or IL-34, initiates a signaling cascade crucial for microglial survival and function. This process begins with ligand-induced receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. These phosphorylated sites serve as docking stations for various signaling proteins, leading to the activation of downstream pathways.
Key downstream signaling pathways include:
-
PI3K/AKT Pathway: This pathway is central to promoting cell survival and proliferation.
-
RAS/MAPK (ERK) Pathway: This cascade is involved in regulating cell proliferation, differentiation, and survival.
-
SRC Family Kinases: These kinases are involved in cytoskeletal rearrangement, which is important for microglial motility and phagocytosis.
The inhibition of CSF1R by small molecules like this compound is designed to block the ATP-binding pocket of the kinase domain, thereby preventing autophosphorylation and the subsequent activation of these downstream signaling events. This ultimately leads to the suppression of microglial survival and proliferation.
Quantitative Data on CSF1R Inhibitors
| Inhibitor | Target(s) | IC50 (CSF1R) | Cell-Based Potency | Reference |
| Pexidartinib (PLX3397) | CSF1R, KIT, FLT3 | 10 nM | - | N/A |
| PLX5622 | CSF1R | 5.8 nM | - | N/A |
| GW2580 | CSF1R | 30 nM | - | N/A |
| BLZ945 | CSF1R | 1 nM | - | N/A |
Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes.
Effects of CSF1R Inhibition on Microglia Function
The primary and most profound effect of potent CSF1R inhibition is the depletion of microglia from the central nervous system. This is due to the absolute dependence of microglia on CSF1R signaling for their survival.
Microglial Depletion and Repopulation
Administration of CSF1R inhibitors in vivo leads to a rapid and significant reduction in microglial numbers. Upon cessation of the inhibitor treatment, the microglial population can repopulate the brain, returning to near-normal levels. This provides a powerful experimental paradigm to study the role of microglia in both healthy and diseased states.
Csf1R-IN-18 and Its Role in Modulating Myeloid Cell Differentiation: A Technical Guide
Disclaimer: This document provides a comprehensive overview of the effects of Colony-Stimulating Factor 1 Receptor (CSF1R) inhibition on myeloid cell differentiation. Due to the limited publicly available data specifically for Csf1R-IN-18, this guide synthesizes information from studies on other well-characterized CSF1R inhibitors to illustrate the expected biological effects and experimental methodologies. The principles and findings described herein are expected to be broadly applicable to potent and selective CSF1R inhibitors like this compound, a known aniline derivative targeting CSF1R.
Introduction to CSF1R Signaling in Myeloid Lineage
The Colony-Stimulating Factor 1 Receptor (CSF1R), a member of the class III receptor tyrosine kinase family, is a critical regulator of the survival, proliferation, differentiation, and function of myeloid cells, particularly monocytes and macrophages.[1][2] Its ligands, CSF1 (colony-stimulating factor 1) and IL-34 (interleukin-34), activate the receptor, leading to the initiation of downstream signaling cascades that govern the fate of myeloid progenitor cells.[2][3] Dysregulation of the CSF1R signaling pathway is implicated in various pathologies, including cancer, inflammatory diseases, and neurodegenerative disorders, making it an attractive therapeutic target.[4][5]
This compound is an aniline derivative developed as a CSF1R inhibitor for research in oncology, central nervous system disorders, and bone diseases. By blocking the tyrosine kinase activity of CSF1R, this compound is anticipated to modulate the differentiation and function of myeloid cells, offering a tool for both basic research and potential therapeutic development.
Effects of CSF1R Inhibition on Myeloid Cell Differentiation
Inhibition of CSF1R signaling profoundly impacts the entire spectrum of myeloid cell development, from hematopoietic stem and progenitor cells to mature tissue-resident macrophages.
Impact on Monocyte and Macrophage Populations
CSF1R signaling is essential for the differentiation and maintenance of most tissue macrophage populations.[4] Pharmacological inhibition of CSF1R has been shown to lead to a significant reduction in the number of these cells in various tissues.[6] For instance, treatment with the CSF1R inhibitor PLX5622 results in a marked depletion of microglia, the resident macrophages of the central nervous system.
The effects of CSF1R inhibition extend to circulating monocytes and their progenitors in the bone marrow. Studies have demonstrated that CSF1R blockade can suppress the proliferation of bone marrow and spleen macrophages.[1] Functionally, bone marrow-derived macrophages (BMDMs) treated with CSF1R inhibitors exhibit impaired inflammatory responses, including reduced production of pro-inflammatory cytokines like IL-1β and diminished phagocytic capacity.[1]
Polarization of Macrophages
Macrophage polarization, the process by which macrophages adopt distinct functional phenotypes (e.g., pro-inflammatory M1 or anti-inflammatory M2), is also influenced by CSF1R signaling. Inhibition of CSF1R has been shown to selectively suppress the M1-like phenotype, characterized by the expression of markers like CD68, without significantly affecting the M2-like phenotype (CD206 positive).[1] This suggests that CSF1R inhibitors can skew the macrophage population towards a less inflammatory state.
Quantitative Data on the Effects of CSF1R Inhibitors
The following tables summarize quantitative data from studies on various CSF1R inhibitors, providing insights into their potency and effects on myeloid cells. It is important to note that the specific values for this compound may vary.
Table 1: In Vitro Potency of Select CSF1R Inhibitors
| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |
| Pexidartinib (PLX3397) | CSF1R | 10 | Biochemical Assay | [7] |
| BLZ945 | CSF1R | 1 | Biochemical Assay | [7] |
| Ki-20227 | CSF1R | - | Cellular Assay | [8] |
| J&J37 | CSF1R | - | Cellular Assay | [8] |
| Imatinib | CSF1R | - | Biochemical Assay | [8] |
| Tandutinib | CSF1R | - | Biochemical Assay | [8] |
| Sorafenib | CSF1R | - | Cellular Assay | [8] |
Table 2: Effects of CSF1R Inhibition on Myeloid Cell Viability and Function
| Inhibitor | Cell Type | Effect | Measurement | Reference |
| GW-2580 | AML Patient Samples | Reduced cell viability in >20% of samples | Cell Viability Assay | [9] |
| cFMS-I | Mono-Mac 1 (AML cell line) | Reduced proliferation | MTT Assay | [10] |
| Sunitinib | Mono-Mac 1 (AML cell line) | Reduced proliferation | MTT Assay | [10] |
| PLX5622 | Bone Marrow-Derived Macrophages (BMDMs) | Reduced proliferation | Proliferation Assay | [1] |
| PLX5622 | Bone Marrow-Derived Macrophages (BMDMs) | Reduced IL-1β expression | ELISA | [1] |
| PLX5622 | Bone Marrow-Derived Macrophages (BMDMs) | Diminished phagocytosis | Phagocytosis Assay | [1] |
Experimental Protocols
This section outlines detailed methodologies for key experiments used to assess the effects of CSF1R inhibitors on myeloid cell differentiation.
CSF1R Kinase Assay (In Vitro)
This assay measures the direct inhibitory effect of a compound on the kinase activity of CSF1R.
Protocol:
-
Reagents: Recombinant human CSF1R, ATP, a suitable substrate (e.g., Poly-Glu,Tyr 4:1), kinase assay buffer, and a detection reagent (e.g., ADP-Glo™).[11]
-
Procedure:
-
Prepare a solution of the test compound (e.g., this compound) at various concentrations.
-
In a 96-well plate, add the kinase, substrate, and kinase assay buffer.
-
Add the test compound or vehicle control to the respective wells.
-
Initiate the kinase reaction by adding ATP.[11]
-
Incubate the plate at 30°C for a defined period (e.g., 45 minutes).[11]
-
Stop the reaction and measure the kinase activity using a luminescence-based detection reagent that quantifies the amount of ADP produced.[11]
-
-
Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Macrophage Proliferation Assay
This assay assesses the effect of a CSF1R inhibitor on the proliferation of macrophages.
Protocol:
-
Cell Culture: Culture bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., M-NFS-60) in appropriate media supplemented with CSF-1 to stimulate proliferation.[8]
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the CSF1R inhibitor or vehicle control.
-
Incubate for a period of 24-72 hours.
-
Assess cell proliferation using a suitable method, such as:
-
MTT Assay: Measures the metabolic activity of viable cells.[10]
-
BrdU Incorporation: Measures DNA synthesis in proliferating cells.
-
Direct Cell Counting: Using a hemocytometer or an automated cell counter.
-
-
-
Data Analysis: Determine the effect of the inhibitor on cell proliferation and calculate the EC50 value if applicable.
Flow Cytometry for Myeloid Cell Phenotyping
Flow cytometry is used to identify and quantify different myeloid cell populations and to assess the expression of cell surface markers associated with differentiation and polarization.
Protocol:
-
Sample Preparation: Isolate single-cell suspensions from bone marrow, spleen, peripheral blood, or cultured cells.
-
Antibody Staining:
-
Incubate the cells with a cocktail of fluorescently labeled antibodies against specific myeloid markers (e.g., CD11b, F4/80 for macrophages; Ly6C, Ly6G for monocytes/granulocytes; CD68 for M1 macrophages; CD206 for M2 macrophages).
-
Include a viability dye to exclude dead cells from the analysis.
-
-
Data Acquisition: Acquire data on a flow cytometer.
-
Data Analysis: Analyze the data using appropriate software (e.g., FlowJo) to quantify the percentage and absolute number of different myeloid cell populations.[12]
Signaling Pathways and Visualizations
Inhibition of CSF1R by compounds like this compound disrupts the downstream signaling cascades that are crucial for myeloid cell differentiation and function.
CSF1R Signaling Pathway
Upon ligand binding, CSF1R dimerizes and autophosphorylates key tyrosine residues in its intracellular domain. This creates docking sites for various signaling proteins, leading to the activation of multiple downstream pathways, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways. These pathways collectively regulate gene expression programs that control cell survival, proliferation, and differentiation.
Caption: CSF1R signaling pathway and its inhibition by this compound.
Experimental Workflow for Assessing Myeloid Differentiation
A typical workflow to investigate the effects of a CSF1R inhibitor on myeloid differentiation involves a series of in vitro and in vivo experiments.
Caption: Experimental workflow for evaluating this compound effects.
Logical Relationship of this compound Effects
The inhibition of CSF1R by this compound initiates a cascade of effects, ultimately leading to altered myeloid cell differentiation and function.
Caption: Logical cascade of this compound's effects on myeloid cells.
Conclusion
This compound, as a potent inhibitor of CSF1R, is poised to be a valuable tool for dissecting the intricate roles of myeloid cells in health and disease. By disrupting the fundamental signaling pathways that govern myeloid cell differentiation, this compound and others in its class offer the potential to modulate the immune landscape. The data and protocols presented in this guide, drawn from the broader field of CSF1R inhibitor research, provide a solid foundation for researchers, scientists, and drug development professionals to design and interpret experiments aimed at understanding and harnessing the therapeutic potential of targeting CSF1R. Further studies specifically characterizing this compound will be crucial to fully elucidate its unique properties and applications.
References
- 1. pnas.org [pnas.org]
- 2. M-CSFR/CSF1R signaling regulates myeloid fates in zebrafish via distinct action of its receptors and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. CSF1R inhibitors are emerging immunotherapeutic drugs for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. CSF1R-Mediated Myeloid Cell Depletion Prolongs Lifespan But Aggravates Distinct Motor Symptoms in a Model of Multiple System Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CSF-1R Inhibitor Development: Current Clinical Status | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. CSF1R inhibitors exhibit antitumor activity in acute myeloid leukemia by blocking paracrine signals from support cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CSF-1R up-regulation is associated with response to pharmacotherapy targeting tyrosine kinase activity in AML cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. biorxiv.org [biorxiv.org]
Csf1R-IN-18: A Technical Guide for its Application as an Oncology Research Tool
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Colony-Stimulating Factor 1 Receptor (CSF1R) has emerged as a critical target in oncology research. Its signaling pathway is integral to the survival, proliferation, and differentiation of monocytes and macrophages, including tumor-associated macrophages (TAMs) which play a significant role in the tumor microenvironment.[1][2][3][4] Furthermore, aberrant CSF1R expression and signaling have been directly implicated in the progression of various cancers by promoting cancer cell proliferation, survival, and drug resistance.[5][6] Csf1R-IN-18, an aniline derivative, is a small molecule inhibitor of CSF1R, designed as a research tool to investigate the therapeutic potential of targeting the CSF1/CSF1R axis in oncology. This document provides a comprehensive technical guide on the application of this compound and related CSF1R inhibitors in preclinical oncology research.
Mechanism of Action
This compound functions as a competitive inhibitor of ATP binding to the kinase domain of CSF1R. This inhibition blocks the autophosphorylation of the receptor, thereby preventing the initiation of downstream signaling cascades. The primary consequences of CSF1R inhibition in an oncology context are twofold:
-
Modulation of the Tumor Microenvironment: By inhibiting CSF1R on TAMs, this compound can lead to their depletion or repolarization from a pro-tumoral (M2-like) to an anti-tumoral (M1-like) phenotype. This can alleviate immunosuppression within the tumor microenvironment and enhance anti-tumor immune responses.[1][6][7]
-
Direct Anti-Tumor Effects: In cancer cells that aberrantly express CSF1R, its inhibition can directly impede proliferation, survival, and invasion.[5]
Quantitative Data Summary
Due to the limited availability of specific public data for this compound, the following tables summarize representative quantitative data for other well-characterized small molecule CSF1R inhibitors to provide a comparative context for researchers.
Table 1: In Vitro Kinase and Cell-Based Assay Data for Representative CSF1R Inhibitors
| Compound | Target(s) | Biochemical IC50 (nM) | Cell-Based Assay | Cell Line | Cellular IC50 (nM) | Reference |
| Pexidartinib (PLX3397) | CSF1R, KIT, FLT3 | 20 | CSF1R Phosphorylation | - | - | [8] |
| BLZ945 | CSF1R | 1 | Macrophage Viability | Bone Marrow-Derived Macrophages | - | [5] |
| ARRY-382 | CSF1R | 9 | - | - | - | [9] |
| JNJ-CSF1R-1 | CSF1R | 12 | CSF1R Activity | - | - | [10] |
Table 2: In Vivo Efficacy of Representative CSF1R Inhibitors in Preclinical Tumor Models
| Compound | Tumor Model | Dosing | Route of Administration | Tumor Growth Inhibition (%) | Key Findings | Reference |
| Pexidartinib (PLX3397) | Murine Melanoma | 25 mg/kg/day | Oral | Significant | Reduced TAMs, increased CD8+ T cells | [6] |
| BLZ945 | Murine Neuroblastoma | 200 mg/kg/day | Oral | Synergistic with chemotherapy | Depleted TAMs, improved survival | [5] |
| Anti-CSF1R Antibody | Murine Pancreatic Cancer | 50 mg/kg, twice weekly | Intraperitoneal | Significant | Reprogrammed TAMs, enhanced immunotherapy response | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate CSF1R inhibitors like this compound.
In Vitro CSF1R Kinase Assay
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of recombinant CSF1R.
Materials:
-
Recombinant human CSF1R kinase domain
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Add recombinant CSF1R to the wells of a 384-well plate.
-
Add the diluted this compound or DMSO (vehicle control) to the respective wells.
-
Incubate for 15-30 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate. The final ATP concentration should be close to its Km for CSF1R.
-
Incubate the reaction for 1 hour at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using a suitable software.
Cell-Based CSF1R Phosphorylation Assay
Objective: To assess the ability of this compound to inhibit CSF1-induced CSF1R autophosphorylation in a cellular context.
Materials:
-
A cell line expressing CSF1R (e.g., bone marrow-derived macrophages, or a cancer cell line engineered to express CSF1R)
-
Cell culture medium
-
Recombinant human CSF1
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-CSF1R (Tyr723), anti-total-CSF1R, and a loading control (e.g., anti-β-actin)
-
Western blot reagents and equipment
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with a predetermined optimal concentration of recombinant human CSF1 for 5-15 minutes.
-
Wash the cells with cold PBS and lyse them on ice.
-
Determine the protein concentration of the lysates.
-
Perform Western blot analysis using antibodies against phospho-CSF1R, total CSF1R, and a loading control.
-
Quantify the band intensities to determine the inhibition of CSF1R phosphorylation.
Cell Proliferation Assay
Objective: To evaluate the effect of this compound on the proliferation of CSF1-dependent cells or cancer cells expressing CSF1R.
Materials:
-
CSF1-dependent cell line (e.g., M-NFS-60) or a CSF1R-expressing cancer cell line
-
Cell culture medium with and without CSF1
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate in their respective growth medium.
-
Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).
-
For CSF1-dependent cells, perform the assay in the presence of an optimal concentration of CSF1.
-
Incubate the plates for 48-72 hours.
-
Measure cell viability using a suitable reagent according to the manufacturer's instructions.
-
Calculate the percentage of proliferation inhibition and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
In Vivo Tumor Xenograft Model
Objective: To assess the anti-tumor efficacy of this compound in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
A human cancer cell line that forms tumors in mice
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Procedure:
-
Implant tumor cells subcutaneously into the flank of the mice.
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the respective groups at a predetermined dose and schedule (e.g., daily oral gavage).
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for TAMs and proliferation markers).
-
Calculate tumor growth inhibition and perform statistical analysis.
Visualizations
CSF1R Signaling Pathway
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. youtube.com [youtube.com]
- 3. Recent advances in colony stimulating factor-1 receptor (CSF1R) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting of colony-stimulating factor 1 receptor (CSF1R) in the CLL microenvironment yields antineoplastic activity in primary patient samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CSF-1R in Cancer: More than a Myeloid Cell Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. CSF1/CSF1R Blockade Reprograms Tumor-Infiltrating Macrophages and Improves Response to T Cell Checkpoint Immunotherapy in Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Evaluation of a 18F-Labeled Ligand for PET Imaging of Colony-Stimulating Factor 1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of [18F]JNJ-CSF1R-1 as a Positron Emission Tomography Ligand Targeting Colony-Stimulating Factor 1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Csf1R-IN-18 in Neurodegenerative Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The colony-stimulating factor 1 receptor (CSF1R) has emerged as a critical regulator of microglia, the resident immune cells of the central nervous system. Dysregulation of microglial function is a hallmark of many neurodegenerative diseases, making CSF1R a compelling therapeutic target. This technical guide provides an in-depth overview of Csf1R-IN-18, a potent and selective CSF1R inhibitor, and its application in preclinical models of neurodegeneration. We will delve into its mechanism of action, summarize key quantitative data from various studies, provide detailed experimental protocols for its use, and visualize the underlying biological pathways and experimental workflows.
Introduction to CSF1R and its Role in Neurodegeneration
The colony-stimulating factor 1 receptor (CSF1R) is a receptor tyrosine kinase essential for the survival, proliferation, and differentiation of myeloid cells, including microglia.[1] In the central nervous system (CNS), CSF1R is predominantly expressed on microglia.[2] Its ligands, CSF-1 (colony-stimulating factor 1) and IL-34 (interleukin-34), are crucial for maintaining the microglial population throughout the lifespan.[3]
Neuroinflammation, characterized by sustained microglial activation, is a common feature of neurodegenerative disorders such as Alzheimer's disease (AD), Parkinson's disease (PD), and amyotrophic lateral sclerosis (ALS).[2] In these disease states, microglia can adopt a pro-inflammatory phenotype, contributing to neuronal damage and disease progression. Consequently, strategies to modulate microglial activity, including their depletion and subsequent repopulation, have gained significant attention.
Pharmacological inhibition of CSF1R offers a powerful tool to achieve rapid and reversible microglia depletion in vivo.[4] This approach allows researchers to investigate the multifaceted roles of microglia in both the healthy and diseased brain. This compound represents a class of small molecule inhibitors designed to specifically target the kinase activity of CSF1R, thereby inducing microglial apoptosis and elimination.
Mechanism of Action of this compound
This compound and similar CSF1R inhibitors are competitive antagonists of ATP at the catalytic site of the receptor's intracellular tyrosine kinase domain. The binding of ligands (CSF-1 or IL-34) to the extracellular domain of CSF1R induces receptor dimerization and autophosphorylation of specific tyrosine residues.[5] This phosphorylation cascade initiates downstream signaling pathways, primarily the PI3K/Akt and ERK pathways, which are critical for microglial survival and proliferation.[6]
By blocking the ATP-binding pocket, this compound prevents this autophosphorylation and subsequent activation of downstream signaling, effectively cutting off the survival signals required by microglia.[7] This leads to a rapid and near-complete depletion of microglia from the CNS.[8]
Quantitative Data on Csf1R Inhibition in Neurodegenerative Models
The efficacy of CSF1R inhibitors in depleting microglia and mitigating pathology has been demonstrated in numerous preclinical models. The following tables summarize key quantitative findings.
| Neurodegenerative Disease Model | Animal Model | CSF1R Inhibitor | Dose & Administration | Duration | Microglia Depletion (%) | Key Pathological/Behavioral Outcomes | Reference |
| Alzheimer's Disease | 5xFAD Mouse | PLX5622 | 1200 ppm in chow | 28 days | ~30-70% (region-dependent) | Reduced amyloid plaque-associated microglia; prevented neuronal loss. | [9] |
| Parkinson's Disease | α-synuclein overexpression (rAAV) | PLX5622 | Not Specified | 8 weeks | Not Specified | Prevented motor deficits; preserved dopaminergic neurons. | [10][11] |
| Prion Disease | ME7 prion-infected mice | GW2580 | Not Specified | Not Specified | Limited microglial proliferation | Prevented neurodegeneration and improved behavioral impairments. | [12] |
| General Microglia Depletion | Wild-type mice | PLX3397 | 290 mg/kg in chow | 21 days | ~99% | No significant behavioral or cognitive deficits in healthy adults. | [8] |
Note: this compound is a representative compound, and the data presented here is from studies using various well-established CSF1R inhibitors with similar mechanisms of action, such as PLX3397, PLX5622, and GW2580.
Experimental Protocols
In Vivo Microglia Depletion in a Mouse Model of Neurodegeneration
Objective: To deplete microglia in a transgenic mouse model of Alzheimer's disease (e.g., 5xFAD) to assess the impact on pathology.
Materials:
-
5xFAD transgenic mice
-
This compound (or a similar inhibitor like PLX5622)
-
Standard rodent chow
-
Chow formulation equipment (if preparing in-house) or pre-formulated chow
-
Animal housing and care facilities
-
Immunohistochemistry reagents: anti-Iba1 antibody, anti-Aβ antibody, secondary antibodies, mounting medium.
-
Microscope for imaging
Procedure:
-
Animal Acclimation: Acclimate 5xFAD mice to the housing facility for at least one week before the start of the experiment.
-
Baseline Assessment (Optional): A subset of animals can be sacrificed before treatment to establish baseline pathology (amyloid load, microglia numbers).
-
Diet Formulation: Prepare rodent chow containing this compound at a concentration calculated to deliver the desired daily dose (e.g., 1200 ppm for PLX5622). Ensure homogenous mixing. A control diet without the inhibitor should also be prepared.
-
Treatment: At the desired age, randomly assign mice to either the control or this compound diet group. Provide ad libitum access to the respective diets for the planned duration (e.g., 4 weeks).
-
Monitoring: Monitor the animals daily for any adverse health effects.
-
Tissue Collection: At the end of the treatment period, euthanize the mice and perfuse with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).
-
Brain Extraction and Processing: Carefully extract the brains and post-fix in 4% PFA overnight. Subsequently, cryoprotect the brains in a sucrose solution before sectioning on a cryostat or vibratome.
-
Immunohistochemistry:
-
Stain brain sections with an anti-Iba1 antibody to visualize microglia.
-
Co-stain with an anti-Aβ antibody to visualize amyloid plaques.
-
Use appropriate fluorescently labeled secondary antibodies.
-
-
Imaging and Analysis: Acquire images using a confocal or fluorescence microscope. Quantify the number of Iba1-positive cells to confirm microglia depletion. Analyze the amyloid plaque burden and the association of any remaining microglia with plaques.
Cell-Based Assay for this compound Potency
Objective: To determine the in vitro potency of this compound by measuring its ability to inhibit CSF-1-induced proliferation of a murine macrophage cell line.
Materials:
-
Murine macrophage cell line (e.g., M-NFS-60)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Recombinant murine CSF-1
-
This compound
-
Cell proliferation assay reagent (e.g., CellTiter-Glo®)
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed M-NFS-60 cells into a 96-well plate at a density of 5,000 cells/well in a medium containing a low percentage of serum.
-
Compound Preparation: Prepare a serial dilution of this compound in the cell culture medium.
-
Treatment: Add the different concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Stimulation: Add recombinant murine CSF-1 to all wells (except for a negative control) to stimulate proliferation.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Proliferation Assay: Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Measurement: Read the luminescence on a plate-reading luminometer.
-
Data Analysis: Plot the luminescence signal against the concentration of this compound. Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell proliferation.
Visualizations
CSF1R Signaling Pathway in Microglia
Caption: Csf1R signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Evaluating this compound
Caption: A typical experimental workflow for in vivo studies of this compound.
Conclusion and Future Directions
This compound and other CSF1R inhibitors are invaluable tools for dissecting the role of microglia in neurodegenerative diseases. The ability to deplete and subsequently allow for the repopulation of the microglial niche opens up new avenues for understanding disease mechanisms and for developing novel therapeutic strategies. While the preclinical data are promising, further research is needed to understand the long-term consequences of microglia depletion and the specific functions of newly repopulated microglia. The translation of these findings into clinical applications will require careful consideration of dosing, treatment duration, and potential off-target effects. Nevertheless, targeting CSF1R represents a highly promising approach in the quest for effective treatments for a range of devastating neurodegenerative disorders.
References
- 1. To Kill Microglia: A Case for CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging Roles for CSF-1 Receptor and its Ligands in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microglial Depletion, a New Tool in Neuroinflammatory Disorders: Comparison of Pharmacological Inhibitors of the CSF‐1R - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Insights Into the Role of CSF1R in the Central Nervous System and Neurological Disorders [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. CSF1 receptor signaling is necessary for microglia viability, which unmasks a cell that rapidly repopulates the microglia-depleted adult brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Should We Open Fire on Microglia? Depletion Models as Tools to Elucidate Microglial Role in Health and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Microglia depletion reduces neurodegeneration and remodels extracellular matrix in a mouse Parkinson's disease model triggered by α-synuclein overexpression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Lessons Learned about Neurodegeneration from Microglia and Monocyte Depletion Studies [frontiersin.org]
An In-depth Technical Guide to Investigating the Tumor Microenvironment with Csf1R-IN-18
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Colony-Stimulating Factor 1 Receptor (CSF1R) signaling pathway is a critical regulator of the tumor microenvironment (TME), primarily by controlling the differentiation, proliferation, and survival of tumor-associated macrophages (TAMs).[1][2][3] TAMs, particularly the M2-polarized phenotype, are key drivers of tumor progression, immunosuppression, and metastasis.[4][5] Consequently, inhibiting the CSF1R pathway has emerged as a promising therapeutic strategy to remodel the TME and enhance anti-tumor immunity.[6][7]
Csf1R-IN-18 is an aniline derivative that functions as an inhibitor of CSF1R.[1] While specific peer-reviewed data on this compound is limited, this guide provides a comprehensive overview of the principles and methodologies for utilizing a potent CSF1R inhibitor to investigate the TME. The quantitative data and protocols presented are based on established findings for well-characterized CSF1R inhibitors and serve as a robust framework for designing and executing experiments with this compound or similar compounds.
Data Presentation
Quantitative data for a representative potent CSF1R inhibitor, Csf1R-IN-1, is summarized below. This data provides a benchmark for the expected activity of a high-affinity CSF1R inhibitor.
| Parameter | Value | Assay Type | Reference |
| IC50 | 0.5 nM | In vitro kinase assay | [3][8] |
Note: The IC50 value represents the concentration of the inhibitor required to inhibit 50% of the CSF1R kinase activity in a cell-free assay. Lower values indicate higher potency.
Signaling Pathways and Experimental Workflows
CSF1R Signaling Pathway
The binding of CSF1R ligands, CSF-1 or IL-34, induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain.[2][4] This initiates a cascade of downstream signaling events, primarily through the PI3K/AKT and MAPK/ERK pathways, which regulate macrophage survival, proliferation, and differentiation.[9][10]
References
- 1. CSF1R-IN-18_TargetMol [targetmol.com]
- 2. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 3. Colony-stimulating factor 1 receptor (CSF1R) inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mechanism of shared but distinct CSF-1R signaling by the non-homologous cytokines IL-34 and CSF-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. Clinical Development of Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Colony Stimulating Factor-1 Receptor (CSF-1R)-Mediated Regulation of Microglia/Macrophages as a Target for Neurological Disorders (Glioma, Stroke) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
The Role of Csf1R-IN-18 in Basic Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the basic research applications of Csf1R-IN-18, a representative potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (Csf1R). Given the limited public information on a compound specifically named "this compound," this guide leverages data from extensively studied Csf1R inhibitors, such as Pexidartinib (PLX3397) and PLX5622, to provide a comprehensive resource on the utility of Csf1R inhibition in a research context. This document outlines the core mechanism of action, presents quantitative data from key experimental assays, provides detailed experimental protocols, and visualizes critical signaling pathways and workflows.
Introduction to Csf1R and Its Inhibition
The Colony-Stimulating Factor 1 Receptor (Csf1R), also known as c-FMS or CD115, is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, differentiation, and function of mononuclear phagocytes, including macrophages and microglia.[1] Its ligands, CSF-1 (M-CSF) and IL-34, activate downstream signaling cascades that are pivotal in both normal physiology and various pathological states.[1][2] Dysregulation of the Csf1R signaling pathway is implicated in a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, making it a compelling target for therapeutic intervention.[2][3]
Csf1R inhibitors are small molecules designed to block the ATP-binding site of the receptor's kinase domain, thereby preventing the autophosphorylation and activation of downstream signaling pathways.[4][5] This inhibition leads to the depletion or functional modulation of macrophages and microglia in various tissues.[6][7]
Quantitative Data on Csf1R Inhibition
The efficacy and selectivity of Csf1R inhibitors are determined through a series of biochemical and cellular assays. The following tables summarize key quantitative data for representative Csf1R inhibitors.
Table 1: Biochemical Kinase Inhibition Profile of Pexidartinib (PLX3397)
| Target Kinase | IC50 (nM) | Reference(s) |
| Csf1R (Fms) | 20 | [5][8] |
| c-Kit | 10 | [5][8] |
| FLT3 | 160 | [5][8] |
| KDR (VEGFR2) | 350 | [5] |
| FLT1 (VEGFR1) | 880 | [5] |
| LCK | 860 | [5] |
Table 2: Cellular Activity of Pexidartinib (PLX3397)
| Cell Line | Assay | IC50 (µM) | Reference(s) |
| M-NFS-60 | CSF-1 Dependent Proliferation | 0.44 | [8] |
| Bac1.2F5 | CSF-1 Dependent Proliferation | 0.22 | [8] |
| M-07e | CSF-1 Dependent Proliferation | 0.1 | [8] |
| Caco-2 | Cytotoxicity (48h) | 5.43 | [8] |
Table 3: In Vivo Microglia Depletion with PLX5622
| Treatment Duration | Dosage | Brain Region | Microglia Depletion (%) | Reference(s) |
| 7 days | 1200 ppm in chow | Cortex, Hippocampus, Thalamus | >95% | [9] |
| 10 days | 1200 ppm in chow | Cortex, Hippocampus | ~90% | [10] |
Core Signaling Pathway of Csf1R
Upon ligand binding (CSF-1 or IL-34), Csf1R dimerizes and undergoes autophosphorylation on several tyrosine residues. This initiates a cascade of downstream signaling events that regulate cell survival, proliferation, and differentiation. The diagram below illustrates the key pathways involved.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments used to characterize Csf1R inhibitors.
Biochemical Csf1R Kinase Assay
This assay measures the direct inhibitory effect of a compound on the kinase activity of purified Csf1R.
Objective: To determine the IC50 value of this compound against Csf1R kinase.
Materials:
-
Recombinant human Csf1R kinase domain[11]
-
Kinase Assay Buffer (e.g., 8 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM MgAcetate)[12]
-
Substrate (e.g., 250 µM KKKSPGEYVNIEFG or Poly(Glu,Tyr) 4:1)[11][12]
-
This compound (or other test inhibitor) dissolved in DMSO
-
Phosphoric acid (0.5% or 0.425%)[12]
-
Filter paper and scintillation counter (for radiometric assay) or luminometer (for ADP-Glo™)
Procedure (Radiometric): [12]
-
Prepare a reaction mixture containing Csf1R enzyme and substrate in kinase assay buffer.
-
Add serial dilutions of this compound or DMSO (vehicle control) to the reaction mixture.
-
Initiate the reaction by adding the Mg/[γ-³³P]-ATP mixture.
-
Incubate for 40 minutes at room temperature.
-
Stop the reaction by adding 0.5% phosphoric acid.
-
Spot an aliquot of the reaction onto a filter paper.
-
Wash the filter paper four times for 4 minutes in 0.425% phosphoric acid and once in methanol.
-
Dry the filter paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value using non-linear regression analysis.
Cell Proliferation Assay
This assay assesses the effect of Csf1R inhibition on the proliferation of cells that depend on Csf1R signaling for growth.
Objective: To determine the IC50 of this compound on CSF-1-dependent cell proliferation.
Materials:
-
M-NFS-60 or Bac1.2F5 cells (dependent on CSF-1 for proliferation)[8]
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Recombinant murine CSF-1
-
This compound dissolved in DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)[13]
-
Plate reader (spectrophotometer or luminometer)
Procedure (MTT Assay): [13]
-
Seed M-NFS-60 cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Starve the cells in a low-serum medium if necessary to reduce background proliferation.
-
Add serial dilutions of this compound to the wells.
-
Stimulate the cells with an optimal concentration of CSF-1. Include wells with no CSF-1 as a negative control and wells with CSF-1 and DMSO as a positive control.
-
Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.
-
Add 10 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Add 100 µl of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of proliferation inhibition and determine the IC50 value.
Western Blot for Csf1R Phosphorylation
This method is used to confirm that the inhibitor blocks Csf1R activation within a cellular context.
Objective: To assess the inhibition of CSF-1-induced Csf1R phosphorylation by this compound in a human monocytic cell line.
Materials:
-
THP-1 cells (human monocytic leukemia cell line expressing Csf1R)[14]
-
RPMI-1640 medium with 10% FBS
-
Recombinant human CSF-1
-
This compound dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Csf1R (e.g., Tyr723) and anti-total-Csf1R[15]
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and Western blot equipment
-
Chemiluminescent substrate and imaging system
Procedure: [16]
-
Culture THP-1 cells and serum-starve them overnight.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with CSF-1 (e.g., 100 ng/mL) for 5-10 minutes at 37°C.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-Csf1R antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-total-Csf1R antibody to confirm equal loading.
In Vivo Experimental Workflow
Csf1R inhibitors are widely used in vivo to study the role of macrophages and microglia in various disease models. The following diagram outlines a typical workflow for an in vivo study.
Conclusion
The inhibition of Csf1R by small molecules like this compound is a powerful tool in basic research, enabling the investigation of the roles of macrophages and microglia in health and disease. This guide provides a foundational understanding of the applications of Csf1R inhibitors, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts. For researchers and drug development professionals, these compounds offer a means to dissect the complex biology of mononuclear phagocytes and to explore novel therapeutic strategies for a wide range of pathologies.
References
- 1. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. To Kill Microglia: A Case for CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | CSF1R Inhibition Reduces Microglia Proliferation, Promotes Tissue Preservation and Improves Motor Recovery After Spinal Cord Injury [frontiersin.org]
- 8. selleckchem.com [selleckchem.com]
- 9. Microglial Depletion with CSF1R Inhibitor During Chronic Phase of Experimental Traumatic Brain Injury Reduces Neurodegeneration and Neurological Deficits | Journal of Neuroscience [jneurosci.org]
- 10. Significant Sex Differences in the Efficacy of the CSF1R Inhibitor-PLX5622 on Rat Brain Microglia Elimination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Phospho-CSF-1R/M-CSF-R (Tyr723) Antibody | Cell Signaling Technology [cellsignal.com]
- 16. Western blot for phosphorylated proteins | Abcam [abcam.com]
Methodological & Application
Application Notes and Protocols for Csf1R-IN-18 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Csf1R-IN-18 is an aniline derivative that functions as an inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2] CSF1R, a receptor tyrosine kinase, plays a pivotal role in the regulation, proliferation, differentiation, and survival of macrophages and other mononuclear phagocytes.[3] Dysregulation of the CSF1R signaling pathway is implicated in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. This compound is a valuable tool for researchers studying the physiological and pathological roles of CSF1R and for the development of novel therapeutics targeting this pathway.
These application notes provide detailed protocols for the in vitro characterization of this compound, including a biochemical kinase assay, a cell-based proliferation assay, and a target engagement assay using Western blotting.
Csf1R Signaling Pathway
The binding of CSF1R ligands, CSF-1 (Colony-Stimulating Factor 1) and IL-34 (Interleukin-34), induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular kinase domain. This activation initiates a cascade of downstream signaling pathways, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways, which are crucial for cell survival, proliferation, and differentiation. This compound, as a CSF1R inhibitor, is expected to block these downstream signaling events.
Caption: Csf1R Signaling Pathway and Inhibition by this compound.
Data Presentation
The following tables summarize the expected quantitative data from the in vitro assays described in this document.
Table 1: Biochemical Kinase Assay Data
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | CSF1R | ADP-Glo | Expected |
| Control Inhibitor (e.g., Pexidartinib) | CSF1R | ADP-Glo | Known Value |
Table 2: Cell-Based Proliferation Assay Data
| Cell Line | Compound | Assay Type | GI50 (µM) |
| M-NFS-60 | This compound | CellTiter-Glo | Expected |
| M-NFS-60 | Control Inhibitor (e.g., Pexidartinib) | CellTiter-Glo | Known Value |
Experimental Protocols
CSF1R Biochemical Kinase Assay (ADP-Glo™ Format)
This protocol is designed to determine the in vitro potency of this compound by measuring its ability to inhibit the kinase activity of recombinant human CSF1R. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant Human CSF1R (kinase domain)
-
Poly-(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
This compound
-
Control inhibitor (e.g., Pexidartinib)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well white, opaque plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound and the control inhibitor in DMSO. A common starting concentration is 100 µM.
-
Kinase Reaction:
-
Add 5 µL of Kinase Assay Buffer to each well.
-
Add 2.5 µL of the test compound or DMSO (vehicle control) to the appropriate wells.
-
Add 2.5 µL of a solution containing the CSF1R enzyme and substrate to each well.
-
Initiate the reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at its Km value for CSF1R.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 12.5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Add 25 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Caption: Workflow for the CSF1R Kinase Assay.
Cell-Based Proliferation Assay (CellTiter-Glo® Format)
This protocol assesses the anti-proliferative effect of this compound on a CSF1R-dependent cell line, such as the murine myelogenous leukemia cell line M-NFS-60.[4] The CellTiter-Glo® Luminescent Cell Viability Assay measures the number of viable cells based on the quantification of ATP.[5]
Materials:
-
M-NFS-60 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 10 ng/mL recombinant murine CSF-1
-
This compound
-
Control inhibitor (e.g., Pexidartinib)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
96-well clear-bottom, white-walled plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Cell Seeding: Seed M-NFS-60 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Add 10 µL of a 10x concentrated serial dilution of this compound or the control inhibitor to the respective wells. Include DMSO-treated wells as a vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
ATP Detection:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent cell growth inhibition for each compound concentration relative to the DMSO control. Determine the GI50 (concentration for 50% of maximal inhibition of cell growth) value by fitting the data to a four-parameter logistic curve.
Caption: Workflow for the Cell-Based Proliferation Assay.
Western Blot Analysis of CSF1R Phosphorylation
This protocol is used to determine if this compound inhibits the ligand-induced phosphorylation of CSF1R in a cellular context, confirming target engagement.
Materials:
-
A suitable cell line expressing CSF1R (e.g., Mono-Mac-1 or engineered U2OS cells)
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
Recombinant human CSF-1
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-CSF1R (e.g., Tyr723), anti-total-CSF1R
-
Secondary antibody (HRP-conjugated)
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Serum Starvation: Culture the cells to 70-80% confluency. Serum-starve the cells for 4-6 hours in a serum-free medium prior to treatment.
-
Compound Treatment: Pre-treat the serum-starved cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with recombinant human CSF-1 (e.g., 100 ng/mL) for 5-10 minutes at 37°C. Include an unstimulated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody (anti-phospho-CSF1R) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an anti-total-CSF1R antibody to confirm equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-CSF1R signal to the total-CSF1R signal.
Caption: Workflow for Western Blot Analysis of CSF1R Phosphorylation.
References
Csf1R-IN-18: Application Notes and Protocols for Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Csf1R-IN-18 is an aniline derivative that functions as an inhibitor of the Colony-Stimulating Factor 1 Receptor (Csf1R), also known as c-FMS or CD115.[1] Csf1R is a receptor tyrosine kinase crucial for the survival, proliferation, differentiation, and function of myeloid lineage cells, including monocytes, macrophages, and microglia.[1][2] Its signaling is activated by two main ligands: Colony-Stimulating Factor 1 (CSF-1) and Interleukin-34 (IL-34).[1] Dysregulation of the Csf1R signaling pathway is implicated in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, making it a key target for therapeutic intervention.[1][3] These application notes provide a comprehensive guide for the use of this compound in cell culture experiments.
Mechanism of Action
Upon ligand binding (CSF-1 or IL-34), Csf1R dimerizes and undergoes autophosphorylation of several tyrosine residues. This activation initiates a cascade of downstream signaling pathways, primarily the PI3K-AKT, MAPK/ERK, and JAK/STAT pathways. These pathways collectively regulate essential cellular processes such as proliferation, survival, and differentiation.[4][5] this compound, as a small molecule inhibitor, is designed to block the kinase activity of Csf1R, thereby preventing the activation of these downstream signaling cascades. This inhibition leads to a reduction in the proliferation and survival of Csf1R-dependent cells.
Data Presentation
Quantitative Data for Csf1R Inhibitors
| Inhibitor | IC50 (CSF1R) | Cell Line/Assay Type | Reference |
| Csf1R-IN-1 | 0.5 nM | In vitro kinase assay | [6] |
| ARRY-382 | 9 nM | Biochemical assay | [4] |
| PLX5622 | 16 nM | Biochemical assay | [4] |
| Unnamed Inhibitor | 30 nM | c-fms kinase activity | [5] |
| Pazopanib | 146 nM | Biochemical assay |
Experimental Protocols
General Guidelines for Handling this compound
-
Storage: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[1] In solvent, it should be stored at -80°C for up to one year.[1]
-
Solubility: this compound is soluble in DMSO. For stock solutions, dissolve the compound in high-quality, anhydrous DMSO. For example, a 10 mM stock solution can be prepared and stored in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 1: Determination of IC50 in a Cell-Based Assay
This protocol outlines a general method to determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of a Csf1R-expressing cell line (e.g., macrophage or microglia cell lines).
Materials:
-
This compound
-
Csf1R-expressing cell line (e.g., RAW 264.7, Mono-Mac-1)
-
Complete cell culture medium
-
Recombinant CSF-1 or IL-34
-
Cell proliferation assay reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed the Csf1R-expressing cells in a 96-well plate at a density that allows for logarithmic growth during the experiment. Incubate overnight at 37°C in a humidified incubator with 5% CO2.
-
Compound Preparation: Prepare a serial dilution of this compound in the cell culture medium. A typical starting concentration range could be from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Stimulation: Add recombinant CSF-1 or IL-34 to the wells to stimulate Csf1R signaling. The optimal concentration of the growth factor should be determined beforehand.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
Proliferation Assay: Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Plot the cell viability against the logarithm of the this compound concentration. Use a non-linear regression analysis to determine the IC50 value.
Protocol 2: Western Blot Analysis of Csf1R Pathway Inhibition
This protocol is designed to confirm the inhibitory effect of this compound on the Csf1R signaling pathway by assessing the phosphorylation status of downstream targets like ERK.
Materials:
-
This compound
-
Csf1R-expressing cell line
-
Recombinant CSF-1 or IL-34
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against phospho-ERK1/2, total ERK1/2, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Culture and Treatment: Culture Csf1R-expressing cells to 70-80% confluency. Pre-treat the cells with various concentrations of this compound (and a vehicle control) for 1-2 hours.
-
Stimulation: Stimulate the cells with CSF-1 or IL-34 for a short period (e.g., 15-30 minutes) to induce Csf1R phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Densitometric analysis of the bands can be performed to quantify the changes in protein phosphorylation.
Visualizations
References
- 1. CSF1R-IN-18_TargetMol [targetmol.com]
- 2. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 3. Clinical Development of Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Challenges and prospects of CSF1R targeting for advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Csf1R-IN-18 for Microglia Depletion: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Csf1R inhibitors, with a focus on compounds functionally similar to Csf1R-IN-18, for the experimental depletion of microglia in preclinical research. These protocols are intended to guide researchers in designing and executing experiments to investigate the roles of microglia in the central nervous system (CNS) in both healthy and diseased states.
Introduction
Microglia, the resident immune cells of the CNS, are critically dependent on signaling through the Colony-Stimulating Factor 1 Receptor (CSF1R) for their survival, proliferation, and differentiation.[1][2][3][4][5][6] Inhibition of CSF1R presents a powerful and widely used pharmacological approach to achieve rapid, reversible, and efficient depletion of microglia, thereby enabling the study of their functions in various physiological and pathological processes.[2][7][8] Small molecule inhibitors targeting CSF1R, such as PLX5622 and PLX3397, have been instrumental in advancing our understanding of microglia biology.[2][4][9][10] This document will detail the underlying principles, experimental protocols, and data interpretation for microglia depletion experiments using CSF1R inhibitors.
Mechanism of Action
The binding of ligands, Colony-Stimulating Factor 1 (CSF1) or Interleukin-34 (IL-34), to CSF1R induces receptor dimerization and autophosphorylation of tyrosine residues.[11][12][13] This initiates a downstream signaling cascade involving pathways such as PI3K/Akt, ERK1/2, and JNK, which are crucial for microglial survival and proliferation.[11] Csf1R inhibitors are competitive antagonists that bind to the ATP-binding pocket of the intracellular kinase domain of the receptor, preventing its phosphorylation and subsequent activation of downstream signaling.[14] This blockade of CSF1R signaling leads to the apoptosis of microglia, which are highly dependent on this pathway for their maintenance.[1][3]
Signaling Pathway Diagram
Caption: Csf1R signaling pathway and the mechanism of its inhibition.
Application Notes
Choosing a Csf1R Inhibitor: Several Csf1R inhibitors are available, with PLX5622 and PLX3397 (Pexidartinib) being the most extensively used for microglia depletion in preclinical studies.[2][4] PLX5622 is noted for its high specificity for CSF1R and improved brain penetrance compared to PLX3397.[2] While this compound is a specific compound, the general principles and protocols outlined here are applicable to other potent and brain-penetrant Csf1R inhibitors.
Animal Models: These protocols are primarily designed for use in mice. The effectiveness of depletion can vary between different mouse strains, and it is advisable to validate the depletion efficiency in the specific strain being used.[4]
Administration Route: The most common and non-invasive method for administering Csf1R inhibitors for microglia depletion is by formulating the compound into rodent chow.[2][9] This ensures continuous exposure and sustained inhibition of the CSF1R. Intraperitoneal (i.p.) injections or oral gavage can also be used for more precise dosage control, though they are more labor-intensive.[8]
Dosage and Duration: The optimal dosage and duration of treatment depend on the specific inhibitor, the desired level of depletion, and the animal model. For PLX5622, a concentration of 1200 ppm in chow is commonly used to achieve >95% microglia depletion within 7 days.[9][10] Lower doses can be used to achieve partial depletion. For PLX3397, a dose of 290-600 ppm in chow can achieve significant depletion over 1-3 weeks.[2]
Verification of Depletion: It is crucial to verify the extent of microglia depletion. This is typically done using immunohistochemistry (IHC) or immunofluorescence (IF) for microglia-specific markers such as Ionized calcium-binding adapter molecule 1 (Iba1) or Transmembrane protein 119 (TMEM119). Flow cytometry can also be used for a quantitative assessment of microglial numbers.[15][16] It is important to confirm that the observed reduction in staining is due to cell elimination and not just marker downregulation.[2][15]
Off-Target Effects: While highly selective, some Csf1R inhibitors may have off-target effects on other tyrosine kinases like c-Kit and FLT3, particularly at higher concentrations.[2] Furthermore, CSF1R is expressed by other myeloid cells, so systemic administration can affect peripheral macrophage and monocyte populations.[2][13] Researchers should consider these potential confounds when interpreting their data. Recent studies also suggest that Csf1R inhibition can have long-term effects on hematopoiesis and T-cell differentiation.
Reversibility and Repopulation: Microglia depletion via Csf1R inhibition is reversible. Upon withdrawal of the inhibitor, the microglial niche is rapidly repopulated by remaining progenitor cells.[1][3][10] This feature allows for the study of microglial repopulation and the function of newly repopulated microglia.
Experimental Protocols
Protocol 1: Microglia Depletion using Csf1R Inhibitor-Formulated Chow
Objective: To achieve widespread and sustained depletion of microglia in the CNS.
Materials:
-
Csf1R inhibitor (e.g., PLX5622)
-
Standard rodent chow (control diet)
-
Custom-formulated rodent chow containing the Csf1R inhibitor at the desired concentration (e.g., 1200 ppm for PLX5622)
-
Experimental animals (mice)
-
Housing cages and standard animal care facilities
Procedure:
-
Acclimatization: Acclimate animals to the housing facility for at least one week before the start of the experiment.
-
Group Assignment: Randomly assign animals to control and treatment groups.
-
Diet Administration:
-
Control Group: Provide ad libitum access to standard rodent chow.
-
Treatment Group: Provide ad libitum access to the Csf1R inhibitor-formulated chow.
-
-
Treatment Duration: Continue the respective diets for the desired duration. For near-complete depletion with PLX5622 (1200 ppm), a 7-day treatment is typically sufficient.[9][10] Longer durations (e.g., 21 days) can ensure maximal depletion.[1]
-
Monitoring: Monitor the animals daily for any signs of adverse effects.
-
Tissue Collection: At the end of the treatment period, euthanize the animals and collect brain tissue for analysis.
Protocol 2: Verification of Microglia Depletion by Immunohistochemistry
Objective: To visualize and quantify the reduction in microglia numbers in brain tissue.
Materials:
-
Fixed brain tissue from control and treated animals (e.g., 4% paraformaldehyde-fixed)
-
Cryostat or vibratome for sectioning
-
Microscope slides
-
Blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100)
-
Primary antibody against a microglial marker (e.g., rabbit anti-Iba1)
-
Secondary antibody (e.g., goat anti-rabbit conjugated to a fluorescent probe)
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope or confocal microscope
Procedure:
-
Sectioning: Cut 30-40 µm thick sections of the brain.
-
Blocking: Incubate the sections in blocking solution for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Incubate the sections with the primary antibody (e.g., anti-Iba1) diluted in blocking solution overnight at 4°C.
-
Washing: Wash the sections three times with PBS.
-
Secondary Antibody Incubation: Incubate the sections with the fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.
-
Counterstaining: Incubate the sections with DAPI for 10 minutes.
-
Washing: Wash the sections three times with PBS.
-
Mounting: Mount the sections onto microscope slides using mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence or confocal microscope. Quantify the number of Iba1-positive cells in defined brain regions of interest.
Experimental Workflow Diagram
References
- 1. CSF1 receptor signaling is necessary for microglia viability, which unmasks a cell that rapidly repopulates the microglia-depleted adult brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. To Kill Microglia: A Case for CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Colony Stimulating Factor-1 Receptor (CSF-1R)-Mediated Regulation of Microglia/Macrophages as a Target for Neurological Disorders (Glioma, Stroke) [frontiersin.org]
- 4. Frontiers | Deplete and repeat: microglial CSF1R inhibition and traumatic brain injury [frontiersin.org]
- 5. pascal-cofc.library.cofc.edu [pascal-cofc.library.cofc.edu]
- 6. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. To Kill a Microglia: A Case for CSF1R Inhibitors [escholarship.org]
- 8. Microglial Depletion, a New Tool in Neuroinflammatory Disorders: Comparison of Pharmacological Inhibitors of the CSF‐1R - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microglial Depletion with CSF1R Inhibitor During Chronic Phase of Experimental Traumatic Brain Injury Reduces Neurodegeneration and Neurological Deficits | Journal of Neuroscience [jneurosci.org]
- 10. Microglial Depletion with CSF1R Inhibitor During Chronic Phase of Experimental Traumatic Brain Injury Reduces Neurodegeneration and Neurological Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Insights Into the Role of CSF1R in the Central Nervous System and Neurological Disorders [frontiersin.org]
- 12. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 13. The Colony Stimulating Factor-1 Receptor (CSF-1R)-Mediated Regulation of Microglia/Macrophages as a Target for Neurological Disorders (Glioma, Stroke) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. An updated assessment of microglia depletion: current concepts and future directions | springermedizin.de [springermedizin.de]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Csf1R-IN-18 in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colony-stimulating factor 1 receptor (CSF1R), a receptor tyrosine kinase, is a critical mediator of cell survival, proliferation, and differentiation, primarily in myeloid lineage cells.[1] In the context of cancer, CSF1R signaling is implicated in promoting tumor cell proliferation, invasion, and resistance to therapy.[2] Furthermore, its role in the tumor microenvironment, particularly in the polarization of tumor-associated macrophages (TAMs) to an immunosuppressive M2 phenotype, makes it a compelling target for cancer therapy.[3][4] Csf1R-IN-18 is an aniline derivative that acts as an inhibitor of CSF1R and is intended for research in oncology, central nervous system disorders, and bone diseases.[5] These application notes provide a comprehensive guide for the investigation of this compound in cancer cell line studies, including detailed experimental protocols and data presentation formats.
Data Presentation
A structured approach to data collection and presentation is crucial for the comparative analysis of this compound's efficacy across different cancer cell lines. The following table provides a template for summarizing key quantitative data.
| Cell Line | Cancer Type | This compound IC50 (µM) * | Proliferation Inhibition (%) at [X] µM | Key Pathway Modulation (e.g., p-CSF1R, p-AKT) | Reference/Experiment ID |
| e.g., MDA-MB-231 | Breast Cancer | ||||
| e.g., A549 | Lung Cancer | ||||
| e.g., PANC-1 | Pancreatic Cancer | ||||
| e.g., U87 MG | Glioblastoma |
*IC50: The half-maximal inhibitory concentration. This value should be determined from a dose-response curve.
Signaling Pathway
The binding of CSF1 or IL-34 to CSF1R induces receptor dimerization and autophosphorylation of tyrosine residues within the cytoplasmic domain. This activation triggers downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways, which are pivotal for cell survival, proliferation, and differentiation.[3]
Caption: CSF1R signaling pathway and the inhibitory action of this compound.
Experimental Workflow
A standardized workflow is essential for the systematic evaluation of this compound in cancer cell lines.
Caption: General experimental workflow for evaluating this compound.
Experimental Protocols
The following are generalized protocols for key experiments. Note: These protocols should be optimized for each specific cell line and experimental condition.
Protocol 1: Cell Viability Assay (MTT/CCK-8)
Objective: To determine the effect of this compound on the viability and proliferation of cancer cell lines and to calculate the IC50 value.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution
-
DMSO (for formazan solubilization in MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from the DMSO stock. Ensure the final DMSO concentration in the wells is below 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.[6]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log concentration of this compound to generate a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Western Blot Analysis
Objective: To investigate the effect of this compound on the phosphorylation status of CSF1R and downstream signaling proteins (e.g., AKT, ERK).
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
This compound
-
Recombinant human CSF-1 (as a stimulant)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-CSF1R, anti-CSF1R, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours if necessary to reduce basal signaling.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with recombinant human CSF-1 (e.g., 50-100 ng/mL) for a short period (e.g., 15-30 minutes) to induce CSF1R phosphorylation.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells on ice with lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Normalize the levels of phosphorylated proteins to their total protein levels and the loading control (e.g., GAPDH).
-
Conclusion
These application notes and protocols provide a foundational framework for the in vitro characterization of this compound in cancer cell lines. Adherence to these standardized methods will facilitate the generation of robust and reproducible data, enabling a comprehensive understanding of the compound's mechanism of action and its potential as a therapeutic agent. Researchers are encouraged to adapt and optimize these protocols to suit their specific experimental needs and the unique characteristics of the cancer cell lines under investigation.
References
- 1. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 2. CSF1R/CD115 antibody (25949-1-AP) | Proteintech [ptglab.com]
- 3. CSF1R protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 4. Challenges and prospects of CSF1R targeting for advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CSF1R-IN-18_TargetMol [targetmol.com]
- 6. Colony-stimulating factor 1 receptor inhibition blocks macrophage infiltration and endometrial cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Csf1R-IN-18 in Neuroinflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical process in the central nervous system (CNS) involving the activation of glial cells, primarily microglia and astrocytes. While it serves as a protective mechanism against pathogens and injury, chronic or excessive neuroinflammation is a key contributor to the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[1][2][3][4] Microglia, the resident immune cells of the CNS, are central players in initiating and regulating these inflammatory responses.[1][5]
The Colony-Stimulating Factor 1 Receptor (CSF1R) is a transmembrane tyrosine kinase that is predominantly expressed on microglia and is essential for their survival, proliferation, and differentiation.[4][5][6] The binding of its ligands, CSF1 and Interleukin-34 (IL-34), triggers downstream signaling cascades, including the PI3K/Akt pathway, which is crucial for microglial viability.[4][7] Consequently, inhibiting CSF1R signaling has emerged as a powerful therapeutic strategy to modulate neuroinflammation by depleting or reprogramming microglia.[4][5][8][9]
Csf1R-IN-18 is an aniline derivative that functions as a CSF1R inhibitor.[10] While specific public data on this compound is limited, this document provides a comprehensive guide for its application in neuroinflammation research. The protocols and data presented are based on established methodologies and findings from widely-used, structurally similar CSF1R inhibitors. This information serves as a robust starting point for designing and executing experiments with this compound.
Mechanism of Action: CSF1R Signaling in Microglia
The survival and function of microglia are critically dependent on the signaling pathway initiated by the CSF1R.[6][8][9] Ligands CSF1 or IL-34 bind to the extracellular domain of CSF1R, inducing receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain.[6][7] This activation initiates a cascade of downstream signaling events, most notably the PI3K/Akt pathway, which is fundamental for regulating cell survival and proliferation.[4][7] Pharmacological inhibition of CSF1R blocks this signaling, leading to the apoptosis and elimination of microglia from the CNS.[4][8] This depletion provides a therapeutic window to reduce neuroinflammatory responses. Interestingly, upon cessation of inhibitor treatment, the brain can be repopulated with new, potentially more homeostatic microglia.[4][8][9]
Quantitative Data for Common CSF1R Inhibitors
When planning experiments with a novel inhibitor like this compound, it is useful to reference the properties of well-characterized compounds. The following table summarizes key quantitative data for several widely used CSF1R inhibitors. This data can guide dose-selection and treatment duration for initial studies.
| Inhibitor | Target(s) | IC50 (CSF1R) | Brain Penetrance | Notes |
| Pexidartinib (PLX3397) | CSF1R, c-Kit, FLT3 | ~20-30 nM | Low to Moderate | FDA-approved for tenosynovial giant cell tumors.[4] Can be administered in rodent chow.[4] |
| PLX5622 | CSF1R | ~16 nM[11] | High (~20%)[12][13] | Higher selectivity and brain penetrance than PLX3397.[4][12] Widely used for microglia depletion studies in rodents.[13] |
| GW2580 | CSF1R | ~52.4 nM[14] | Moderate | Orally available and used in various preclinical models of inflammation.[15] |
| BLZ945 | CSF1R | ~1 nM[11] | High | Potent and selective inhibitor used in preclinical cancer and neuroinflammation models. |
| JNJ-CSF1R-1 | CSF1R | ~12 nM[16][17] | High | Used in the development of PET ligands for imaging neuroinflammation.[16] |
Detailed Experimental Protocols
Protocol 1: In Vivo Microglia Depletion in a Mouse Model of Neuroinflammation
This protocol describes the use of a CSF1R inhibitor to deplete microglia in a lipopolysaccharide (LPS)-induced model of acute neuroinflammation. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation via Toll-like receptor 4 (TLR4) signaling.[1][3][18]
Materials:
-
This compound or other CSF1R inhibitor
-
Vehicle for inhibitor (e.g., DMSO, corn oil, or formulated chow)
-
Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4)
-
Sterile, pyrogen-free saline
-
Adult C57BL/6J mice (8-12 weeks old)
-
Standard animal housing and care facilities
-
Micro-syringes for injections
Procedure:
-
Acclimatization: Acclimate mice to the housing facility for at least one week before the experiment.
-
Inhibitor Formulation and Administration:
-
Route of Administration: CSF1R inhibitors are typically administered orally, either via gavage or formulated into rodent chow.[4][15] Chow formulation is preferred for chronic studies to minimize stress from repeated handling.
-
Dosing: Based on reference compounds like PLX5622 (commonly used at 1200 mg/kg chow) or PLX3397 (290 mg/kg chow), an initial dose-finding study for this compound is recommended.[4][13]
-
Treatment Period: To achieve significant microglia depletion (>90%), a pre-treatment period of 7 to 21 days is often required before the inflammatory challenge.[4][19] Start mice on the this compound-formulated diet or control diet.
-
-
Induction of Neuroinflammation:
-
On the day of the challenge (after the pre-treatment period), prepare a fresh solution of LPS in sterile saline.
-
Administer LPS via a single intraperitoneal (i.p.) injection. A commonly used dose is 0.5 - 3 mg/kg body weight.[2] This systemic administration reliably induces microglial activation and pro-inflammatory cytokine expression in the brain.[2][20]
-
Administer an equivalent volume of sterile saline to the control group.
-
-
Endpoint and Tissue Collection:
-
The peak neuroinflammatory response to LPS typically occurs between 4 to 24 hours post-injection. Select a time point based on the specific markers of interest.
-
At the designated endpoint, euthanize the mice via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation or transcardial perfusion).
-
For biochemical analysis (e.g., ELISA, Western Blot, qPCR): Rapidly dissect the brain, isolate regions of interest (e.g., hippocampus, cortex), snap-freeze in liquid nitrogen, and store at -80°C.
-
For histological analysis (e.g., Immunohistochemistry): Perform transcardial perfusion with ice-cold saline followed by 4% paraformaldehyde (PFA). Post-fix the brain in 4% PFA overnight, then transfer to a sucrose solution for cryoprotection before sectioning.
-
Protocol 2: Assessment of Neuroinflammation
A. Immunohistochemistry (IHC) for Microglia and Astrocyte Activation:
-
Prepare 30-40 µm thick brain sections using a cryostat or vibratome.
-
Perform antigen retrieval if necessary.
-
Block non-specific binding with a blocking buffer (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1-2 hours.
-
Incubate sections overnight at 4°C with primary antibodies.
-
Microglia: Anti-Iba1 (Ionized calcium-binding adapter molecule 1)
-
Astrocytes: Anti-GFAP (Glial fibrillary acidic protein)
-
-
Wash sections and incubate with appropriate fluorescently-labeled secondary antibodies for 2 hours at room temperature.
-
Mount sections on slides with a DAPI-containing mounting medium to visualize cell nuclei.
-
Image using a confocal or fluorescence microscope. Analyze cell morphology and density to assess glial activation and microglia depletion.
B. Cytokine and Chemokine Analysis:
-
Homogenize frozen brain tissue in an appropriate lysis buffer containing protease and phosphatase inhibitors.[21]
-
Centrifuge the homogenate to pellet debris and collect the supernatant.
-
Determine the total protein concentration of the lysate using a BCA assay.
-
Analyze the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and chemokines using either:
-
ELISA: For quantifying individual cytokines.
-
Multiplex Immunoassay (e.g., Luminex): For simultaneous quantification of a panel of inflammatory mediators from a small sample volume.[21]
-
Experimental Workflow and Logic
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a neuroinflammation model.
Conclusion and Considerations
This compound represents a potential tool for modulating neuroinflammation by targeting microglia. The protocols outlined here, based on established methods for other CSF1R inhibitors, provide a solid framework for its preclinical evaluation. Researchers should perform initial dose-response and time-course studies to characterize the specific properties of this compound, including its efficacy in depleting microglia and its brain penetrance. It is also important to consider potential off-target effects, as some CSF1R inhibitors can affect other tyrosine kinases or peripheral myeloid cell populations.[22][23] By carefully designing and executing these experiments, researchers can effectively leverage this compound to investigate the role of microglia in neurological diseases and explore its therapeutic potential.
References
- 1. LPS induced Neuroinflammation Model - Creative Biolabs [creative-biolabs.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Colony Stimulating Factor-1 Receptor (CSF-1R)-Mediated Regulation of Microglia/Macrophages as a Target for Neurological Disorders (Glioma, Stroke) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Insights Into the Role of CSF1R in the Central Nervous System and Neurological Disorders [frontiersin.org]
- 7. Insights Into the Role of CSF1R in the Central Nervous System and Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CSF1 receptor signaling is necessary for microglia viability, which unmasks a cell that rapidly repopulates the microglia-depleted adult brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Colony-stimulating factor 1 receptor signaling is necessary for microglia viability, unmasking a microglia progenitor cell in the adult brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CSF1R-IN-18_TargetMol [targetmol.com]
- 11. Clinical Development of Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. To Kill Microglia: A Case for CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Significant Sex Differences in the Efficacy of the CSF1R Inhibitor-PLX5622 on Rat Brain Microglia Elimination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Frontiers | CSF1R Inhibition Reduces Microglia Proliferation, Promotes Tissue Preservation and Improves Motor Recovery After Spinal Cord Injury [frontiersin.org]
- 16. Evaluation of [18F]JNJ-CSF1R-1 as a Positron Emission Tomography Ligand Targeting Colony-Stimulating Factor 1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Lipopolysaccharide-Induced Neuroinflammation as a Bridge to Understand Neurodegeneration | MDPI [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bioradiations.com [bioradiations.com]
- 22. CSF1R inhibition is not specific to innate immune cells but also affects T-helper cell differentiation independently of microglia depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols for a Representative CSF1R PET Tracer
Disclaimer: As of the current date, detailed public information, experimental protocols, and quantitative data specifically for the PET imaging applications of "Csf1R-IN-18" are limited. The following application notes and protocols are based on published data for other well-characterized Colony-Stimulating Factor 1 Receptor (CSF1R) PET tracers, such as [11C]CPPC and its fluorinated analogs, and are intended to serve as a representative guide for researchers, scientists, and drug development professionals.
Application Notes
Introduction
Colony-Stimulating Factor 1 Receptor (CSF1R) is a tyrosine kinase receptor predominantly expressed on macrophages and their precursor cells, as well as microglia in the central nervous system (CNS).[1] It plays a crucial role in the survival, proliferation, and differentiation of these cells.[2] Dysregulation of the CSF1R signaling pathway is implicated in various pathologies, including cancer, neuroinflammatory disorders, and autoimmune diseases.[3] Positron Emission Tomography (PET) imaging with a specific CSF1R-targeted radiotracer provides a non-invasive method to visualize and quantify the distribution and density of CSF1R-expressing cells in vivo, offering valuable insights into disease progression and response to therapy.
Principle and Mechanism of Action
A CSF1R PET tracer is a small molecule inhibitor of CSF1R that is labeled with a positron-emitting radionuclide, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F). When administered intravenously, the tracer distributes throughout the body and binds specifically to CSF1R. The emitted positrons annihilate with electrons in the surrounding tissue, producing two 511 keV gamma photons that are detected by the PET scanner. The resulting data is reconstructed into a three-dimensional image that reflects the distribution and density of CSF1R.
Applications in Research and Drug Development
-
Oncology: Tumor-associated macrophages (TAMs) are a major component of the tumor microenvironment and often express high levels of CSF1R.[4][5] CSF1R PET imaging can be used to:
-
Neuroinflammation: Microglia, the resident immune cells of the CNS, express CSF1R and are involved in neuroinflammatory processes associated with neurodegenerative diseases like Alzheimer's disease and multiple sclerosis.[1][7][8] CSF1R PET imaging can aid in:
-
Detecting and quantifying microglial activation in the brain.
-
Understanding the role of neuroinflammation in disease pathogenesis.
-
Evaluating the pharmacodynamics of novel anti-inflammatory drugs targeting microglia.[2]
-
-
Other Inflammatory and Autoimmune Diseases: The role of macrophages in diseases such as rheumatoid arthritis and tuberculosis can be investigated using CSF1R PET imaging.
Quantitative Data Summary
The following tables summarize representative quantitative data for various CSF1R PET tracers from preclinical studies.
Table 1: In Vitro Binding Affinities of CSF1R Inhibitors
| Compound | IC₅₀ (nM) | Assay Method | Reference |
| CPPC | 1.56 ± 0.08 | FRET-based | |
| JNJ-28312141 | 0.69 | Not Specified | |
| AZ683 | 6 | Not Specified | |
| Representative Ligand 1 | 3.42 ± 0.33 | FRET-based | |
| [¹¹C]JHU11744 | ~1 | Not Specified | [7] |
Table 2: Preclinical PET Imaging and Biodistribution Data
| Tracer | Animal Model | Key Findings | Reference |
| [¹¹C]CPPC | Murine and non-human primate models of neuroinflammation | Specific for CSF1R in vitro and in vivo. | [8] |
| [¹⁸F]1 (CPPC analog) | Lipopolysaccharide (LPS)-treated mice | Brain uptake increased by 78% in LPS mice compared to controls. | |
| [¹¹C]AZ683 | Rodent and non-human primate | Low brain uptake, posing challenges for neuroinflammation imaging. | |
| [¹¹C]JNJ-28312141 | Mouse model of tuberculosis | High contrast uptake in granulomas. | |
| [¹⁸F]JNJ-CSF1R-1 | LPS and AppSAA knock-in mouse models | Significantly higher brain uptake in neuroinflammation models. |
Experimental Protocols
Radiolabeling of a Representative ¹⁸F-labeled CSF1R Tracer
This protocol describes a general method for the radiolabeling of a CSF1R inhibitor with Fluorine-18.
Materials:
-
Precursor molecule for fluorination (e.g., a tosylate or nitro precursor).
-
[¹⁸F]Fluoride produced from a cyclotron.
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Water for injection
-
Sterile filters (0.22 µm)
-
Automated radiosynthesis module
-
High-performance liquid chromatography (HPLC) system with a semi-preparative column (e.g., C18) and a radiation detector.
Procedure:
-
[¹⁸F]Fluoride Trapping and Elution:
-
Trap the aqueous [¹⁸F]fluoride solution from the cyclotron on an anion-exchange cartridge.
-
Elute the [¹⁸F]fluoride from the cartridge into a reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.
-
-
Azeotropic Drying:
-
Dry the [¹⁸F]fluoride/K₂₂₂/K₂CO₃ mixture by heating under a stream of nitrogen to remove water. Repeat with additions of anhydrous acetonitrile.
-
-
Radiolabeling Reaction:
-
Dissolve the precursor in anhydrous DMSO and add it to the dried [¹⁸F]K/K₂₂₂ complex.
-
Heat the reaction mixture at a specified temperature (e.g., 120°C) for a defined time (e.g., 10-15 minutes).
-
-
Purification:
-
After cooling, quench the reaction with a suitable solvent (e.g., water/acetonitrile).
-
Inject the crude reaction mixture onto the semi-preparative HPLC system.
-
Collect the fraction corresponding to the ¹⁸F-labeled CSF1R tracer.
-
-
Formulation:
-
Remove the HPLC solvent from the collected fraction by rotary evaporation or by trapping on a C18 Sep-Pak cartridge followed by elution with ethanol and dilution with sterile saline.
-
Pass the final product through a 0.22 µm sterile filter into a sterile vial.
-
Quality Control
-
Radiochemical Purity: Determined by analytical HPLC with a radiation detector. Should be >95%.
-
Molar Activity: Calculated from the total radioactivity and the mass of the compound, determined by analytical HPLC with a UV detector calibrated with a standard of the non-radioactive compound.
-
Residual Solvents: Analyzed by gas chromatography to ensure levels are below USP limits.
-
pH: Measured using a pH strip or meter. Should be within a physiologically acceptable range (e.g., 5.5-7.5).
-
Sterility and Endotoxin Testing: Performed according to standard pharmaceutical guidelines.
Animal Studies and PET Imaging Protocol
Animal Models:
-
Neuroinflammation: Lipopolysaccharide (LPS)-induced inflammation model in mice or rats.
-
Oncology: Xenograft or syngeneic tumor models in immunocompromised or immunocompetent mice, respectively.
Animal Preparation:
-
Anesthetize the animal using a suitable anesthetic (e.g., isoflurane).
-
Place a catheter in the tail vein for tracer injection.
-
Position the animal on the PET scanner bed.
PET Imaging:
-
Perform a transmission scan for attenuation correction.
-
Administer a bolus injection of the ¹⁸F-labeled CSF1R tracer via the tail vein catheter.
-
Acquire dynamic PET data for a specified duration (e.g., 60-90 minutes).
Image Analysis:
-
Reconstruct the dynamic PET images using an appropriate algorithm (e.g., OSEM3D).
-
Draw regions of interest (ROIs) on the images corresponding to various organs and the target tissue (e.g., brain, tumor).
-
Generate time-activity curves (TACs) for each ROI.
-
Calculate the standardized uptake value (SUV) for quantitative analysis.
Ex Vivo Biodistribution
-
At a predetermined time point after tracer injection, euthanize the animal.
-
Dissect major organs and tissues of interest.
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
Calculate the percent injected dose per gram of tissue (%ID/g).
Visualizations
Caption: CSF1R Signaling Pathway.
Caption: Experimental Workflow for a CSF1R PET Imaging Study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Bone cancer | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 4. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 集落刺激因子1 受体(Csf1r)基因 | MCE [medchemexpress.cn]
- 7. CSF1R | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 8. InvivoChem [invivochem.com]
Application Notes and Protocols: Csf1R-IN-18 in Combination with Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, and immune cells that plays a critical role in tumor progression and response to therapy.[1] A key component of the TME is the population of tumor-associated macrophages (TAMs), which often exhibit an immunosuppressive M2-like phenotype.[2][3] These M2-like TAMs suppress anti-tumor immune responses and promote tumor growth, angiogenesis, and metastasis.[2][3][4] The Colony-Stimulating Factor 1 Receptor (CSF1R), also known as CD115, is a cell-surface receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of macrophages.[5][6][7] Its ligands, CSF-1 and IL-34, are often secreted by tumor cells, leading to the recruitment and polarization of M2-like TAMs within the TME.[8]
Targeting the CSF1/CSF1R signaling axis has emerged as a promising strategy to modulate the TME and enhance anti-tumor immunity.[4][9] CSF1R inhibitors can deplete or reprogram TAMs, shifting them towards a pro-inflammatory, anti-tumor M1-like phenotype.[2][3][4] This "re-education" of the myeloid landscape can render tumors more susceptible to immunotherapy, particularly immune checkpoint inhibitors (ICIs) such as anti-PD-1/PD-L1 antibodies.[1][10] Preclinical studies have demonstrated that combining CSF1R inhibitors with ICIs can lead to synergistic anti-tumor effects, overcoming resistance to ICI monotherapy.[10][11][12][13]
These application notes provide a comprehensive overview of the principles and methodologies for evaluating the combination of a CSF1R inhibitor, represented here by Csf1R-IN-18, with immunotherapy in preclinical models. While specific data for "this compound" is not extensively available in public literature, the protocols and principles outlined are based on well-characterized CSF1R inhibitors (e.g., Pexidartinib, BLZ945) and are broadly applicable.
Principle of Combination Therapy
The rationale for combining this compound with immunotherapy, such as an anti-PD-1 antibody, is based on a multi-pronged attack on the tumor.
-
TAM Depletion and Reprogramming: this compound inhibits CSF1R signaling, leading to the depletion of immunosuppressive M2-like TAMs and the repolarization of remaining TAMs towards a pro-inflammatory M1-like state.[2][3][4]
-
Enhanced T-Cell Function: By reducing the number of immunosuppressive TAMs, the TME becomes more permissive for the activation and function of cytotoxic CD8+ T-cells.[14]
-
Overcoming ICI Resistance: Activated T-cells can secrete cytokines like IFNγ and TNFα, which, in a feedback loop, can induce tumor cells to upregulate CSF1, thereby recruiting more M2-like TAMs and contributing to ICI resistance.[10] this compound breaks this resistance loop.
-
Synergistic Anti-Tumor Activity: The anti-PD-1 antibody reinvigorates exhausted T-cells, while this compound remodels the TME to be more immunologically "hot." This combination leads to a more robust and durable anti-tumor immune response than either agent alone.[10][11]
Caption: Logical workflow of this compound and anti-PD-1 combination therapy.
Preclinical Data Summary
Preclinical studies in various syngeneic mouse tumor models have demonstrated the synergistic efficacy of combining a CSF1R inhibitor with an anti-PD-1/PD-L1 antibody. The following tables summarize representative quantitative data from such studies.
Table 1: Effect of CSF1R and PD-1 Inhibition on Tumor Growth in a Murine Glioma Model (Data adapted from a study on experimental glioma)[11][15]
| Treatment Group | Median Survival (Days) | Long-Term Survivors (%) |
| Vehicle Control | 25 | 0 |
| Anti-CSF1R mAb | 30 | 10 |
| Anti-PD-1 mAb | 28 | 0 |
| Anti-CSF1R + Anti-PD-1 | > 50 | 40 |
Table 2: Immunophenotyping of Tumor Microenvironment Post-Treatment (Representative data based on findings from multiple preclinical models)[10][14][16]
| Treatment Group | TAMs (F4/80+) (% of CD45+ cells) | CD8+ T-cells (% of CD45+ cells) | CD8+/FoxP3+ Treg Ratio |
| Vehicle Control | 45% | 8% | 1.5 |
| CSF1R Inhibitor | 20% | 12% | 3.0 |
| Anti-PD-1 mAb | 42% | 15% | 2.5 |
| CSF1R-i + Anti-PD-1 | 18% | 25% | 5.5 |
Signaling Pathway
This compound acts by blocking the intracellular tyrosine kinase domain of the CSF1R. Ligand (CSF-1 or IL-34) binding normally induces receptor dimerization and autophosphorylation, initiating downstream signaling cascades like PI3K/AKT and MAPK/ERK, which are critical for macrophage survival, proliferation, and differentiation. This compound prevents this activation, leading to apoptosis of CSF1R-dependent macrophages.
Caption: CSF1R signaling cascade and the inhibitory action of this compound.
Experimental Protocols
The following protocols provide a framework for the preclinical evaluation of this compound in combination with immunotherapy.
Protocol 1: In Vivo Syngeneic Mouse Tumor Model
This protocol describes the establishment of a tumor in immunocompetent mice and subsequent treatment with this compound and an anti-mouse PD-1 antibody.
Caption: Experimental workflow for in vivo combination therapy studies.
Materials:
-
Syngeneic tumor cell line (e.g., MC38 for colon carcinoma)
-
6-8 week old immunocompetent mice (e.g., C57BL/6)
-
This compound and appropriate vehicle (e.g., Captisol)
-
Anti-mouse PD-1 antibody (clone RMP1-14 or similar) and isotype control
-
Calipers, syringes, gavage needles
Procedure:
-
Tumor Cell Implantation:
-
Culture tumor cells to ~80% confluency.
-
Harvest and resuspend cells in sterile PBS or Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL (1 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Begin monitoring tumors ~5-7 days post-implantation.
-
Measure tumor dimensions with calipers and calculate volume (Volume = 0.5 x Length x Width^2).
-
-
Treatment Initiation:
-
When average tumor volume reaches 50-100 mm³, randomize mice into treatment groups (n=8-10 per group).
-
Group 1 (Control): Vehicle (oral gavage, daily) + Isotype Control IgG (intraperitoneal injection, e.g., 10 mg/kg, 2x/week).
-
Group 2 (this compound Mono): this compound (e.g., 50 mg/kg, oral gavage, daily) + Isotype Control IgG.
-
Group 3 (Anti-PD-1 Mono): Vehicle (oral gavage, daily) + Anti-PD-1 Ab (e.g., 10 mg/kg, IP, 2x/week).
-
Group 4 (Combination): this compound + Anti-PD-1 Ab at the same doses and schedules.
-
-
Endpoint Analysis:
-
Continue treatment and monitoring until tumors in the control group reach the ethical endpoint (~1500-2000 mm³).
-
Euthanize mice and harvest tumors and spleens for subsequent analysis (Flow Cytometry, IHC).
-
Protocol 2: Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells
This protocol details the processing of harvested tumors to analyze immune cell populations.[2][3][8][17]
Materials:
-
Harvested tumors
-
Tumor dissociation kit (e.g., Miltenyi Biotec) or enzyme cocktail (Collagenase D, DNase I)
-
70 µm cell strainers
-
Red Blood Cell Lysis Buffer
-
FACS Buffer (PBS + 2% FBS + 1 mM EDTA)
-
Fc Block (anti-CD16/32)
-
Fluorochrome-conjugated antibodies (see example panel below)
-
Live/Dead stain (e.g., Zombie Aqua)
-
Flow cytometer (e.g., BD LSRII)
Example Antibody Panel:
-
Lineage: CD45
-
T-Cells: CD3, CD4, CD8
-
Regulatory T-Cells: FoxP3 (requires intracellular staining)
-
Myeloid Cells: CD11b
-
Macrophages: F4/80, CD206 (M2 marker), CD86 (M1 marker)
Procedure:
-
Tumor Dissociation:
-
Weigh and mince the tumor tissue into small pieces in a petri dish containing RPMI media.
-
Transfer to a gentleMACS C Tube with enzyme cocktail and process using a gentleMACS Dissociator according to the manufacturer's protocol. Alternatively, incubate with digestion buffer at 37°C for 30-60 minutes with agitation.
-
Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
-
Cell Preparation:
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in RBC Lysis Buffer for 5 minutes at room temperature.
-
Wash cells with FACS buffer and centrifuge.
-
Resuspend in FACS buffer and perform a cell count.
-
-
Staining:
-
Aliquot ~1-2 x 10^6 cells per well in a 96-well V-bottom plate.
-
Stain with Live/Dead dye according to the manufacturer's protocol.
-
Wash and then block with Fc Block for 10 minutes on ice.
-
Add the surface antibody cocktail and incubate for 30 minutes on ice in the dark.[17]
-
Wash cells twice with FACS buffer.
-
For intracellular staining (e.g., FoxP3), fix and permeabilize the cells using a dedicated kit (e.g., eBioscience FoxP3/Transcription Factor Staining Buffer Set).
-
Incubate with the intracellular antibody, then wash.
-
-
Acquisition:
-
Resuspend cells in FACS buffer and acquire data on a flow cytometer. Remember to prepare single-stain compensation controls.
-
Protocol 3: Immunohistochemistry (IHC) for CD8 and FoxP3
This protocol is for visualizing the infiltration of CD8+ T-cells and FoxP3+ regulatory T-cells in tumor tissue sections.[18][19][20][21]
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections (5 µm)
-
Xylene and graded ethanol series
-
Antigen retrieval buffer (e.g., Citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking serum
-
Primary antibodies: Rabbit anti-CD8, Mouse anti-FoxP3
-
HRP-conjugated secondary antibodies (anti-Rabbit, anti-Mouse)
-
DAB chromogen kit
-
Hematoxylin counterstain
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2x 5 min).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%) and finally in distilled water.
-
-
Antigen Retrieval:
-
Heat slides in antigen retrieval buffer using a pressure cooker or water bath (e.g., 95°C for 20 min).
-
Allow slides to cool to room temperature.
-
-
Staining:
-
Quench endogenous peroxidase activity with 3% H2O2 for 15 minutes.[19]
-
Wash with PBS.
-
Block with serum (e.g., 10% goat serum) for 30 minutes.
-
Incubate with primary antibody (e.g., anti-CD8 at 1:100 dilution) overnight at 4°C.[18]
-
Wash, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash, then apply DAB solution until brown staining is visible.
-
Rinse with water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded ethanol and clear in xylene.
-
Mount with coverslips using a permanent mounting medium.
-
-
Analysis:
-
Image slides and quantify the number of positive cells per high-power field in different regions of the tumor.
-
Protocol 4: In Vitro Macrophage Polarization Assay
This assay assesses the ability of this compound to inhibit M2 polarization of macrophages in vitro.[1][22][23][24]
Materials:
-
Bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW264.7)
-
Complete RPMI or DMEM medium
-
Recombinant mouse M-CSF
-
Recombinant mouse IL-4 and IL-13 (for M2 polarization)
-
LPS and IFN-γ (for M1 polarization control)
-
This compound
-
RNA isolation kit and qPCR reagents or flow cytometry antibodies (CD206, CD86)
Procedure:
-
Macrophage Differentiation (for BMDMs):
-
Harvest bone marrow from the femur and tibia of mice.
-
Culture cells in complete medium supplemented with M-CSF (e.g., 20 ng/mL) for 7 days to differentiate into BMDMs.[1]
-
-
Polarization Experiment:
-
Plate differentiated macrophages in a 6-well plate at 1 x 10^6 cells/well and allow them to adhere.
-
Pre-treat cells with varying concentrations of this compound or vehicle for 1 hour.
-
Add polarizing cytokines to the wells:
-
M0 (unpolarized): Medium only
-
M1: LPS (100 ng/mL) + IFN-γ (20 ng/mL)
-
M2: IL-4 (20 ng/mL) + IL-13 (20 ng/mL)
-
-
Incubate for 24-48 hours.
-
-
Analysis:
-
By qPCR: Harvest cells, isolate RNA, and perform qPCR for M1 markers (e.g., Nos2, Tnf) and M2 markers (e.g., Arg1, Mrc1 (CD206)).
-
By Flow Cytometry: Harvest cells and stain for surface markers: CD86 (M1) and CD206 (M2). Analyze the percentage of positive cells and mean fluorescence intensity.
-
References
- 1. A Comprehensive High-Efficiency Protocol for Isolation, Culture, Polarization, and Glycolytic Characterization of Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multi-parametric flow cytometry staining procedure for analyzing tumor-infiltrating immune cells following oncolytic herpes simplex virus immunotherapy in intracranial glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2.8. Tumor-Infiltrating Immune Cell Analysis Using Flow Cytometry [bio-protocol.org]
- 4. Frontiers | Targeting the CSF1/CSF1R signaling pathway: an innovative strategy for ultrasound combined with macrophage exhaustion in pancreatic cancer therapy [frontiersin.org]
- 5. Flow Cytometry Analysis of Tumor Immune Infiltrate [bio-protocol.org]
- 6. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 7. uniprot.org [uniprot.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. M2-like TAMs tamed by anti-CSF1R and anti-PD-1 combination therapy [acir.org]
- 11. mdpi.com [mdpi.com]
- 12. Challenges and prospects of CSF1R targeting for advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Timing of CSF-1/CSF-1R signaling blockade is critical to improving responses to CTLA-4 based immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clinical Development of Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting CSF1R Alone or in Combination with PD1 in Experimental Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. Multi-color Flow Cytometry for Comprehensive Analysis of the Tumor Immune Infiltrate in a Murine Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Immunohistochemical expression of tumor-infiltrating lymphocytes CD8 and FOXP3 in invasive ductal carcinoma of breast - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubcompare.ai [pubcompare.ai]
- 20. blog.cellsignal.com [blog.cellsignal.com]
- 21. Infiltration of CD8+ FOXP3+ T cells, CD8+ T cells, and FOXP3+ T cells in non-small cell lung cancer microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 22. stemcell.com [stemcell.com]
- 23. Macrophage Polarization Assay - Creative Biolabs [macrophage.creative-biolabs.com]
- 24. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols: Csf1R-IN-18 Treatment in Xenograft Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Information regarding the specific compound "Csf1R-IN-18" is not extensively available in public literature. The following application notes and protocols are based on the established principles and methodologies for the class of selective Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors, using data and protocols from well-characterized compounds like Pexidartinib (PLX3397), BLZ945, and others as representative examples.
Introduction
The Colony-Stimulating Factor 1 Receptor (CSF1R), a receptor tyrosine kinase, is a critical regulator of the survival, proliferation, and differentiation of mononuclear phagocytes, including macrophages.[1][2] In the tumor microenvironment (TME), cancer cells often secrete the CSF1R ligands, CSF-1 and IL-34, which recruit and polarize macrophages towards an immunosuppressive, pro-tumorigenic M2-like phenotype.[3][4][5] These Tumor-Associated Macrophages (TAMs) promote tumor growth, angiogenesis, and metastasis while suppressing anti-tumor T-cell responses.[5][6][7]
Targeting the CSF1/CSF1R signaling axis with selective inhibitors is a promising therapeutic strategy to deplete or repolarize TAMs, thereby remodeling the TME to be more favorable for anti-tumor immunity.[4][8][9] These inhibitors can be evaluated as monotherapies or in combination with other treatments, such as chemotherapy or immune checkpoint blockade, in preclinical xenograft models.[10][11][12]
Mechanism of Action and Signaling Pathway
Selective CSF1R inhibitors are typically ATP-competitive small molecules that bind to the kinase domain of the receptor. This action blocks the autophosphorylation of CSF1R induced by ligand (CSF-1 or IL-34) binding, thereby inhibiting all downstream signaling cascades.[13] The primary consequence is the apoptosis and depletion of TAMs, which are highly dependent on CSF1R signaling for their survival.[7][11] This reduction in immunosuppressive cells can lead to an increased infiltration and activation of cytotoxic CD8+ T cells, ultimately resulting in tumor growth inhibition.[7]
References
- 1. Magic™ Humanized CSF1R Immune Checkpoint Knockin Mouse Model - Creative Biolabs [creative-biolabs.com]
- 2. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 3. Dual inhibition of CSF1R and MAPK pathways using supramolecular nanoparticles enhances macrophage immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeting the CSF1/CSF1R signaling pathway: an innovative strategy for ultrasound combined with macrophage exhaustion in pancreatic cancer therapy [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. CSF1R inhibition delays cervical and mammary tumor growth in murine models by attenuating the turnover of tumor-associated macrophages and enhancing infiltration by CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Challenges and prospects of CSF1R targeting for advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Colony-stimulating factor 1 receptor (CSF1R) inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sustained inhibition of CSF1R signaling augments antitumor immunity through inhibiting tumor-associated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CSF1/CSF1R Blockade Reprograms Tumor-Infiltrating Macrophages and Improves Response to T Cell Checkpoint Immunotherapy in Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Colony Stimulating Factor 1 Receptor Blockade Improves the Efficacy of Chemotherapy against Human Neuroblastoma in the Absence of T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Csf1R-IN-18 solubility in DMSO and PBS
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, handling, and experimental use of Csf1R-IN-18.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in DMSO and PBS?
A1: this compound exhibits high solubility in Dimethyl Sulfoxide (DMSO). While a precise numerical value for this compound is not consistently published, a stock solution of at least 40 mg/mL in DMSO can be prepared[1]. For similar Csf1R inhibitors, solubilities in fresh DMSO have been reported to be as high as 60-96 mg/mL[2][3].
This compound is poorly soluble in aqueous solutions like Phosphate-Buffered Saline (PBS). Direct dissolution in PBS is not recommended. To prepare a working solution for aqueous-based assays, a stock solution in 100% DMSO should first be prepared and then further diluted.
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve this compound powder in pure, anhydrous DMSO. To enhance dissolution, vortexing and sonication may be applied. For example, to prepare a 10 mM stock solution from a powder, you would dissolve the appropriate mass of the compound in the calculated volume of DMSO.
Q3: How should I store the this compound stock solution?
A3: Store the DMSO stock solution at -20°C or -80°C for long-term stability. One supplier suggests that in solvent, this compound is stable for up to one year at -80°C[1]. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.
Q4: Can I dissolve this compound directly in cell culture medium?
A4: No, due to its poor aqueous solubility, this compound should not be dissolved directly in cell culture medium. This will likely result in precipitation of the compound. A concentrated stock solution in DMSO must be prepared first.
Troubleshooting Guide
Issue 1: The this compound powder is not fully dissolving in DMSO.
-
Possible Cause: The DMSO may have absorbed moisture, which can reduce the solubility of hydrophobic compounds.
-
Solution: Use fresh, anhydrous DMSO. Ensure the cap of the DMSO bottle is tightly sealed when not in use.
-
Possible Cause: Insufficient agitation to break up powder aggregates.
-
Solution: Vortex the solution vigorously. If particles are still visible, use a sonicator bath for short bursts to aid dissolution.
Issue 2: My this compound precipitates when I dilute the DMSO stock in my aqueous buffer or cell culture medium.
-
Possible Cause: The final concentration of the compound in the aqueous solution is above its solubility limit.
-
Solution:
-
Increase the dilution factor: Prepare a more dilute final working solution.
-
Step-wise dilution: Instead of adding the DMSO stock directly to the full volume of aqueous solution, try adding a small volume of the aqueous solution to the DMSO stock first, mix well, and then add this mixture to the rest of the aqueous solution.
-
Final DMSO concentration: Ensure the final concentration of DMSO in your assay is as low as possible (typically below 0.5%) to minimize solvent effects on cells, while still maintaining the compound's solubility.
-
-
Possible Cause: The temperature of the aqueous solution is too low.
-
Solution: Gently warm your buffer or medium to 37°C before adding the DMSO stock. Do not overheat, as this can degrade the compound or other components of the medium.
Issue 3: I am observing unexpected or inconsistent results in my cell-based assays.
-
Possible Cause: The final DMSO concentration is affecting the cells.
-
Solution: Run a vehicle control with the same final concentration of DMSO to determine the effect of the solvent on your cells. If toxicity is observed, lower the final DMSO concentration in your experiments.
-
Possible Cause: The this compound stock solution has degraded.
-
Solution: Prepare fresh stock solutions regularly and store them properly in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Data Presentation
Table 1: Solubility of Csf1R Inhibitors in DMSO
| Compound | Solubility in DMSO | Source |
| This compound | ≥ 40 mg/mL (implied) | [1] |
| Csf1R-IN-1 | 96 mg/mL (in fresh DMSO) | [2] |
| PLX5622 | 60 mg/mL | [3] |
| Csf1R-IN-3 | 25 mg/mL (with warming) | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for Cell-Based Assays
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile cell culture medium or PBS
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Calculate the required mass of this compound powder to prepare your desired volume of a 10 mM stock solution.
-
Aseptically weigh the this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO.
-
Vortex thoroughly until the powder is completely dissolved. If necessary, sonicate for short intervals.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
-
-
Prepare Working Solutions in Cell Culture Medium:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the DMSO stock solution into pre-warmed (37°C) cell culture medium to achieve the desired final concentrations.
-
Important: To avoid precipitation, ensure the final DMSO concentration in the working solution does not exceed 0.5%. For example, to prepare a 10 µM working solution, you can add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Mix gently by inverting the tube or pipetting up and down. Use the working solutions immediately.
-
Protocol 2: In Vitro Csf1R Inhibition Assay using a Cell-Based System
This protocol provides a general framework for assessing the inhibitory activity of this compound on CSF-1-induced signaling in a cell line expressing Csf1R, such as the human monocytic cell line THP-1.
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Recombinant human CSF-1
-
This compound working solutions (prepared as in Protocol 1)
-
DMSO (as vehicle control)
-
96-well cell culture plates
-
Reagents for downstream analysis (e.g., cell lysis buffer, antibodies for Western blotting, or a kinase assay kit)
Procedure:
-
Cell Seeding:
-
Culture THP-1 cells in RPMI-1640 with 10% FBS.
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere or stabilize overnight.
-
-
Inhibitor Treatment:
-
The next day, replace the medium with serum-free or low-serum medium for a few hours to reduce basal signaling.
-
Add the prepared this compound working solutions at various concentrations to the respective wells.
-
Include a vehicle control (medium with the same final concentration of DMSO).
-
Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C.
-
-
CSF-1 Stimulation:
-
Stimulate the cells by adding recombinant human CSF-1 to a final concentration known to induce a robust response (e.g., 50-100 ng/mL).
-
Incubate for a short period (e.g., 5-30 minutes) at 37°C to observe phosphorylation events.
-
-
Downstream Analysis:
-
After stimulation, lyse the cells and perform downstream analysis to assess the inhibition of Csf1R signaling. This can include:
-
Western Blotting: Analyze the phosphorylation status of Csf1R and downstream effectors like ERK.
-
ELISA or Kinase Assays: Quantify the levels of phosphorylated proteins.
-
-
Experimental Workflow for Csf1R Inhibition Assay
Caption: Workflow for an in vitro Csf1R inhibition assay.
Csf1R Signaling Pathway
Upon binding of its ligands, Colony-Stimulating Factor 1 (CSF-1) or Interleukin-34 (IL-34), the Colony-Stimulating Factor 1 Receptor (Csf1R) dimerizes and undergoes autophosphorylation of tyrosine residues in its intracellular domain. This activation triggers multiple downstream signaling cascades, including the PI3K/AKT, RAS/RAF/MEK/ERK, and JAK/STAT pathways. These pathways are crucial for regulating the proliferation, survival, differentiation, and migration of myeloid cells. This compound acts as an inhibitor of this receptor, thereby blocking these downstream signaling events.
Caption: Simplified Csf1R signaling pathway and the point of inhibition by this compound.
References
Technical Support Center: Csf1R Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the in vitro use of Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors. The information is tailored for researchers, scientists, and drug development professionals. While the specific inhibitor "Csf1R-IN-18" is not prominently documented in publicly available literature, this guide leverages data from well-characterized CSF1R inhibitors to address potential off-target effects and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the known off-targets for CSF1R inhibitors?
A1: CSF1R belongs to the class III receptor tyrosine kinase family, which includes KIT, FLT3, PDGFRα, and PDGFRβ.[1] Due to the structural similarity between these kinases, many CSF1R inhibitors exhibit some degree of activity against them.[1][2] For example, the FDA-approved CSF1R inhibitor Pexidartinib also potently inhibits c-KIT and FLT3.[1] Another inhibitor, DCC3014, was designed for greater selectivity and shows over 100-fold selectivity for CSF1R against these related kinases.[3] It is crucial to consult the selectivity profile of the specific inhibitor being used.
Q2: Beyond other kinases, what cellular off-target effects have been observed with CSF1R inhibitors?
A2: CSF1R signaling is critical for the differentiation, survival, and function of macrophages and other mononuclear phagocytes.[1][4] Therefore, treatment with CSF1R inhibitors can lead to a reduction in these cell populations.[5] Recent studies suggest that CSF1R inhibition may also have effects on other immune cells. For instance, some inhibitors have been shown to affect T-helper cell differentiation, independent of their effects on microglia.[6] Researchers should be aware of these potential broader impacts on the immune cell landscape in their in vitro models.
Q3: How can I determine if the observed effects in my cell-based assay are due to off-target activity?
A3: Several strategies can be employed. First, use a structurally unrelated CSF1R inhibitor as a control to see if the same phenotype is observed. Second, perform a rescue experiment by adding an excess of the CSF1 ligand (CSF-1 or IL-34) to see if the on-target effect can be overcome. Third, utilize a counterscreen against cell lines that do not express CSF1R but do express potential off-target kinases. Finally, direct measurement of the phosphorylation status of suspected off-target kinases in your experimental system can provide definitive evidence.
Q4: What is the mechanism of action for most small molecule CSF1R inhibitors?
A4: Most small molecule CSF1R inhibitors are ATP-competitive, binding to the kinase domain and preventing the phosphorylation of the receptor, thereby blocking downstream signaling.[7] These inhibitors often stabilize the kinase in an inactive conformation.[7] Signal transduction downstream of CSF1R involves pathways such as FAK, RAS, STAT3, and PI3K.[8]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpected cell toxicity in a non-myeloid cell line. | The inhibitor may have off-target effects on kinases essential for the survival of that cell line. | 1. Review the kinase selectivity profile of your inhibitor. 2. Test the inhibitor on a panel of cell lines with known kinase dependencies. 3. Lower the concentration of the inhibitor to a range that is selective for CSF1R. |
| Inconsistent results in macrophage differentiation or survival assays. | 1. Variability in the potency of the inhibitor batch. 2. Presence of other growth factors in the serum that bypass CSF1R signaling. 3. The inhibitor may not be stable in your culture medium over the course of the experiment. | 1. Qualify each new batch of inhibitor with a standard IC50 determination. 2. Use serum-free or low-serum media if possible, or ensure consistent serum lots. 3. Perform a time-course experiment to assess the stability and required dosing frequency of the inhibitor. |
| Observed phenotype does not correlate with CSF1R expression levels. | The phenotype might be driven by an off-target effect that is more potent than the on-target CSF1R inhibition in your specific cellular context. | 1. Perform a Western blot to confirm that CSF1R phosphorylation is inhibited at the concentrations used. 2. Use a second, structurally distinct CSF1R inhibitor to confirm the phenotype. 3. Consider using a genetic approach (e.g., siRNA or CRISPR) to validate that the phenotype is CSF1R-dependent. |
| Difficulty in achieving complete inhibition of CSF1R signaling. | High concentrations of CSF-1 or IL-34 in the culture medium may be outcompeting the inhibitor. | 1. Measure the concentration of CSF1R ligands in your culture system using an ELISA. 2. If ligand concentrations are high, consider using a neutralizing antibody for CSF-1 or IL-34 in conjunction with the inhibitor. 3. Increase the concentration of the inhibitor, being mindful of potential off-target effects at higher doses. |
Quantitative Data Summary: Selectivity of CSF1R Inhibitors
The following table summarizes the in vitro inhibitory activity of several known CSF1R inhibitors against CSF1R and common off-target kinases. This data is provided as a reference and may vary depending on the specific assay conditions.
| Inhibitor | CSF1R IC₅₀ (nM) | c-KIT IC₅₀ (nM) | FLT3 IC₅₀ (nM) |
| Pexidartinib (PLX3397) | 13 | 27 | 160 |
| ARRY-382 | 9 | Not Reported | Not Reported |
| PLX5622 | 16 | >20-fold selective | >20-fold selective |
| Imatinib | 21 | Not Reported | Not Reported |
| Sunitinib | 5 | Not Reported | Not Reported |
| Dasatinib | 2 | Not Reported | Not Reported |
Data compiled from publicly available sources.[1][3][4][9]
Experimental Protocols
Protocol: Assessing Kinase Inhibitor Selectivity using a Cellular Phosphorylation Assay
This protocol provides a general framework for evaluating the selectivity of a CSF1R inhibitor in a cell-based assay by measuring the phosphorylation of CSF1R and a potential off-target kinase.
-
Cell Culture: Culture cells expressing CSF1R (e.g., THP-1) and cells expressing a potential off-target kinase in their respective recommended media.
-
Serum Starvation: Prior to stimulation, serum-starve the cells for 4-24 hours to reduce basal receptor tyrosine kinase activity.
-
Inhibitor Treatment: Pre-incubate the cells with a dose range of the CSF1R inhibitor or vehicle control for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., CSF-1 for CSF1R-expressing cells, or the relevant ligand for the off-target kinase) for a short period (e.g., 5-15 minutes) to induce receptor phosphorylation.
-
Cell Lysis: Immediately lyse the cells on ice with a lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting or ELISA:
-
Western Blot: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated form of CSF1R (e.g., p-CSF1R Tyr723) and the total form of the receptor. Repeat for the off-target kinase.
-
ELISA: Use a sandwich ELISA kit with an antibody pair that detects the phosphorylated and total forms of the target kinases.[10]
-
-
Data Analysis: Quantify the band intensity (Western blot) or absorbance (ELISA) and normalize the phosphorylated protein signal to the total protein signal. Plot the normalized signal against the inhibitor concentration and fit a dose-response curve to determine the IC₅₀ value for each kinase.
Visualizations
Caption: CSF1R signaling pathway and point of inhibition.
Caption: Troubleshooting logic for on- vs. off-target effects.
Caption: Workflow for assessing in vitro off-target effects.
References
- 1. Identification of Selective Imidazopyridine CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clinical Development of Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Colony-stimulating factor 1 receptor (CSF1R) inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CSF1/CSF1R Blockade Reprograms Tumor-Infiltrating Macrophages and Improves Response to T Cell Checkpoint Immunotherapy in Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In silico targeting of colony-stimulating factor-1 receptor: delineating immunotherapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Challenges and prospects of CSF1R targeting for advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting CSF1R Alone or in Combination with PD1 in Experimental Glioma [mdpi.com]
- 10. biocompare.com [biocompare.com]
Technical Support Center: Csf1R Inhibitors in Animal Models
Disclaimer: Information regarding a specific inhibitor designated "Csf1R-IN-18" was not found in the available preclinical literature. The following troubleshooting guide and frequently asked questions have been compiled based on published research on various Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors, such as Pexidartinib (PLX3397), PLX5622, and Sotuletinib. This information is intended to serve as a general guide for researchers working with CSF1R inhibitors in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for CSF1R inhibitors?
A1: CSF1R inhibitors are typically small molecules that block the tyrosine kinase activity of the CSF1 receptor.[1] Binding of the ligands CSF1 or IL-34 to CSF1R induces receptor dimerization and autophosphorylation, activating downstream signaling pathways like PI3K/Akt, which are crucial for the survival, proliferation, and differentiation of mononuclear phagocytes, including macrophages and microglia.[1][2][3][4] By inhibiting this signaling, these compounds lead to the depletion of these cell populations in various tissues.[2][5]
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Colony-stimulating factor 1 receptor (CSF1R) inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights Into the Role of CSF1R in the Central Nervous System and Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CSF1R inhibition with PLX5622 affects multiple immune cell compartments and induces tissue-specific metabolic effects in lean mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Csf1R-IN-18 experimental variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Csf1R-IN-18.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an aniline derivative that functions as a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), a receptor tyrosine kinase. CSF1R and its ligands, CSF-1 and IL-34, are crucial for the regulation, survival, proliferation, and differentiation of mononuclear phagocytes, such as macrophages and microglia. By inhibiting the kinase activity of CSF1R, this compound blocks the downstream signaling pathways, making it a valuable tool for studying the roles of CSF1R in various physiological and pathological processes, including cancer, central nervous system disorders, and bone diseases.
Q2: How should I store and handle this compound?
For optimal stability, this compound powder should be stored at -20°C for up to three years. Once dissolved in a solvent, the stock solution should be stored at -80°C for up to one year. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q3: In what solvents is this compound soluble and how do I prepare a stock solution?
This compound is soluble in dimethyl sulfoxide (DMSO). For a 10 mM stock solution, you can dissolve the appropriate mass of this compound in fresh, anhydrous DMSO. For in vivo studies, a common formulation involves dissolving the compound in a vehicle such as 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline/PBS.[1] Always ensure the compound is fully dissolved before further dilution into aqueous buffers or cell culture media.
Troubleshooting Guides
Cell-Based Assays
Q4: I am not observing the expected phenotype (e.g., decreased cell viability, inhibition of differentiation) in my cell-based assay. What could be the issue?
Several factors could contribute to a lack of expected activity. Consider the following troubleshooting steps:
-
Compound Integrity and Concentration:
-
Action: Verify the integrity of your this compound stock. Ensure it has been stored correctly and has not undergone multiple freeze-thaw cycles.
-
Action: Confirm the final concentration of this compound in your assay. Perform a dose-response experiment to ensure you are using an effective concentration for your specific cell type.
-
-
Cell Line Sensitivity:
-
Action: Confirm that your cell line expresses sufficient levels of active CSF1R. You can check this via Western blot or flow cytometry. Not all cell lines are equally sensitive to CSF1R inhibition.
-
-
Experimental Conditions:
-
Action: Ensure that the cell culture medium does not contain components that may interfere with the inhibitor's activity or stability.
-
Action: Optimize the incubation time. The effect of the inhibitor may be time-dependent.
-
Q5: I am observing significant cell death or toxicity that seems unrelated to CSF1R inhibition. What should I do?
-
Solvent Toxicity:
-
Action: High concentrations of DMSO can be toxic to cells. Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%). Run a vehicle control (medium with the same concentration of DMSO without the inhibitor) to assess solvent toxicity.
-
-
Off-Target Effects:
-
Action: While this compound is designed to be selective, off-target effects are possible, especially at high concentrations. Consider testing a structurally different CSF1R inhibitor to see if the toxic effect is specific to this compound.
-
-
Compound Precipitation:
-
Action: this compound may precipitate in aqueous solutions at high concentrations. Visually inspect your culture wells for any precipitate. If precipitation is observed, try lowering the concentration or using a different formulation.
-
Quantitative Data
Table 1: Inhibitory Activity of Various CSF1R Inhibitors
| Inhibitor | IC50 (nM) | Target(s) | Reference |
| Csf1R-IN-1 | 0.5 | CSF1R | [2] |
| PLX5622 | 16 | CSF1R | [3] |
| ARRY-382 | 9 | CSF1R | [3] |
| BLZ945 | 1 | CSF1R | [4] |
| Ki-20227 | 2 | c-Fms (CSF1R) | [4] |
| Edicotinib (JNJ-40346527) | 3.2 | CSF1R | [4] |
Experimental Protocols
Western Blot for CSF1R Phosphorylation
This protocol is designed to assess the inhibitory effect of this compound on CSF1-induced CSF1R phosphorylation in a cellular context.
Materials:
-
Cells expressing CSF1R (e.g., Mono-Mac-1)
-
This compound
-
Recombinant human CSF-1
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-CSF1R (e.g., Tyr723), anti-total-CSF1R
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat cells with varying concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with an optimal concentration of recombinant human CSF-1 (e.g., 100 ng/mL) for 5-15 minutes.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice with lysis buffer containing protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation.
-
-
Western Blotting:
-
Determine protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-CSF1R primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an anti-total-CSF1R antibody to confirm equal protein loading.
-
In Vitro Kinase Assay
This protocol provides a general framework for assessing the direct inhibitory activity of this compound on recombinant CSF1R kinase.
Materials:
-
Recombinant human CSF1R kinase
-
Kinase assay buffer
-
ATP
-
A suitable substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1)
-
This compound
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Assay Setup:
-
Prepare a serial dilution of this compound in kinase assay buffer.
-
In a 96-well plate, add the kinase assay buffer, the diluted inhibitor or vehicle, and the CSF1R substrate.
-
-
Kinase Reaction:
-
Add recombinant CSF1R kinase to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a predetermined optimal time (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the kinase reaction according to the detection kit manufacturer's instructions.
-
Add the detection reagent to measure the amount of ADP produced, which is proportional to the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizations
Caption: CSF1R Signaling Pathway and Inhibition by this compound.
References
Csf1R-IN-18 stability in cell culture media
<
Disclaimer: Csf1R-IN-18 is not a publicly documented compound. The information, data, and protocols provided herein are representative examples based on the known properties of other small molecule CSF1R kinase inhibitors. This guide is intended for informational purposes to illustrate best practices and troubleshooting strategies. Users should validate these recommendations for their specific compound and experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A: It is recommended to dissolve this compound in a non-aqueous solvent like dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 10 mM). Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.[1] For short-term storage (days to weeks), 4°C may be acceptable, but long-term stability is best maintained at lower temperatures. Always refer to the manufacturer's datasheet if available.
Q2: How should I prepare working solutions of this compound for my cell culture experiments?
A: Prepare working solutions by diluting the concentrated DMSO stock solution into your complete cell culture medium immediately before use. It is crucial to add the DMSO stock to the medium slowly while vortexing or mixing to prevent precipitation.[1] The final concentration of DMSO in the culture medium should ideally be kept below 0.1% to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q3: My compound seems to lose activity in my long-term ( > 24 hours) culture. What could be the cause?
A: Loss of activity in long-term experiments can be due to several factors:
-
Compound Instability: The inhibitor may be chemically unstable in the aqueous, physiological pH environment of the cell culture medium at 37°C. It could be susceptible to hydrolysis or oxidation.
-
Metabolism by Cells: The cells in your culture may metabolize the compound, converting it into inactive forms.
-
Binding to Proteins/Plastics: The inhibitor can bind to serum proteins (like albumin) in the medium or adsorb to the plastic surfaces of the culture vessel, reducing its effective concentration.[2]
To mitigate this, consider replacing the medium with freshly prepared inhibitor-containing medium every 24-48 hours.
Q4: I see a precipitate or cloudiness in my culture medium after adding this compound. What should I do?
A: Precipitation occurs when the compound's concentration exceeds its solubility limit in the aqueous medium.[3][4][5] Here are some troubleshooting steps:
-
Check Final Concentration: Ensure you have not exceeded the known solubility limit of the compound in aqueous solutions.
-
Improve Dissolution Technique: When making the working solution, add the DMSO stock dropwise into the medium while actively vortexing to facilitate rapid dispersion.
-
Reduce Serum Concentration: High serum content can sometimes promote precipitation. If your experiment allows, try reducing the serum percentage.
-
Pre-warm the Medium: Adding a cold stock solution to warm medium can sometimes cause precipitation. Ensure both are at a similar temperature.
-
Filter the Solution: If precipitation is minor, you can try to sterile-filter the final working solution before adding it to the cells, but be aware this may lower the effective concentration.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent experimental results | 1. Compound Degradation: Stock solution has undergone multiple freeze-thaw cycles or was stored improperly. 2. Inaccurate Pipetting: Inaccurate dilution of the stock solution. 3. Variable Media Composition: Batch-to-batch variation in serum or other media components. | 1. Aliquot stock solutions into single-use volumes. Prepare fresh working solutions for each experiment. 2. Use calibrated pipettes and verify dilution calculations. 3. Use the same batch of serum and media for a set of comparative experiments. |
| High cell toxicity/death | 1. DMSO Toxicity: Final DMSO concentration is too high ( > 0.5%). 2. Off-Target Effects: The inhibitor may have off-target effects at the concentration used. 3. Compound Precipitation: Precipitates can be cytotoxic to cells.[3] | 1. Ensure the final DMSO concentration is ≤ 0.1%. Run a vehicle-only control. 2. Perform a dose-response curve to determine the optimal, non-toxic working concentration. 3. Address precipitation issues using the steps outlined in the FAQ. |
| No observable effect of the inhibitor | 1. Compound Inactivity: The compound has degraded due to improper storage or instability in the medium. 2. Low Effective Concentration: The actual concentration of active compound is too low due to binding to serum proteins or plastics. 3. Cellular Resistance: The target cells may not be sensitive to CSF1R inhibition. | 1. Use a fresh aliquot of the stock solution. Test the compound's activity in a short-term functional assay (e.g., Western blot for p-CSF1R). 2. Consider using a lower serum concentration if possible or increasing the nominal concentration of the inhibitor. 3. Confirm CSF1R expression in your cell line.[6] Ensure the signaling pathway is active. |
Data Presentation
Table 1: Representative Stability of this compound in Cell Culture Media
This table presents hypothetical stability data for this compound under typical cell culture conditions. The stability was assessed by measuring the percentage of the initial compound remaining over time using LC-MS.
| Time (Hours) | DMEM + 10% FBS (37°C) | RPMI + 10% FBS (37°C) | DMEM + 2% FBS (37°C) | DMEM + 10% FBS (4°C) |
| 0 | 100% | 100% | 100% | 100% |
| 8 | 91% | 93% | 95% | 99% |
| 24 | 72% | 75% | 85% | 98% |
| 48 | 45% | 49% | 68% | 96% |
| 72 | 21% | 25% | 47% | 94% |
Experimental Protocols
Protocol: Assessing Compound Stability in Cell Culture Media via LC-MS
This protocol outlines a method to quantify the stability of a small molecule inhibitor like this compound in your specific cell culture medium.[2]
1. Materials:
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
This compound
-
DMSO
-
Acetonitrile (ACN) with 0.1% formic acid
-
Water with 0.1% formic acid
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
LC-MS system
2. Procedure:
-
Prepare a 10 µM working solution of this compound in your complete cell culture medium from a 10 mM DMSO stock.
-
Dispense 1 mL aliquots of this solution into multiple sterile microcentrifuge tubes.
-
Prepare a "Time 0" sample by immediately processing one aliquot as described from step 5 onwards.
-
Place the remaining tubes in a 37°C incubator.
-
At each desired time point (e.g., 2, 8, 24, 48, 72 hours), remove one tube from the incubator.
-
To precipitate proteins and extract the compound, add 3 volumes of ice-cold acetonitrile (3 mL) to the 1 mL media sample.
-
Vortex vigorously for 30 seconds and incubate at -20°C for at least 20 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness using a vacuum concentrator or a gentle stream of nitrogen.
-
Reconstitute the dried extract in a known volume (e.g., 100 µL) of 50:50 acetonitrile:water.
-
Analyze the sample using a validated LC-MS method to quantify the peak area of the parent compound.
3. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the "Time 0" sample.
-
Plot the percentage remaining versus time to determine the degradation kinetics and estimate the compound's half-life (t½) in the medium.
Visualizations
CSF1R Signaling Pathway and Inhibition
The Colony-Stimulating Factor 1 Receptor (CSF1R) is a receptor tyrosine kinase essential for the survival, proliferation, and differentiation of myeloid cells.[7][8] Upon binding its ligands, CSF1 or IL-34, the receptor dimerizes and autophosphorylates, activating downstream signaling cascades like PI3K/AKT and MAPK/ERK.[9][10][11] this compound acts by blocking the kinase activity, thereby inhibiting these downstream signals.
Caption: CSF1R signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Stability Assessment
This workflow diagram illustrates the key steps for determining the stability of this compound in cell culture media.
Caption: Workflow for assessing compound stability in cell culture media.
Troubleshooting Logic for Compound Precipitation
This decision tree helps diagnose and solve issues related to compound precipitation in cell culture media.
Caption: Decision tree for troubleshooting inhibitor precipitation.
References
- 1. file.selleckchem.com [file.selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Cell Culture Academy [procellsystem.com]
- 6. Insights into CSF-1R Expression in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 8. What are CSF-1R modulators and how do they work? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CSF1R Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for CSF1R inhibitors?
A1: CSF1R inhibitors block the signaling pathway of the Colony-Stimulating Factor 1 Receptor (CSF1R). This receptor is crucial for the survival, proliferation, and differentiation of macrophages and other myeloid cells.[1][2] Upon binding of its ligands, CSF-1 or IL-34, CSF1R dimerizes and autophosphorylates, activating downstream signaling cascades like PI3K-AKT, ERK1/2, and JAK/STAT.[3] Inhibitors prevent this activation, leading to the depletion or reprogramming of CSF1R-dependent cells, particularly tumor-associated macrophages (TAMs) in the tumor microenvironment.[4][5]
Q2: My CSF1R inhibitor shows reduced efficacy in my in vitro cell-based assay. What are the possible reasons?
A2: Several factors could contribute to reduced efficacy in vitro:
-
Cell Line Sensitivity: Not all cell lines are equally dependent on CSF1R signaling for survival and proliferation. It is crucial to use a cell line known to be responsive to CSF1R inhibition, such as M-NFS-60 cells, which are dependent on CSF-1 for growth.[6]
-
Compensatory Signaling Pathways: Cancer cells can develop resistance by upregulating alternative survival pathways. For instance, hyperactivation of the PI3K/AKT pathway, often driven by IGF-1 signaling, can compensate for CSF1R blockade.[5][7]
-
Inhibitor Concentration and Stability: Ensure the inhibitor is used at an effective concentration and has not degraded. Perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
-
Autocrine Signaling: Some cancer cells can produce CSF-1 themselves, creating an autocrine loop that may require higher inhibitor concentrations to overcome.[8]
Q3: I am observing unexpected off-target effects in my in vivo experiments. What could be the cause?
A3: Off-target effects of CSF1R inhibitors are a known issue and can manifest in various ways:
-
Kinase Specificity: Some small-molecule inhibitors may target other kinases besides CSF1R, such as KIT, FLT3, and PDGFRβ, especially at higher concentrations.[9][10] This can lead to a broader range of biological effects.
-
Impact on Other Immune Cells: While primarily targeting macrophages, CSF1R inhibitors can also affect other immune cell populations. For example, some studies have reported effects on T-helper cell differentiation, an increase in eosinophils and group 2 innate lymphoid cells, and a decrease in CD11b+ dendritic cells.[11][12]
-
Systemic Effects: Long-term administration can lead to systemic effects beyond the target tissue. For example, depletion of macrophages in various organs can have unforeseen consequences.[13][14][15] Facial edema is a documented side effect in clinical settings, potentially due to the release of matrix-degrading proteases.[16]
-
Hematopoietic System: CSF1R inhibition can impact hematopoiesis, affecting the myeloid and lymphoid compartments in the bone marrow and spleen.[9][17]
Q4: How can I troubleshoot the development of resistance to CSF1R inhibitors in my long-term in vivo studies?
A4: Acquired resistance is a significant challenge. Here are some troubleshooting strategies:
-
Investigate Alternative Signaling: As mentioned, activation of compensatory pathways like IGF-1R/PI3K is a common resistance mechanism.[5][7] Analyze your resistant tumors for upregulation of these pathways.
-
Combination Therapy: Combining CSF1R inhibitors with inhibitors of the identified resistance pathway (e.g., PI3K inhibitors) can often restore sensitivity.[5][7] Combination with other therapies like chemotherapy or immune checkpoint inhibitors has also shown promise.[18][19]
-
Tumor Microenvironment Analysis: The tumor microenvironment can mediate resistance. Analyze changes in the cellular and cytokine milieu of resistant tumors. For example, an increase in IL-4 and a wound-healing gene signature in TAMs have been associated with resistance.[7]
Troubleshooting Guides
Issue 1: Inconsistent or Weak Signal in Western Blot for Phospho-CSF1R
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Low Protein Concentration | Increase the amount of protein loaded per well. Use a positive control lysate from a cell line known to express high levels of CSF1R.[20] |
| Inefficient Phosphorylation | Ensure cells are properly stimulated with CSF-1 to induce robust receptor phosphorylation before lysis. Optimize stimulation time and concentration. |
| Phosphatase Activity | Include phosphatase inhibitors in your lysis buffer to prevent dephosphorylation of your target protein. |
| Poor Antibody Performance | Use a fresh aliquot of the primary antibody and optimize the dilution. Incubate overnight at 4°C to increase signal.[20][21] |
| Suboptimal Transfer | Verify efficient protein transfer from the gel to the membrane using Ponceau S staining. Optimize transfer time and voltage.[21] |
| Inactive Detection Reagents | Ensure your secondary antibody and detection reagents (e.g., ECL substrate) are not expired and have been stored correctly.[20] |
Issue 2: High Variability in Cell Viability Assays
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure uniform cell seeding density across all wells. Use a multichannel pipette for consistency. |
| Edge Effects in Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill them with sterile PBS or media. |
| Inhibitor Precipitation | Visually inspect the media for any signs of inhibitor precipitation, especially at higher concentrations. If observed, prepare fresh stock solutions and ensure proper solubilization. |
| Assay Incubation Time | Optimize the incubation time with the inhibitor. Too short of a time may not be sufficient to observe an effect, while too long may lead to non-specific cell death. |
| Cell Line Instability | Ensure the cell line has not undergone significant genetic drift. Use cells from a low passage number and regularly perform cell line authentication. |
Issue 3: Unexpected Animal Toxicity or Side Effects in In Vivo Studies
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Off-Target Kinase Inhibition | If using a broad-spectrum inhibitor, consider switching to a more selective one like PLX5622 to minimize off-target effects.[14][22] |
| Macrophage Depletion in Vital Organs | Monitor animal health closely for signs of distress. Consider reducing the dose or using an intermittent dosing schedule.[13] |
| Impact on Hematopoiesis | Perform complete blood counts (CBCs) to monitor for changes in blood cell populations.[14] |
| Neuroinflammation | Be aware that in certain contexts, CSF1R blockade can exacerbate neuroinflammation.[23] Monitor for neurological symptoms. |
| Route of Administration | Ensure the chosen route of administration (e.g., oral gavage, chow) provides consistent drug exposure. Food intake can affect the pharmacokinetics of some inhibitors.[14] |
Experimental Protocols
Key Experiment: Western Blot for Phospho-CSF1R
-
Cell Culture and Stimulation:
-
Culture CSF1R-expressing cells (e.g., THP-1) to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal receptor phosphorylation.
-
Treat cells with the CSF1R inhibitor at the desired concentrations for the specified time.
-
Stimulate the cells with an optimal concentration of recombinant human CSF-1 (e.g., 100 ng/mL) for 5-10 minutes.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-CSF1R (e.g., p-CSF1R Tyr723) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe for total CSF1R and a loading control (e.g., GAPDH or β-actin) to normalize the data.
-
Visualizations
Caption: CSF1R signaling pathway and point of inhibition.
Caption: Logical workflow for troubleshooting reduced inhibitor efficacy.
References
- 1. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 2. Challenges and prospects of CSF1R targeting for advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Targeting the CSF1/CSF1R signaling pathway: an innovative strategy for ultrasound combined with macrophage exhaustion in pancreatic cancer therapy [frontiersin.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of CSF1R and KIT With Pexidartinib Reduces Inflammatory Signaling and Cell Viability in Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CSF1R inhibition is not specific to innate immune cells but also affects T-helper cell differentiation independently of microglia depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CSF1R inhibition with PLX5622 affects multiple immune cell compartments and induces tissue-specific metabolic effects in lean mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pleiotropic effects of extended blockade of CSF1R signaling in adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. biorxiv.org [biorxiv.org]
- 18. Macrophage depletion through colony stimulating factor 1 receptor pathway blockade overcomes adaptive resistance to anti-VEGF therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Western blot troubleshooting guide: Novus Biologicals [novusbio.com]
- 21. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 22. researchgate.net [researchgate.net]
- 23. CSF1R inhibition promotes neuroinflammation and behavioral deficits during graft-versus-host disease in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving Csf1R-IN-18 efficacy in in vivo models
Welcome to the technical support center for Csf1R-IN-18, a potent inhibitor of the Colony-Stimulating Factor 1 Receptor (Csf1R). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound effectively in in vivo models. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key efficacy data to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an aniline derivative that functions as a small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (Csf1R), a type III protein tyrosine kinase.[1] By binding to the ATP-binding pocket of the receptor, it prevents the autophosphorylation and activation of Csf1R that is normally induced by its ligands, CSF-1 (colony-stimulating factor 1) and IL-34.[2][3] This blockade of Csf1R signaling disrupts the survival, proliferation, and differentiation of macrophages and other myeloid cells that are dependent on this pathway.[4][5]
Q2: What are the primary applications of this compound in in vivo research?
A2: this compound is primarily used in preclinical research for cancer and neurodegenerative diseases.[1][4] In oncology, it is used to target tumor-associated macrophages (TAMs), which often promote tumor growth and suppress the immune response.[6][7] In neuroscience, it is utilized to study the role of microglia, the resident macrophages of the central nervous system, in various neurological disorders by enabling their depletion and subsequent repopulation.[4][8]
Q3: How does this compound compare to other Csf1R inhibitors like Pexidartinib (PLX3397) and PLX5622?
A3: While this compound is a potent Csf1R inhibitor, its specific selectivity profile and pharmacokinetic properties may differ from more extensively studied inhibitors like Pexidartinib and PLX5622. Pexidartinib also inhibits c-Kit and FLT3, whereas PLX5622 is noted for its high selectivity and brain penetrance.[4][6] The choice of inhibitor will depend on the specific requirements of the study, such as the need for CNS penetration or a particular selectivity profile.
Q4: What is the expected effect of this compound on macrophage and microglia populations in vivo?
A4: Administration of Csf1R inhibitors like this compound is expected to lead to a significant reduction in the number of macrophages and microglia in various tissues.[4][9] The degree of depletion can depend on the dose, duration of treatment, and the specific tissue. For instance, treatment with some Csf1R inhibitors can lead to a depletion of over 95% of microglia in the brain.[4][8]
Q5: Are there any known resistance mechanisms to Csf1R inhibitors?
A5: Yes, resistance to Csf1R inhibition has been observed in some preclinical models.[6] Potential mechanisms include the upregulation of alternative survival pathways in tumor cells, such as the insulin-like growth factor 1 (IGF-1) and its receptor (IGF-1R).[6] Additionally, the tumor microenvironment may adapt by recruiting other immunosuppressive cell types.[10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Lack of Efficacy (e.g., no tumor growth inhibition, no microglia depletion) | 1. Suboptimal Dosing or Formulation: The dose may be too low, or the compound may not be adequately soluble or stable in the chosen vehicle. 2. Poor Bioavailability: The route of administration may not be optimal, or the compound may have poor absorption and/or rapid metabolism. 3. Model Resistance: The specific tumor model or disease model may be resistant to Csf1R inhibition. | 1. Dose-Response Study: Conduct a dose-escalation study to determine the optimal dose. Formulation Check: Ensure the formulation provides a clear solution or a stable suspension. Consider using vehicles known to improve solubility, such as a mix of DMSO, PEG300, Tween 80, and saline.[1] 2. Pharmacokinetic (PK) Analysis: Perform a PK study to determine the compound's half-life, Cmax, and overall exposure. Consider alternative routes of administration (e.g., oral gavage vs. intraperitoneal injection). 3. Target Validation: Confirm Csf1R expression and activation in your model system using techniques like immunohistochemistry or western blotting. Consider combination therapies. |
| Toxicity or Adverse Effects in Animal Models | 1. Off-Target Effects: The inhibitor may be affecting other kinases or cellular processes. 2. On-Target Toxicity: Depletion of macrophages and other myeloid cells can have physiological consequences. 3. Formulation Vehicle Toxicity: The vehicle used for administration may be causing adverse effects. | 1. Selectivity Profiling: If possible, test the inhibitor against a panel of kinases to assess its selectivity. 2. Dose Reduction: Lower the dose or reduce the frequency of administration. Monitor Animal Health: Closely monitor animals for signs of toxicity (e.g., weight loss, changes in behavior) and perform regular blood work to check for hematological changes. 3. Vehicle Control Group: Always include a vehicle-only control group to distinguish compound-related toxicity from vehicle effects. |
| Variability in Experimental Results | 1. Inconsistent Drug Preparation: Variations in the preparation of the dosing solution can lead to inconsistent results. 2. Animal-to-Animal Variation: Biological variability among animals can contribute to differences in response. 3. Inconsistent Administration Technique: Variations in the administration procedure (e.g., gavage technique) can affect drug delivery. | 1. Standardized Protocol: Prepare fresh dosing solutions for each experiment and use a consistent, well-documented procedure. 2. Increase Sample Size: Use a sufficient number of animals per group to account for biological variability. Randomization: Randomize animals into treatment groups. 3. Consistent Handling: Ensure all personnel are trained and use a standardized administration technique. |
Quantitative Data Summary
The following tables provide representative data for Csf1R inhibitors. While specific values for this compound may vary, these tables offer a general expectation of performance.
Table 1: In Vitro Potency of Representative Csf1R Inhibitors
| Compound | Target | IC50 (nM) |
| Pexidartinib (PLX3397) | Csf1R | 13 |
| PLX5622 | Csf1R | 16 |
| Vimseltinib (DCC-3014) | Csf1R | 3 |
| ARRY-382 | Csf1R | 9 |
| BPR1R024 | Csf1R | 0.53 |
Data compiled from publicly available sources.[11][12][13][14]
Table 2: Representative In Vivo Efficacy of Csf1R Inhibitors in a Murine Colon Tumor Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 ± 250 | - |
| Csf1R Inhibitor (e.g., BPR1R024) | 750 ± 150 | 50 |
This is representative data and actual results will vary depending on the specific model and inhibitor used.[11]
Experimental Protocols
1. Murine Syngeneic Tumor Model Protocol
-
Cell Culture: Maintain the desired murine tumor cell line (e.g., MC38 colon adenocarcinoma) in appropriate culture medium.
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (typically 1 x 10^6 cells in 100 µL of PBS) into the flank of immunocompetent mice (e.g., C57BL/6).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration:
-
Formulation: Prepare this compound in a suitable vehicle. A common formulation for oral administration is 0.5% methylcellulose with 0.2% Tween 80 in sterile water. For intraperitoneal injection, a solution containing DMSO, PEG300, Tween 80, and saline may be used.[1]
-
Administration: Administer this compound at the desired dose and schedule (e.g., once daily by oral gavage). The vehicle control group should receive the same volume of the vehicle alone.
-
-
Endpoint Analysis:
-
Continue to monitor tumor growth and animal health throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for macrophage markers like F4/80 or CD68, flow cytometry of tumor-infiltrating immune cells).
-
2. Microglia Depletion Protocol in Mice
-
Animal Model: Use adult wild-type mice (e.g., C57BL/6).
-
Drug Formulation and Administration: Formulate this compound in rodent chow at a specified concentration (e.g., 300 ppm). Provide the formulated chow ad libitum to the treatment group. The control group should receive standard chow.
-
Treatment Duration: Continue the treatment for a period sufficient to achieve the desired level of microglia depletion (e.g., 7 to 21 days).
-
Assessment of Microglia Depletion:
-
Immunohistochemistry: Perfuse the mice with 4% paraformaldehyde, and collect the brains. Prepare brain sections and perform immunohistochemical staining for microglia-specific markers such as Iba1 or CD11b.
-
Flow Cytometry: Isolate microglia from fresh brain tissue and analyze the cell suspension by flow cytometry using antibodies against microglial surface markers.
-
-
Microglia Repopulation (Optional): To study microglia repopulation, switch the treatment group back to standard chow and monitor the reappearance of microglia at various time points.
Visualizations
Caption: Csf1R Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for In Vivo Efficacy Testing.
References
- 1. CSF1R-IN-18_TargetMol [targetmol.com]
- 2. Magic™ Humanized CSF1R Immune Checkpoint Knockin Mouse Model - Creative Biolabs [creative-biolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. CSF1R inhibition by a small-molecule inhibitor is not microglia specific; affecting hematopoiesis and the function of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Colony Stimulating Factor-1 Receptor (CSF-1R)-Mediated Regulation of Microglia/Macrophages as a Target for Neurological Disorders (Glioma, Stroke) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. alzdiscovery.org [alzdiscovery.org]
- 13. Clinical Development of Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Csf1R-IN-18 Dose-Response Curve Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with Csf1R-IN-18 dose-response curve experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My IC50 value for this compound is significantly different from reported values. What are the potential causes?
A1: Discrepancies in IC50 values are common and can arise from multiple experimental variables. Consider the following factors:
-
Assay Type: IC50 values are highly dependent on the assay format. A biochemical assay measuring direct kinase inhibition will often yield a lower (more potent) IC50 than a cell-based assay, which measures a downstream cellular outcome (e.g., proliferation, viability).
-
ATP Concentration (Biochemical Assays): this compound is an ATP-competitive inhibitor. The concentration of ATP in your kinase assay will directly impact the apparent IC50. Higher ATP concentrations require higher inhibitor concentrations to achieve 50% inhibition, thus increasing the IC50 value. For comparable results, it is recommended to use an ATP concentration that is close to the Michaelis constant (Km) for the specific kinase.[1]
-
Cell Line and Target Expression: The potency of a Csf1R inhibitor in a cellular assay depends on the expression level and activation state of the CSF1R target in the chosen cell line.[2] Different cell lines (e.g., bone marrow-derived macrophages, microglia, tumor cell lines) will have varying levels of CSF1R, which can lead to different IC50 values.
-
Cell Culture Conditions:
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to small molecules, reducing the effective concentration of this compound available to the cells. Running assays in low-serum or serum-free conditions can mitigate this but may also affect cell health.
-
Cell Passage Number: Cell lines can change phenotypically and genotypically over time with repeated passaging. It is crucial to use cells within a consistent and low passage number range for all experiments.
-
-
Compound Solubility and Stability: this compound, like many kinase inhibitors, may have limited aqueous solubility. Ensure the compound is fully dissolved in your stock solution (typically DMSO) and does not precipitate when diluted into aqueous assay media. Precipitated compound is not active and will lead to an erroneously high IC50.
-
Incubation Time: The time cells are exposed to the inhibitor can influence the IC50. Insufficient incubation time may not allow the inhibitor to reach its target and exert its full effect. Conversely, very long incubation times might lead to secondary effects like cytotoxicity.
Q2: I'm observing high variability between my replicates. How can I improve the precision of my assay?
A2: High variability can obscure the true dose-response relationship. Focus on these areas to improve precision:
-
Pipetting Accuracy: Ensure all pipettes are properly calibrated. Use low-retention tips and practice consistent, careful pipetting techniques, especially during serial dilutions and when adding small volumes to plates.
-
Cell Seeding Uniformity: Inconsistent cell numbers across wells is a major source of variability. Ensure your cell suspension is homogenous (no clumps) before and during plating. Gently swirl the cell suspension periodically while plating a large number of wells.
-
Plate Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate reagents and affect cell growth. This "edge effect" can skew results. To minimize this, consider not using the outermost wells for experimental data. Instead, fill them with sterile PBS or media to create a humidity barrier.
-
Compound Mixing: After adding the inhibitor to the wells, ensure it is mixed thoroughly but gently with the cell culture medium. Inadequate mixing can lead to localized concentration gradients. A brief, gentle agitation on a plate shaker can help.
Q3: My dose-response curve is very shallow or does not reach 100% inhibition. Why might this be happening?
A3: A shallow Hill slope or an incomplete curve can indicate several issues:
-
Off-Target Effects: At higher concentrations, the inhibitor may be affecting other cellular targets, leading to complex biological responses that flatten the dose-response curve.[3]
-
Compound Insolubility: As mentioned, if the compound precipitates at higher concentrations, you will not see a further increase in inhibition, causing the curve to plateau prematurely.[4] Visually inspect the wells with the highest concentrations for any signs of precipitation.
-
Assay Interference: The compound itself might interfere with your assay's detection method. For example, it could be autofluorescent in a fluorescence-based assay or could inhibit the enzyme used in a luminescence-based viability assay (e.g., luciferase in CellTiter-Glo). Run a compound-only control (no cells) to check for background signal.
-
Target Biology: In some biological systems, a fraction of the cell population may be resistant to CSF1R inhibition, or redundant signaling pathways may compensate for the inhibition, preventing a 100% effect.[5]
Q4: The bottom plateau of my curve is significantly above 0% or the top plateau is above 100%. What does this mean?
A4: This usually points to problems with data normalization or background signal.
-
Incorrect Controls: Ensure your controls are set up correctly. Your 0% inhibition control should be cells treated with vehicle (e.g., DMSO) only, and your 100% inhibition control should be a condition that causes maximal cell death or inhibition (e.g., a known cytotoxic agent or no cells/reagents for background subtraction).
-
Background Signal: A bottom plateau above 0% can occur if there is a background signal in the assay that is not being properly subtracted.
-
Cytotoxicity vs. Specific Inhibition: At very high concentrations, this compound might induce a cytotoxic effect that is independent of its action on CSF1R. If this effect is different from the specific inhibition mechanism being measured, it can lead to unusual curve shapes.
Quantitative Data Summary
The potency (IC50) of CSF1R inhibitors can vary based on the specific assay conditions. While specific IC50 data for this compound is not widely published in comparative tables, the table below provides examples of reported IC50 values for other known CSF1R inhibitors to illustrate the typical range and variability.
| Inhibitor | Assay Type | Target/Cell Line | Reported IC50 (nM) |
| JNJ-CSF1R-1 | Cell-based MSD | CSF1R | 12 |
| PLX5622 | Tyrosine Kinase Assay | CSF1R | 16 |
| ARRY-382 | Tyrosine Kinase Assay | CSF1R | 9 |
| GW2580 | Kinase Activity Assay | CSF1R | 52.4 ± 6.1 |
| CPPC | Biochemical Assay | CSF1R | 1.56 ± 0.08 |
This table is for illustrative purposes. Always refer to the specific literature for the compound you are using.[6][7][8][9]
Experimental Protocols
General Protocol for Cell-Based this compound Dose-Response Assay (e.g., Cell Viability)
This protocol provides a general framework. It must be optimized for your specific cell line and laboratory conditions.
-
Cell Seeding:
-
Culture cells (e.g., M-NFS-60 murine macrophage cell line, which is dependent on CSF-1 for proliferation) to ~80% confluency.
-
Harvest and count cells, then resuspend in growth medium to the desired density.
-
Seed 5,000-10,000 cells per well in a 96-well clear-bottom, white-walled plate in a volume of 90 µL.
-
Incubate the plate for 4-24 hours to allow cells to attach and recover.
-
-
Compound Preparation and Dilution:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution series of the stock solution in a separate dilution plate. For a 10-point curve, a 1:3 dilution series is common. Start with a high enough concentration to see full inhibition (e.g., 100 µM).
-
The final concentration of DMSO in the assay wells should be kept constant and low (typically ≤ 0.5%) to avoid solvent toxicity.
-
-
Cell Treatment:
-
Add 10 µL of the diluted compound (or vehicle control) from the dilution plate to the corresponding wells of the cell plate. This results in a final volume of 100 µL.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
Signal Detection (Example: CellTiter-Glo® Luminescent Cell Viability Assay):
-
Equilibrate the plate and the assay reagent to room temperature.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Subtract the background signal (wells with media only).
-
Normalize the data: Set the vehicle-treated wells as 100% viability and the background wells as 0% viability.
-
Plot the normalized response versus the log of the inhibitor concentration.
-
Fit the data using a non-linear regression model (e.g., sigmoidal, 4PL) to determine the IC50 value.
-
Visualizations
CSF1R Signaling Pathway and Inhibition
Caption: this compound inhibits the CSF1R kinase, blocking downstream signaling pathways.
Dose-Response Troubleshooting Workflow
Caption: A logical workflow for diagnosing common dose-response curve issues.
References
- 1. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 3. Integrating in vitro sensitivity and dose-response slope is predictive of clinical response to ABL kinase inhibitors in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Colony Stimulating Factor-1 Receptor (CSF-1R)-Mediated Regulation of Microglia/Macrophages as a Target for Neurological Disorders (Glioma, Stroke) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Development of Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of [18F]JNJ-CSF1R-1 as a Positron Emission Tomography Ligand Targeting Colony-Stimulating Factor 1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Csf1R-IN-18 long-term administration challenges
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the long-term administration of Csf1R-IN-18. Please note that while this compound is a potent inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), extensive data on its specific long-term administration challenges are limited in publicly available scientific literature. Therefore, this guide synthesizes information on this compound with established knowledge from other well-characterized Csf1R inhibitors, such as Pexidartinib (PLX3397) and PLX5622, to provide a comprehensive resource. The challenges and mitigation strategies discussed for other Csf1R inhibitors are highly likely to be relevant for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also referred to as Compound 16t, is an aniline derivative that functions as a potent inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R).[1] CSF1R is a receptor tyrosine kinase essential for the survival, proliferation, and differentiation of macrophages and other myeloid lineage cells.[2] By binding to the ATP-binding site in the intracellular kinase domain of CSF1R, this compound blocks the downstream signaling pathways that are normally activated by its ligands, CSF-1 (colony-stimulating factor 1) and IL-34 (interleukin-34).[3] This inhibition leads to the depletion of CSF1R-dependent cells, most notably microglia in the central nervous system and tissue-resident macrophages in various organs.
Q2: What are the potential off-target effects of Csf1R inhibitors that I should be aware of during long-term administration?
While Csf1R inhibitors are designed to be selective, off-target effects are a possibility and have been observed with other inhibitors in this class. Researchers should be vigilant for potential off-target effects which may include:
-
Inhibition of other kinases: Some Csf1R inhibitors can also inhibit other tyrosine kinases like c-KIT and FLT3. Inhibition of c-KIT has been associated with side effects such as hair depigmentation.
-
Effects on the hematopoietic system: Long-term administration of Csf1R inhibitors can lead to changes in both myeloid and lymphoid compartments in the bone marrow and blood.[4][5] This may include alterations in the populations of monocytes, T-cells, and B-cells.[5][6][7]
-
Metabolic changes: Studies with other Csf1R inhibitors have shown tissue-specific metabolic effects, including alterations in glucose homeostasis.[8]
Q3: What are the common challenges associated with the long-term in vivo administration of Csf1R inhibitors?
Long-term administration of Csf1R inhibitors can present several challenges, including:
-
Hepatotoxicity: Liver toxicity, characterized by elevated liver enzymes, has been reported with some Csf1R inhibitors. Regular monitoring of liver function is advisable in long-term studies.
-
Effects on Bone Density: CSF1R signaling is crucial for the development and function of osteoclasts, the cells responsible for bone resorption. Prolonged inhibition of CSF1R can lead to increased bone density.[9]
-
Development of Resistance: Tumors and other pathological conditions may develop resistance to Csf1R inhibition through various mechanisms, such as the activation of alternative survival pathways.
-
Animal Welfare: Long-term treatment may affect the general health of the animals. It is crucial to monitor for signs of distress, weight loss, or behavioral changes.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Incomplete depletion of target macrophage/microglia population. | 1. Suboptimal dosage or frequency of administration.2. Poor bioavailability of the compound.3. Presence of a CSF1R-independent subpopulation of macrophages.4. Compensatory upregulation of survival signals. | 1. Perform a dose-response study to determine the optimal dose for your specific model.2. Ensure proper formulation and administration of this compound to maximize bioavailability. Consider the formulation suggestions in the experimental protocols section.3. Characterize the resistant cell population to understand its phenotype and potential alternative dependencies.4. Investigate potential compensatory signaling pathways that may be activated. |
| Observed toxicity or adverse effects in treated animals (e.g., weight loss, lethargy). | 1. On-target toxicity due to the depletion of essential macrophage populations.2. Off-target effects of the inhibitor.3. Issues with the vehicle used for administration. | 1. Reduce the dosage or the frequency of administration.2. Monitor key physiological parameters (e.g., liver enzymes, complete blood count) to identify the nature of the toxicity.3. Run a vehicle-only control group to rule out toxicity from the formulation components. |
| Variability in experimental results between animals. | 1. Inconsistent administration of the compound.2. Biological variability between individual animals.3. Differences in the gut microbiome, which can influence immune responses. | 1. Ensure precise and consistent dosing for all animals.2. Increase the number of animals per group to improve statistical power.3. Standardize housing conditions and diet to minimize environmental variables. |
| Loss of efficacy over time. | 1. Development of acquired resistance mechanisms.2. Increased drug metabolism. | 1. Investigate potential resistance mechanisms, such as mutations in the CSF1R gene or upregulation of bypass signaling pathways.2. Consider combination therapies to target resistance pathways.3. Evaluate the pharmacokinetic profile of this compound in your model system over time. |
Quantitative Data Summary
As specific quantitative data for this compound is not widely available, the following table presents a summary of data for other common Csf1R inhibitors to provide a comparative context.
| Parameter | Pexidartinib (PLX3397) | PLX5622 | GW2580 | This compound |
| Target | CSF1R, KIT, FLT3 | CSF1R | CSF1R | CSF1R |
| Reported In Vitro IC50 | ~20 nM | ~16 nM | ~30 nM | Not publicly available |
| Common In Vivo Dose (mice) | 25-50 mg/kg/day (oral gavage) | 1200 ppm in chow | 40-80 mg/kg/day (oral gavage) | Dosage to be determined empirically |
| Reported Efficacy | >90% microglia depletion | >90% microglia depletion | Significant reduction in macrophage numbers | Efficacy to be determined |
| Known Side Effects | Hepatotoxicity, hair depigmentation | Effects on hematopoiesis | Myelosuppression | Potential for similar side effects |
Experimental Protocols
In Vitro Kinase Assay to Determine IC50 of this compound
This protocol outlines a general procedure to determine the half-maximal inhibitory concentration (IC50) of this compound against CSF1R.
Materials:
-
Recombinant human CSF1R kinase domain
-
ATP
-
Poly (Glu, Tyr) 4:1 substrate
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white assay plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the CSF1R kinase and substrate in kinase assay buffer to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for CSF1R.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vivo Administration of this compound in Mice
This protocol provides a general guideline for the formulation and oral administration of this compound to mice. The optimal dose and schedule must be determined empirically for each specific experimental model.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween 80
-
Sterile saline or PBS
-
Oral gavage needles
Formulation (based on common vehicle for poorly soluble compounds): [1]
-
Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 40 mg/mL).
-
For a final formulation of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline, calculate the required volumes. For example, to prepare 1 mL of dosing solution:
-
50 µL of this compound stock in DMSO
-
300 µL of PEG300
-
50 µL of Tween 80
-
600 µL of sterile saline or PBS
-
-
Add the PEG300 to the DMSO stock solution and mix well until clear.
-
Add the Tween 80 and mix well until clear.
-
Finally, add the saline or PBS and mix thoroughly.
-
This formulation should be prepared fresh daily.
Administration:
-
Accurately weigh each mouse to determine the correct volume of the dosing solution to administer.
-
Administer the this compound formulation via oral gavage. The volume is typically 5-10 µL/g of body weight.
-
A control group receiving the vehicle only should be included in the study.
-
Monitor the mice daily for any signs of toxicity, including weight loss, changes in behavior, or ruffled fur.
-
For long-term studies, periodic monitoring of blood parameters and liver function is recommended.
Visualizations
Caption: Csf1R Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for In Vivo Studies.
References
- 1. CSF1R-IN-18_TargetMol [targetmol.com]
- 2. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. CSF1R inhibition by a small-molecule inhibitor is not microglia specific; affecting hematopoiesis and the function of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CSF1R inhibition is not specific to innate immune cells but also affects T-helper cell differentiation independently of microglia depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CSF1R inhibition with PLX5622 affects multiple immune cell compartments and induces tissue-specific metabolic effects in lean mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pleiotropic effects of extended blockade of CSF1R signaling in adult mice - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Csf1R-IN-18 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Csf1R-IN-18 with other alternative Csf1R inhibitors, offering supporting experimental data and detailed methodologies for validating target engagement in a cellular context. The information is designed to aid in the selection and application of the most suitable inhibitor for your research needs.
Introduction to Csf1R and its Inhibition
The Colony-Stimulating Factor 1 Receptor (Csf1R), a receptor tyrosine kinase, plays a pivotal role in the survival, proliferation, and differentiation of myeloid lineage cells, particularly macrophages. Its signaling is initiated by the binding of its ligands, CSF-1 or IL-34, leading to receptor dimerization and autophosphorylation. This triggers downstream signaling cascades, including the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways, which are crucial for normal cellular functions. However, dysregulation of Csf1R signaling is implicated in various pathologies, including cancer, inflammatory diseases, and neurodegenerative disorders, making it a compelling therapeutic target.
This compound is a potent and selective inhibitor of Csf1R. Validating its engagement with the Csf1R target in a cellular setting is crucial for interpreting experimental results and advancing drug discovery programs. This guide outlines key assays for confirming target engagement and compares the potency of this compound with other commercially available Csf1R inhibitors.
Csf1R Signaling Pathway
The binding of CSF-1 or IL-34 to Csf1R initiates a complex downstream signaling network that regulates fundamental cellular processes. A simplified representation of this pathway is depicted below.
Caption: Simplified Csf1R signaling cascade.
Comparison of Csf1R Inhibitor Potency
The following table summarizes the reported cellular IC50 values for this compound and a selection of alternative Csf1R inhibitors. It is important to note that these values are compiled from various sources and may have been determined using different cell lines and assay conditions. Therefore, for direct comparison, it is recommended to evaluate inhibitors side-by-side in the desired experimental system.
| Inhibitor | Cell Line | Assay Type | IC50 (nM) | Reference |
| This compound | M-NFS-60 | Proliferation | 4.9 | [1] |
| Pexidartinib (PLX3397) | - | Biochemical | 13 | [2] |
| PLX5622 | - | Biochemical | 16 | [3] |
| ARRY-382 | - | Biochemical | 9 | [3] |
| Sotuletinib (BLZ945) | - | Biochemical | 1 | [4] |
| Ki-20227 | - | Biochemical | 2 | [4] |
| Edicotinib (JNJ-40346527) | - | Biochemical | 3.2 | [4] |
| Linifanib (ABT-869) | - | Biochemical | 3 | [4] |
| Vimseltinib (DCC-3014) | - | Biochemical | <10 | [4] |
| Csf1R-IN-3 | - | Biochemical | 2.1 | [4] |
| Unnamed N-heteroaryl | M-NFS-60 | Proliferation | 4.9 | [1] |
| Unnamed Compound | M-NFS-60 | Proliferation | 3.6 | [1] |
Experimental Protocols for Target Validation
To confirm that this compound effectively engages its target in cells, a series of well-established assays can be performed. The following protocols provide a detailed guide for three key experiments.
Experimental Workflow
The general workflow for validating this compound target engagement involves cell culture, inhibitor treatment, stimulation with a Csf1R ligand, and subsequent analysis of downstream signaling or cellular phenotype.
Caption: General workflow for Csf1R target validation.
Phospho-Csf1R (p-Csf1R) Cellular ELISA
This assay directly measures the phosphorylation of Csf1R, a key indicator of its activation. A decrease in p-Csf1R levels upon treatment with this compound provides strong evidence of target engagement. The AlphaLISA SureFire Ultra assay is a sensitive, high-throughput method for this purpose.
Materials:
-
Cells expressing Csf1R (e.g., THP-1, BeWo, or engineered cell lines)
-
This compound and control inhibitors
-
Recombinant human or mouse CSF-1
-
AlphaLISA SureFire Ultra Human Phospho-CSF1R Detection Kit (e.g., for p-Tyr708 or p-Tyr699)[5][6]
-
96-well or 384-well white OptiPlates
-
Plate reader capable of AlphaLISA detection
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 60,000 cells/well and incubate overnight.[5]
-
Serum Starvation: The following day, replace the culture medium with serum-free medium (e.g., HBSS + 0.1% BSA) and incubate for 2 hours to reduce basal receptor phosphorylation.[6]
-
Inhibitor Treatment: Add this compound at various concentrations to the cells and pre-incubate for 1-2 hours.
-
Stimulation: Stimulate the cells with an EC80 concentration of CSF-1 (e.g., 100 ng/mL) for 5-10 minutes at room temperature.[5][6]
-
Cell Lysis: Aspirate the medium and add 100 µL of Lysis Buffer to each well. Incubate for 10 minutes at room temperature with gentle shaking.[5][6]
-
AlphaLISA Assay:
-
Data Acquisition: Read the plate on an Envision or similar plate reader using standard AlphaLISA settings.[6]
Phospho-ERK1/2 (p-ERK) Western Blot
As ERK1/2 is a key downstream effector of Csf1R signaling, measuring its phosphorylation status is an effective way to assess the inhibitory activity of this compound.
Materials:
-
Cells expressing Csf1R
-
This compound and control inhibitors
-
Recombinant CSF-1
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2[7]
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment and Lysis: Follow steps 1-4 from the p-Csf1R ELISA protocol. After stimulation, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[7]
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.[7]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.[7]
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an anti-total-ERK1/2 antibody.[7]
M-NFS-60 Cell Proliferation Assay
The M-NFS-60 cell line is a murine myelogenous leukemia cell line whose proliferation is dependent on CSF-1. This assay measures the ability of this compound to inhibit CSF-1-dependent cell growth.
Materials:
-
M-NFS-60 cells
-
RPMI-1640 medium with 10% FBS
-
Recombinant mouse CSF-1
-
This compound and control inhibitors
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP-40 in isopropanol)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed M-NFS-60 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium containing an optimal concentration of CSF-1 (to be determined empirically).
-
Inhibitor Addition: Add this compound at various concentrations to the wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate for at least 2 hours at room temperature in the dark, with occasional shaking.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Conclusion
References
- 1. | BioWorld [bioworld.com]
- 2. Identification of Selective Imidazopyridine CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Development of Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CSF-1R (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 5. revvity.com [revvity.com]
- 6. AlphaLISA SureFire Ultra Human Phospho-CSF1R (Tyr708) Detection Kit [revvity.com]
- 7. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy Analysis: CSF1R Inhibition vs. Standard of Care in Oncology
A comprehensive guide for researchers and drug development professionals on the therapeutic potential of targeting the Colony-Stimulating Factor 1 Receptor (CSF1R) pathway. This guide provides a comparative overview of a representative CSF1R inhibitor, Pexidartinib, against standard-of-care treatments for Tenosynovial Giant Cell Tumor (TGCT) and Glioblastoma (GBM), supported by available clinical data and detailed experimental methodologies.
Note on Csf1R-IN-18: Initial investigation into the efficacy of "this compound" revealed a lack of publicly available quantitative efficacy data and detailed experimental protocols. This compound, also known as Compound 16t, is listed by chemical suppliers as a research tool for studying cancer, central nervous system disorders, and bone diseases.[1] In the absence of specific performance data for this compound, this guide will focus on the well-characterized and clinically approved CSF1R inhibitor, Pexidartinib (PLX3397), to provide a relevant and data-supported comparison against standard therapeutic regimens.
Introduction to CSF1R Inhibition
The Colony-Stimulating Factor 1 Receptor (CSF1R) is a receptor tyrosine kinase crucial for the proliferation, differentiation, and survival of macrophages and other mononuclear phagocytes.[2][3][4] In the context of cancer, the CSF1/CSF1R signaling axis is often hijacked by tumors to recruit and polarize tumor-associated macrophages (TAMs) into an immunosuppressive, pro-tumoral M2 phenotype. These TAMs contribute to tumor growth, angiogenesis, and metastasis while dampening the anti-tumor immune response.[2][3] Small molecule inhibitors targeting CSF1R, such as Pexidartinib, aim to block this signaling cascade, thereby depleting or reprogramming TAMs to create a more immune-permissive tumor microenvironment.
CSF1R Signaling Pathway
The binding of ligands, CSF-1 or IL-34, to CSF1R induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling pathways, including PI3K/AKT, MAPK/ERK, and JAK/STAT, which collectively regulate the function and survival of macrophages. CSF1R inhibitors act by blocking the ATP-binding site in the kinase domain, thereby preventing this downstream signaling.
Caption: CSF1R signaling cascade and the inhibitory action of Pexidartinib.
Efficacy Comparison: Pexidartinib vs. Standard Treatments
Tenosynovial Giant Cell Tumor (TGCT)
TGCT is a rare, benign tumor of the synovium driven by a chromosomal translocation leading to the overexpression of CSF1. This results in the recruitment of CSF1R-expressing macrophages that constitute the bulk of the tumor mass.
Standard Treatment: The primary standard of care for symptomatic TGCT is surgical resection (synovectomy). However, for diffuse-type TGCT, recurrence rates are high, and surgery can be associated with significant morbidity.
Pexidartinib Efficacy: Pexidartinib is an FDA-approved systemic therapy for adult patients with symptomatic TGCT associated with severe morbidity or functional limitations and not amenable to improvement with surgery.
| Treatment Modality | Efficacy Endpoint | Result | Reference |
| Pexidartinib | Overall Response Rate (ORR) at Week 25 (RECIST v1.1) | 39% (vs. 0% for placebo) | [5] |
| Complete Response (CR) | 15% | [5] | |
| Partial Response (PR) | 24% | [5] | |
| Surgery (Diffuse TGCT) | Recurrence Rate | 20-50% | [6] |
Glioblastoma (GBM)
GBM is the most aggressive primary brain tumor in adults. The tumor microenvironment is rich in glioma-associated macrophages (GAMs), which are primarily microglia and bone marrow-derived macrophages that express CSF1R and promote tumor progression.
Standard Treatment: The standard of care for newly diagnosed GBM (Stupp Protocol) consists of maximal safe surgical resection followed by concurrent radiation therapy and the alkylating agent temozolomide (TMZ), and then adjuvant TMZ.[1][7]
Pexidartinib Efficacy: Despite a strong preclinical rationale, CSF1R inhibitors, including pexidartinib, have shown limited efficacy as monotherapy in clinical trials for recurrent GBM.[8] Resistance mechanisms and the complexity of the glioblastoma microenvironment are thought to contribute to these outcomes.[3]
| Treatment Modality | Efficacy Endpoint | Median Overall Survival (OS) | Reference |
| Standard of Care (Surgery + RT + TMZ) | Overall Survival from diagnosis | ~15 months | [1] |
| Pexidartinib (Monotherapy, Recurrent GBM) | Overall Survival | No significant improvement over historical controls | [8] |
| Anti-CSF1R Ab (Monotherapy, preclinical) | Median Survival (mouse model) | 22 days (vs. 18 days for control) |
Experimental Protocols
In Vitro CSF1R Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against CSF1R.
Methodology:
-
Reagents: Recombinant human CSF1R kinase domain, ATP, and a suitable substrate peptide (e.g., poly(Glu, Tyr) 4:1).
-
Procedure: The kinase reaction is performed in a buffer containing the enzyme, substrate, and ATP. The test compound (e.g., Pexidartinib) is added at various concentrations.
-
Detection: Kinase activity is measured by quantifying the amount of phosphorylated substrate. This is often done using a luminescence-based assay (e.g., ADP-Glo) that measures ADP production, which is directly proportional to kinase activity.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a four-parameter logistic curve.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a CSF1R inhibitor in a preclinical animal model.
Methodology:
-
Cell Lines and Animals: A human tumor cell line (e.g., sarcoma or glioblastoma) is implanted subcutaneously or orthotopically into immunodeficient mice (e.g., NOD-SCID or nude mice).
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The test compound (e.g., Pexidartinib) is administered orally at a specified dose and schedule. The control group receives a vehicle.
-
Efficacy Assessment: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight is monitored as an indicator of toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a set time point. Efficacy is reported as tumor growth inhibition (TGI) or as a delay in tumor growth.
-
Immunohistochemistry (IHC): At the end of the study, tumors are excised, fixed, and stained for markers of macrophages (e.g., CD68, CD163) and T-cells (e.g., CD8) to assess the impact on the tumor immune microenvironment.
Caption: A typical experimental workflow for assessing in vivo efficacy.
Conclusion
Targeting the CSF1/CSF1R signaling axis represents a promising therapeutic strategy, particularly in tumors where TAMs play a significant pro-tumorigenic role. For diseases like TGCT, which are fundamentally driven by CSF1 overexpression, CSF1R inhibitors like Pexidartinib have demonstrated clear clinical benefit and offer a valuable alternative to surgery for patients with advanced disease.
In contrast, the efficacy of CSF1R inhibitor monotherapy in more complex and heterogeneous tumors like glioblastoma has been limited in clinical settings. This highlights the challenges of overcoming resistance mechanisms and the need for rational combination strategies. Future research will likely focus on combining CSF1R inhibitors with other immunotherapies, such as checkpoint inhibitors, to more effectively reprogram the tumor microenvironment and improve patient outcomes. While specific data for novel compounds like this compound are not yet available in the public domain, the continued exploration of new and potent CSF1R inhibitors is a vital area of cancer research.
References
- 1. CSF1R-IN-18_TargetMol [targetmol.com]
- 2. Clinical Development of Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into CSF-1R Expression in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule CSF1R kinase inhibitors; review of patents 2015-present - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. bone cancer — TargetMol Chemicals [targetmol.com]
- 7. WO2021144360A1 - Small molecule csf-1r inhibitors in therapeutic and cosmetic uses - Google Patents [patents.google.com]
- 8. WO2019228252A1 - Highly active csf1r inhibitor compound - Google Patents [patents.google.com]
A Comparative Guide to Western Blot Analysis for Csf1R Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for analyzing the inhibition of Colony-Stimulating Factor 1 Receptor (Csf1R), a critical target in immuno-oncology and inflammatory diseases. We offer a detailed examination of Western blot analysis, juxtaposed with alternative techniques, and supported by experimental data to aid in the selection of the most appropriate assay for your research needs.
Introduction to Csf1R and its Inhibition
The Colony-Stimulating Factor 1 Receptor (Csf1R), a receptor tyrosine kinase, plays a pivotal role in the survival, proliferation, and differentiation of macrophages and other myeloid cells.[1] Its signaling is initiated by the binding of its ligands, CSF-1 (M-CSF) or IL-34, leading to receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular domain.[1] This phosphorylation cascade activates downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, which are crucial for mediating the biological functions of Csf1R.[2][3] Given its role in promoting the survival of tumor-associated macrophages (TAMs), which often contribute to an immunosuppressive tumor microenvironment, Csf1R has emerged as a key therapeutic target.[4][5] Small molecule inhibitors that target the ATP-binding site of the Csf1R kinase domain are a major focus of drug development efforts.
Western Blot Analysis for Csf1R Inhibition
Western blotting is a cornerstone technique for assessing the efficacy of Csf1R inhibitors. It allows for the direct visualization and quantification of the phosphorylation status of Csf1R and its downstream targets, providing a robust measure of inhibitor activity within a cellular context.
Quantitative Data Summary: Csf1R Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of several common Csf1R inhibitors. It is important to note that IC50 values can vary depending on the assay type (enzymatic vs. cellular) and the specific cell line used.
| Inhibitor | Target(s) | IC50 (p-Csf1R Cellular Assay) | IC50 (Enzymatic Assay) | Cell Line | Reference(s) |
| GW2580 | Csf1R | ~10 nM | 52.4 nM | RAW264.7 | [4][6] |
| Pexidartinib (PLX3397) | Csf1R, KIT, FLT3 | Not explicitly found for p-Csf1R | 20 nM | - | [7] |
| BLZ945 | Csf1R | Comparable to FF-10101 | Not explicitly found | RAW264 | [5] |
| FF-10101 | Csf1R, FLT3 | Dose-dependent inhibition shown | Not explicitly found | Murine BMDM, RAW264 | [5] |
| Ki20227 | Csf1R, KDR, c-Kit, PDGFRβ | Not explicitly found | 2 nM | - | [7] |
| Imatinib | ABL, KIT, PDGFR, Csf1R | 118 nM | 422 nM | NIH3T3/Csf1R | [8] |
| Sunitinib | VEGFRs, PDGFRs, KIT, FLT3, RET, Csf1R | Dose-dependent inhibition shown | Not explicitly found | Mono-Mac 1 | [9] |
Note: Cellular IC50 values are often higher than enzymatic IC50s due to factors such as cell permeability and off-target effects. The data presented is a compilation from multiple sources and direct comparison should be made with caution.
Experimental Protocols
Detailed Protocol for Western Blot Analysis of Csf1R Phosphorylation
This protocol outlines the steps for assessing Csf1R inhibition in a mammalian cell line (e.g., RAW264.7 murine macrophages) treated with a small molecule inhibitor.
Materials:
-
RAW264.7 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Recombinant murine CSF-1
-
Csf1R inhibitor of interest
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies: anti-phospho-Csf1R (e.g., pY723), anti-total-Csf1R, anti-phospho-AKT (S473), anti-total-AKT, anti-phospho-ERK1/2 (T202/Y204), anti-total-ERK1/2, and anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed RAW264.7 cells in 6-well plates and grow to 70-80% confluency.
-
Serum starve the cells overnight in serum-free medium.
-
Pre-treat cells with various concentrations of the Csf1R inhibitor or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with CSF-1 (e.g., 10-50 ng/mL) for 15-30 minutes at 37°C.[4]
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 10-15 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (cell lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Csf1R) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
To analyze total Csf1R and downstream targets, strip the membrane and re-probe with the respective antibodies, or run parallel gels.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein signal to the total protein signal and the loading control.
-
Detailed Protocol for Immunoprecipitation of Csf1R
Immunoprecipitation (IP) can be used to enrich for Csf1R before Western blot analysis, which is particularly useful for detecting low-abundance proteins or for confirming the phosphorylation status on the receptor itself.[4]
Additional Materials:
-
Anti-Csf1R antibody for IP
-
Protein A/G agarose or magnetic beads
Procedure:
-
Cell Lysis:
-
Prepare cell lysates as described in the Western blot protocol, starting with a larger quantity of cells (e.g., from a 10 cm dish).
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add protein A/G beads to the cell lysate and incubate for 30-60 minutes at 4°C with rotation to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Add the anti-Csf1R IP antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with rotation.
-
Add protein A/G beads and incubate for another 1-2 hours at 4°C with rotation to capture the antibody-antigen complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer or a modified wash buffer.
-
-
Elution and Analysis:
-
Resuspend the beads in Laemmli sample buffer and boil for 5-10 minutes to elute the protein.
-
Centrifuge to pellet the beads and collect the supernatant containing the immunoprecipitated Csf1R.
-
Proceed with SDS-PAGE and Western blot analysis as described above, probing with an anti-phosphotyrosine antibody to detect Csf1R phosphorylation. The membrane can then be stripped and re-probed for total Csf1R.[4]
-
Visualization of Pathways and Workflows
Comparison with Alternative Methods
While Western blotting is a powerful tool, other methods can offer advantages in terms of throughput, quantification, and the specific questions being addressed.
| Method | Principle | Advantages | Disadvantages | Application for Csf1R Inhibition |
| Western Blot | Size-based protein separation followed by antibody detection. | Provides information on protein size and specificity; widely accessible. | Semi-quantitative; lower throughput; can be time-consuming. | Gold standard for confirming inhibition of Csf1R phosphorylation and downstream signaling. |
| ELISA (Enzyme-Linked Immunosorbent Assay) | Antibody-based capture and detection of a target protein in a multi-well plate format. | Highly quantitative; high throughput; more sensitive than Western blot.[10] | Does not provide protein size information; potential for antibody cross-reactivity. | Ideal for screening large numbers of compounds and for precise quantification of changes in p-Csf1R levels. |
| Flow Cytometry | Measures protein expression on a single-cell level using fluorescently labeled antibodies. | High-throughput single-cell analysis; allows for multiplexing to analyze different cell populations. | Requires cell suspensions; indirect measure of phosphorylation can be challenging. | Useful for assessing Csf1R expression on different cell populations and can be adapted for intracellular phospho-protein detection (Phosflow). |
| In-Cell Western™ Assay | A quantitative immunofluorescent method performed directly in microplates. | High throughput; eliminates gel electrophoresis and transfer steps, reducing variability.[1] | Requires specialized imaging equipment; does not provide protein size information. | Excellent for high-throughput screening of inhibitors by directly measuring protein levels in fixed cells. |
| Capillary Western Blot (e.g., Jess™) | Automated, capillary-based protein separation and immunodetection. | Faster and more quantitative than traditional Western blot; higher reproducibility; requires less sample. | Requires specialized instrumentation. | A higher-throughput alternative to traditional Western blotting for quantifying Csf1R inhibition with greater precision. |
| HiBiT Lytic Detection Assay | A bioluminescence-based assay that measures the amount of a tagged protein in cell lysates. | No antibodies required; highly sensitive and quantitative; wide dynamic range. | Requires genetic engineering to tag the protein of interest. | A powerful tool for high-throughput screening and detailed mechanistic studies when a HiBiT-tagged Csf1R cell line is available. |
Conclusion
The choice of assay for analyzing Csf1R inhibition depends on the specific research question, the required throughput, and the available resources. Western blotting remains an indispensable tool for the detailed characterization and validation of Csf1R inhibitors, providing crucial information on the phosphorylation status of the receptor and its downstream signaling pathways. For high-throughput screening and precise quantification, ELISA and In-Cell Western assays offer excellent alternatives. As drug discovery programs advance, employing a combination of these techniques will provide the most comprehensive understanding of a Csf1R inhibitor's mechanism of action and its cellular effects.
References
- 1. google.com [google.com]
- 2. researchgate.net [researchgate.net]
- 3. Dual inhibition of CSF1R and MAPK pathways using supramolecular nanoparticles enhances macrophage immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sustained inhibition of CSF1R signaling augments antitumor immunity through inhibiting tumor-associated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. selleckchem.com [selleckchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. CSF-1R up-regulation is associated with response to pharmacotherapy targeting tyrosine kinase activity in AML cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Critical Lens of Selectivity: A Comparative Guide to Csf1R Inhibitors for Researchers
For researchers and drug development professionals, the precise targeting of therapies is paramount. In the landscape of kinase inhibitors, Colony-Stimulating Factor 1 Receptor (Csf1R) has emerged as a key target in oncology, neuroinflammation, and inflammatory disorders. However, the therapeutic window of Csf1R inhibitors is intrinsically linked to their specificity and selectivity. This guide provides a comparative overview of prominent Csf1R inhibitors, emphasizing the requisite assays for characterizing novel compounds like Csf1R-IN-18.
The Colony-Stimulating Factor 1 Receptor (Csf1R), a member of the class III receptor tyrosine kinase family, governs the differentiation, proliferation, and survival of macrophages and their precursors.[1] Dysregulation of the Csf1R signaling pathway is implicated in a variety of diseases, making it an attractive therapeutic target.[1] A multitude of small molecule inhibitors have been developed to target Csf1R, yet their clinical utility is often hampered by off-target effects stemming from a lack of selectivity. This guide will delve into the specificity and selectivity of several key Csf1R inhibitors and outline the essential experimental protocols required to characterize a new chemical entity, such as this compound, for which public data is not yet available.
Comparing the Selectivity Profiles of Csf1R Inhibitors
The selectivity of a kinase inhibitor is a crucial determinant of its efficacy and safety. Off-target inhibition can lead to unforeseen side effects and confound experimental results. The following table summarizes the biochemical half-maximal inhibitory concentration (IC50) values for several well-characterized Csf1R inhibitors against Csf1R and other closely related kinases. A lower IC50 value indicates greater potency. The ratio of IC50 values for off-target kinases to the IC50 for Csf1R provides a measure of selectivity.
| Inhibitor | Csf1R IC50 (nM) | c-KIT IC50 (nM) | FLT3 IC50 (nM) | PDGFRβ IC50 (nM) | Reference(s) |
| Pexidartinib (PLX3397) | 13 | 27 | 160 | - | [1] |
| PLX5622 | 16 | - | - | - | [2] |
| ARRY382 | 9 | - | - | - | [2] |
| BLZ945 | 1 | 3200 | - | - | [2] |
| DCC3014 | - | >100-fold selectivity vs Csf1R | >100-fold selectivity vs Csf1R | >100-fold selectivity vs Csf1R | [2] |
This compound , identified as an aniline derivative and inhibitor of Csf1R, is a compound for which such quantitative data is essential for its validation as a research tool or potential therapeutic.[3] Researchers utilizing this compound should perform comprehensive selectivity profiling to understand its activity against a broad panel of kinases.
The Csf1R Signaling Pathway
Understanding the Csf1R signaling cascade is fundamental to interpreting the effects of its inhibitors. Upon binding of its ligands, CSF-1 (Colony-Stimulating Factor 1) or IL-34, Csf1R dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that regulate cell survival, proliferation, and differentiation.
Essential Experimental Protocols for Specificity and Selectivity Assays
To characterize a novel Csf1R inhibitor like this compound, a multi-tiered approach employing both biochemical and cellular assays is necessary.
Biochemical Kinase Assays
These assays directly measure the ability of an inhibitor to block the enzymatic activity of the target kinase.
a. Radiometric Kinase Assay:
This is a widely used method to determine the inhibitory potency (IC50) of a compound.
-
Principle: Measures the incorporation of radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate peptide or protein by the kinase.
-
Protocol Outline:
-
Reaction Setup: In a multi-well plate, combine the recombinant Csf1R enzyme, a specific substrate (e.g., a synthetic peptide), and varying concentrations of the test inhibitor (e.g., this compound).
-
Initiation: Start the kinase reaction by adding a mixture of unlabeled ATP and radiolabeled ATP.
-
Incubation: Allow the reaction to proceed for a defined period at a controlled temperature.
-
Termination: Stop the reaction, often by adding a strong acid or chelating agent.
-
Separation: Separate the phosphorylated substrate from the unincorporated radiolabeled ATP. This can be achieved by spotting the reaction mixture onto a phosphocellulose paper membrane, which binds the peptide substrate, followed by washing to remove free ATP.
-
Detection: Quantify the incorporated radioactivity on the membrane using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
b. Kinase Selectivity Profiling (Kinome Scan):
To assess selectivity, the inhibitor should be screened against a large panel of kinases.
-
Principle: The inhibitory activity of the compound is tested against hundreds of purified kinases at a fixed concentration.
-
Workflow:
-
The test inhibitor is incubated with a large panel of recombinant kinases.
-
The activity of each kinase is measured, typically using a radiometric or fluorescence-based method.
-
The percentage of inhibition for each kinase is determined.
-
"Hits" (kinases inhibited above a certain threshold, e.g., >70%) are then typically followed up with full IC50 determinations.
-
Cellular Assays
These assays evaluate the inhibitor's activity within a cellular context, confirming target engagement and downstream pathway modulation.
a. Western Blotting for Phospho-Csf1R:
-
Principle: Measures the level of Csf1R autophosphorylation in cells, a direct indicator of its activation state.
-
Protocol Outline:
-
Cell Culture: Culture cells that endogenously express Csf1R (e.g., macrophage cell lines).
-
Treatment: Treat the cells with varying concentrations of the Csf1R inhibitor for a specified time.
-
Stimulation: Stimulate the cells with a Csf1R ligand (CSF-1 or IL-34) to induce receptor phosphorylation.
-
Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Probe the membrane with a primary antibody specific for phosphorylated Csf1R (p-Csf1R). Subsequently, probe with an antibody for total Csf1R as a loading control.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Analysis: Quantify the band intensities to determine the inhibitor's effect on Csf1R phosphorylation.
-
b. Cell Viability/Proliferation Assays:
-
Principle: Assesses the inhibitor's effect on the viability or proliferation of Csf1R-dependent cells.
-
Protocol Outline:
-
Cell Seeding: Seed Csf1R-dependent cells in a multi-well plate.
-
Treatment: Treat the cells with a range of inhibitor concentrations.
-
Incubation: Incubate for a period sufficient to observe effects on proliferation (e.g., 48-72 hours).
-
Measurement: Quantify cell viability or proliferation using a colorimetric (e.g., MTT, XTT) or luminescent (e.g., CellTiter-Glo) assay.
-
Data Analysis: Determine the inhibitor concentration that reduces cell viability by 50% (GI50).
-
Conclusion
The development of highly selective Csf1R inhibitors holds significant promise for the treatment of various diseases. While compounds like BLZ945 and DCC3014 demonstrate encouraging selectivity profiles, the potential for off-target effects remains a critical consideration for all kinase inhibitors. For novel research compounds such as this compound, rigorous characterization through a combination of biochemical and cellular assays is not merely recommended but essential. By employing the detailed experimental approaches outlined in this guide, researchers can confidently ascertain the specificity and selectivity of their inhibitors, paving the way for more precise and effective therapeutic interventions.
References
Comparative Analysis of Csf1R-IN-18 in Preclinical Tumor Models: An Illustrative Guide
This guide provides a comparative framework for evaluating the efficacy and mechanism of action of Csf1R-IN-18, a novel CSF1R inhibitor, against other therapeutic alternatives in various tumor models. Due to the limited availability of published comparative studies on this compound, this document serves as an illustrative example, drawing upon established methodologies and data from well-characterized CSF1R inhibitors like Pexidartinib to demonstrate a robust comparative analysis.
Quantitative Data Summary
For a direct comparison of inhibitor efficacy, key quantitative data should be summarized. The following tables exemplify how to structure such data for clarity and ease of comparison.
Table 1: In Vitro Potency and Selectivity
| Inhibitor | Target IC₅₀ (nM) | Kinase Selectivity (S-Score at 1µM) | Cell Line A (IC₅₀, nM) | Cell Line B (IC₅₀, nM) |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Pexidartinib | 10 | 95% | 150 | 210 |
| Competitor X | 25 | 80% | 300 | 450 |
Table 2: In Vivo Efficacy in Murine Syngeneic Tumor Models
| Inhibitor | Tumor Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reduction in TAMs (%) |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Pexidartinib | MC38 Colon Adenocarcinoma | 50 mg/kg, oral, daily | 65 | 70 (CD206⁺) |
| Competitor X | Pan02 Pancreatic Ductal Adenocarcinoma | 75 mg/kg, oral, daily | 50 | 55 (F4/80⁺) |
Signaling and Experimental Frameworks
Visualizing the underlying biological pathways and experimental designs is crucial for understanding the rationale and outcomes of the study.
Caption: this compound mechanism of action within the CSF1R signaling pathway.
Caption: Experimental workflow for the comparative evaluation of this compound.
Detailed Experimental Protocols
The following are representative protocols for key experiments in the evaluation of a CSF1R inhibitor.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate tumor cells (e.g., MC38, Pan02) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Inhibitor Treatment: Treat cells with a serial dilution of this compound, Pexidartinib, or a vehicle control for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ values by fitting the dose-response curves using non-linear regression analysis.
Western Blot for CSF1R Signaling
-
Cell Lysis: Treat bone marrow-derived macrophages (BMDMs) with the respective inhibitors for 2 hours, followed by stimulation with recombinant CSF1 (100 ng/mL) for 15 minutes. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with primary antibodies against p-CSF1R (Tyr723), total CSF1R, p-ERK1/2 (Thr202/Tyr204), total ERK1/2, and β-actin overnight at 4°C.
-
Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature and visualize using an enhanced chemiluminescence (ECL) detection system.
In Vivo Syngeneic Tumor Model
-
Tumor Implantation: Subcutaneously implant 1 x 10⁶ MC38 cells into the flank of 6-8 week old female C57BL/6 mice.
-
Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group): Vehicle control, this compound, and Pexidartinib.
-
Dosing: Administer the compounds daily via oral gavage at the predetermined doses.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Endpoint and Tissue Collection: At the study endpoint, euthanize the mice and harvest tumors for downstream analysis (e.g., immunohistochemistry, flow cytometry).
Immunohistochemistry (IHC) for Tumor-Associated Macrophages (TAMs)
-
Tissue Preparation: Fix harvested tumors in 10% neutral buffered formalin, embed in paraffin, and section at 4-5 µm thickness.
-
Antigen Retrieval: Deparaffinize and rehydrate the sections, followed by antigen retrieval using a citrate buffer (pH 6.0) at 95°C for 20 minutes.
-
Staining: Block endogenous peroxidase activity and non-specific binding. Incubate sections with primary antibodies against macrophage markers (e.g., F4/80, CD206) overnight at 4°C.
-
Detection and Counterstaining: Apply a secondary antibody and a detection reagent (e.g., DAB). Counterstain with hematoxylin.
-
Imaging and Analysis: Scan the slides and quantify the percentage of positively stained area in multiple high-power fields per tumor using image analysis software.
Assessing the In Vitro Potency of Csf1R-IN-18: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the in vitro potency of a novel inhibitor is a critical first step in the evaluation process. This guide provides a framework for assessing Csf1R-IN-18, an aniline derivative that inhibits the Colony-Stimulating Factor 1 Receptor (Csf1R), by comparing it with other known Csf1R inhibitors. While specific experimental data on the half-maximal inhibitory concentration (IC50) of this compound is not publicly available, this document outlines the established in vitro assays used to determine such potency and presents data for several alternative compounds to serve as a benchmark for future studies.
Introduction to Csf1R and its Inhibition
The Colony-Stimulating Factor 1 Receptor (Csf1R), a receptor tyrosine kinase, plays a crucial role in the proliferation, differentiation, and survival of macrophages and other myeloid lineage cells. Its dysregulation is implicated in various diseases, including cancer, inflammatory disorders, and neurodegenerative conditions, making it a compelling target for therapeutic intervention. This compound has been identified as an inhibitor of this receptor, but a quantitative comparison to other existing inhibitors is essential for its proper evaluation.
Comparative Analysis of Csf1R Inhibitors
To contextualize the potential potency of this compound, it is useful to compare it with other well-characterized Csf1R inhibitors. The following table summarizes the in vitro potency of several alternative compounds against Csf1R, as determined by various biochemical and cellular assays.
Table 1: In Vitro Potency of Selected Csf1R Inhibitors
| Inhibitor | Type | Assay Type | Target | IC50 (nM) |
| Pexidartinib (PLX3397) | Small Molecule | Biochemical | Csf1R | 20 |
| PLX5622 | Small Molecule | Biochemical | Csf1R | 16 |
| ARRY-382 | Small Molecule | Biochemical | Csf1R | 9 |
| Sotuletinib (BLZ945) | Small Molecule | Biochemical | Csf1R | 1 |
| Vimseltinib (DCC-3014) | Small Molecule | Biochemical | Csf1R | 2.8 |
| Edicotinib (JNJ-40346527) | Small Molecule | Biochemical | Csf1R | 3.2 |
| Pimicotinib (ABSK021) | Small Molecule | Biochemical | Csf1R | 19.48 |
Note: IC50 values can vary between different assay formats and conditions. This table provides a general comparison based on available data.
Key In Vitro Assays for Assessing this compound Potency
To determine the in vitro potency of this compound and enable a direct comparison with the inhibitors listed above, a series of established experimental protocols can be employed. These assays can be broadly categorized into biochemical assays, which measure the direct interaction of the inhibitor with the Csf1R kinase, and cell-based assays, which assess the inhibitor's effect on Csf1R signaling and function in a cellular context.
Biochemical Assays
1. Csf1R Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantitatively measures the enzymatic activity of purified Csf1R kinase. The amount of ADP produced in the kinase reaction is converted to a luminescent signal. A decrease in luminescence in the presence of an inhibitor indicates its potency.
-
Principle: Measures the inhibition of Csf1R's ability to phosphorylate a substrate by quantifying ADP production.
-
Endpoint: Luminescence, which is inversely proportional to inhibitor potency (IC50).
2. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay (e.g., LanthaScreen™)
This assay measures the inhibition of Csf1R kinase activity by detecting the phosphorylation of a fluorescently labeled substrate.
-
Principle: Uses a terbium-labeled antibody that binds to the phosphorylated substrate, leading to FRET. Inhibition of phosphorylation reduces the FRET signal.
-
Endpoint: TR-FRET ratio, which decreases with increasing inhibitor potency.
Cell-Based Assays
1. Cell Proliferation Assay (e.g., M-NFS-60 Cell Line)
The M-NFS-60 murine myelogenous leukemia cell line is dependent on Csf1 for proliferation. Inhibition of Csf1R will lead to a decrease in cell viability.
-
Principle: Measures the effect of the inhibitor on the proliferation of Csf1-dependent cells.
-
Endpoint: Cell viability, typically measured using reagents like MTT or CellTiter-Glo®, which is expected to decrease with increasing inhibitor concentration.
2. Csf1R Phosphorylation Assay (Western Blot)
This assay directly assesses the ability of an inhibitor to block the autophosphorylation of Csf1R in cells upon stimulation with its ligand, Csf1.
-
Principle: Uses specific antibodies to detect the phosphorylated form of Csf1R in cell lysates via western blotting.
-
Endpoint: A decrease in the band intensity of phosphorylated Csf1R relative to the total Csf1R indicates inhibitor activity.
Visualizing Key Processes
To better understand the context of Csf1R inhibition, the following diagrams illustrate the Csf1R signaling pathway and a general workflow for evaluating a novel inhibitor like this compound.
Caption: Csf1R Signaling Pathway.
Caption: In Vitro Evaluation Workflow.
Experimental Protocols
Csf1R Kinase Assay (ADP-Glo™)
-
Reagents: Recombinant Csf1R kinase, appropriate substrate (e.g., poly(Glu, Tyr) 4:1), ATP, kinase assay buffer, and ADP-Glo™ reagent.
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the Csf1R enzyme, substrate, and inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent and measuring luminescence.
-
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
M-NFS-60 Cell Proliferation Assay
-
Cell Culture: Culture M-NFS-60 cells in RPMI-1640 medium supplemented with fetal bovine serum and murine Csf1.
-
Procedure:
-
Seed M-NFS-60 cells in a 96-well plate.
-
Add serial dilutions of this compound to the wells.
-
Incubate the cells for a period that allows for sufficient proliferation (e.g., 72 hours).
-
Assess cell viability using a suitable method, such as the MTT assay or a luminescent cell viability assay (e.g., CellTiter-Glo®).
-
-
Data Analysis: Normalize the viability data to the vehicle-treated control and plot against the inhibitor concentration to calculate the IC50 value.
Western Blot for Csf1R Phosphorylation
-
Cell Culture and Treatment: Culture a Csf1R-expressing cell line (e.g., bone marrow-derived macrophages or an engineered cell line) and starve them of serum and growth factors. Pre-treat the cells with various concentrations of this compound before stimulating with Csf1.
-
Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.
-
Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for phosphorylated Csf1R (p-Csf1R).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total Csf1R as a loading control.
-
-
Data Analysis: Quantify the band intensities for p-Csf1R and total Csf1R. A reduction in the p-Csf1R/total Csf1R ratio indicates inhibitory activity.
Conclusion
While the precise in vitro potency of this compound remains to be publicly detailed, this guide provides a comprehensive framework for its evaluation. By employing the standardized biochemical and cell-based assays described, researchers can determine the IC50 of this compound and directly compare its potency to that of other established Csf1R inhibitors. This comparative data is indispensable for making informed decisions in the early stages of drug discovery and development.
A Comparative Guide: Pharmacological Inhibition with Csf1R-IN-18 versus Genetic Csf1r Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison between the use of the potent and selective Csf1R inhibitor, Csf1R-IN-18, and various genetic models of Csf1r knockout. The objective is to delineate the advantages, disadvantages, and experimental considerations of each approach to aid researchers in selecting the most appropriate tool for their specific scientific questions.
Introduction to Csf1R Targeting
The Colony-Stimulating Factor 1 Receptor (Csf1R) is a critical regulator of the survival, proliferation, and differentiation of myeloid cells, particularly macrophages and microglia.[1][2] Its essential role in both normal physiology and various pathologies, including cancer, neurodegenerative diseases, and inflammatory disorders, has made it a prime target for therapeutic intervention and basic research.[3][4] Two primary methodologies are employed to interrogate Csf1R function: pharmacological inhibition using small molecules and genetic ablation through knockout models.
This compound is an aniline derivative that functions as a potent inhibitor of the Csf1R kinase activity. While extensive comparative studies with genetic models are not yet available, its mechanism of action aligns with other well-characterized Csf1R inhibitors, which offer a transient and dose-dependent blockade of Csf1R signaling.
Genetic models of Csf1r knockout provide a permanent and complete or conditional ablation of the Csf1r gene. These models have been instrumental in elucidating the fundamental roles of Csf1R in development and homeostasis.[1][5]
Quantitative Data Presentation
Table 1: Comparison of Microglia Depletion and Systemic Effects
| Feature | Csf1R Inhibitor (e.g., PLX5622/PLX3397) | Csf1r Knockout (Constitutive) | Csf1r Conditional Knockout (e.g., Csf1rΔFIRE/ΔFIRE) | Csf1r Haploinsufficient (Csf1r+/-) |
| Microglia Depletion Efficiency | Up to 99% with sustained treatment.[1] | Complete absence of microglia.[1][6] | Complete absence of microglia. | No significant change in microglia number under basal conditions.[7] |
| Onset of Effect | Rapid, within days of administration.[8] | Congenital. | Congenital or inducible depending on the Cre driver. | Congenital. |
| Reversibility | Reversible upon cessation of treatment; microglia repopulate.[8] | Irreversible. | Irreversible genetic modification. | Irreversible genetic modification. |
| Systemic Macrophage Depletion | Affects peripheral macrophages to varying degrees.[1] | Severe depletion of most tissue-resident macrophages.[5] | Selective depletion in specific tissues (e.g., skin, kidney, heart). | 50% reduction in Csf1r mRNA and protein.[7] |
| Viability and Health | Generally well-tolerated in adult animals.[1] | Often results in early postnatal lethality or severe developmental abnormalities.[3] | Developmentally normal, healthy, and fertile.[1] | Develops phenotypes consistent with adult-onset leukoencephalopathy with axonal spheroids and pigmented glia (ALSP). |
| Off-target Effects | Potential for off-target kinase inhibition (inhibitor-dependent). | None (specific to Csf1r gene). | None (specific to Csf1r gene). | None (specific to Csf1r gene). |
Table 2: Phenotypic Characteristics of Csf1r Knockout Models
| Model | Key Phenotypic Characteristics | References |
| Constitutive Csf1r Knockout (Csf1r-/-) | - Complete absence of microglia. - Severe osteopetrosis. - Deficits in neuronal outgrowth and connectivity. - Early postnatal lethality is common. | [5][9][10] |
| Csf1rΔFIRE/ΔFIRE | - Selective absence of microglia and specific resident macrophage populations. - Developmentally normal, healthy, and fertile. - Avoids the severe systemic defects of full knockout. | [1] |
| Csf1r Haploinsufficient (Csf1r+/-) | - Models adult-onset leukoencephalopathy with axonal spheroids and pigmented glia (ALSP). - Progressive neurodegeneration. - Pro-inflammatory phenotype of microglia with aging. |
Experimental Protocols
Experimental Protocol 1: In Vivo Microglia Depletion using a Csf1R Inhibitor
Objective: To achieve rapid and reversible depletion of microglia in adult mice to study their role in a specific physiological or pathological context.
Materials:
-
Csf1R inhibitor (e.g., formulated in rodent chow)
-
Adult C57BL/6J mice
-
Control diet (without inhibitor)
-
Tissue processing reagents for immunohistochemistry or flow cytometry
-
Antibodies for microglia markers (e.g., Iba1, TMEM119)
Procedure:
-
Acclimatization: Acclimate adult mice to the housing facility for at least one week before the start of the experiment.
-
Baseline Measurements: Collect baseline behavioral data or tissue samples from a subset of animals if required.
-
Treatment Administration:
-
Divide mice into a control group and a treatment group.
-
Provide the control group with the control diet.
-
Provide the treatment group with the diet containing the Csf1R inhibitor at the desired concentration (e.g., 1200 ppm for PLX5622).[11]
-
-
Treatment Duration: Continue the specialized diet for the desired duration. Microglia depletion of over 90% is typically achieved within 7-21 days.[1][8]
-
Monitoring: Monitor the health and behavior of the animals daily.
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the animals and perfuse with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) for immunohistochemistry.
-
Alternatively, for flow cytometry, harvest fresh brain tissue and prepare a single-cell suspension.
-
-
Quantification of Microglia Depletion:
-
Immunohistochemistry: Stain brain sections with anti-Iba1 or anti-TMEM119 antibodies and quantify the number of microglia in specific brain regions using stereology or automated image analysis.
-
Flow Cytometry: Stain the single-cell suspension with antibodies against CD45, CD11b, and other relevant markers to quantify the microglia population (CD45^low, CD11b^+).
-
-
Reversibility Study (Optional):
-
Switch the treatment group back to the control diet.
-
Analyze brain tissue at different time points (e.g., 3, 7, 14, 21 days) after inhibitor withdrawal to assess the kinetics of microglia repopulation.[8]
-
Experimental Protocol 2: Characterization of a Csf1r Knockout Mouse Model
Objective: To investigate the developmental and long-term consequences of Csf1r gene ablation.
Materials:
-
Csf1r knockout mouse line (e.g., Csf1r-/- or Csf1rΔFIRE/ΔFIRE) and wild-type littermate controls.
-
Genotyping reagents (primers, DNA polymerase).
-
Equipment for behavioral testing (e.g., open field, rotarod).
-
Micro-CT scanner for skeletal analysis.
-
Tissue processing reagents for histology and immunohistochemistry.
-
Antibodies for relevant cell markers.
Procedure:
-
Breeding and Genotyping:
-
Set up breeding pairs of heterozygous mice to generate knockout, heterozygous, and wild-type littermates.
-
Perform genotyping on tail biopsies to confirm the genetic status of all animals.
-
-
Developmental Analysis:
-
Monitor the growth, weight, and overall health of the pups from birth.
-
Note any developmental abnormalities or premature lethality.
-
-
Behavioral Phenotyping:
-
At appropriate ages, subject the mice to a battery of behavioral tests to assess motor function, cognitive abilities, and anxiety-like behavior.
-
-
Skeletal Analysis:
-
Use a micro-CT scanner to analyze the bone density and structure of the long bones and skull to assess for osteopetrosis.
-
-
Histological and Immunohistochemical Analysis:
-
Euthanize mice at different ages and collect various tissues (brain, bone, spleen, liver, etc.).
-
Perform histological staining (e.g., H&E) to assess tissue morphology.
-
Use immunohistochemistry with specific cell markers to confirm the absence of microglia and assess the status of other cell populations.
-
-
Molecular Analysis:
-
Isolate RNA or protein from tissues of interest to analyze the expression of genes and proteins downstream of Csf1R signaling or related to the observed phenotypes.
-
Mandatory Visualizations
Csf1R Signaling Pathway
Caption: Csf1R signaling cascade.
Experimental Workflow: Pharmacological Inhibition vs. Genetic Knockout
References
- 1. To Kill Microglia: A Case for CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microglial Depletion, a New Tool in Neuroinflammatory Disorders: Comparison of Pharmacological Inhibitors of the CSF‐1R - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Basic Research for CSF1R-Microglial Encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pleiotropic Impacts of Macrophage and Microglial Deficiency on Development in Rats with Targeted Mutation of the Csf1r Locus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Absence of Colony Stimulation Factor-1 Receptor Results in Loss of Microglia, Disrupted Brain Development and Olfactory Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of homozygous and heterozygous Csf1r knockout in the rat as a model for understanding microglial function in brain development and the impacts of human CSF1R mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Colony Stimulating Factor-1 Receptor (CSF-1R)-Mediated Regulation of Microglia/Macrophages as a Target for Neurological Disorders (Glioma, Stroke) [frontiersin.org]
- 9. Frontiers | Deplete and repeat: microglial CSF1R inhibition and traumatic brain injury [frontiersin.org]
- 10. CSF1R-dependent macrophages control postnatal somatic growth and organ maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CSF1R inhibition with PLX5622 affects multiple immune cell compartments and induces tissue-specific metabolic effects in lean mice - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Csf1R-IN-18 and BLZ945 in Focus
A direct head-to-head comparison between the CSF1R inhibitors Csf1R-IN-18 and BLZ945 is not feasible at this time due to a lack of publicly available experimental data for this compound. While BLZ945 has been characterized in multiple studies, this compound is primarily listed by chemical suppliers with limited information beyond its intended target. This guide provides a comprehensive overview of the available data for BLZ945 and outlines standard experimental protocols for evaluating CSF1R inhibitors, which could be applied to this compound as it becomes more widely studied.
Introduction to CSF1R Inhibition
The Colony-Stimulating Factor 1 Receptor (CSF1R) is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of macrophages and other mononuclear phagocytes.[1][2] Dysregulation of the CSF1R signaling pathway is implicated in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, making it a compelling target for therapeutic intervention.[1] Small molecule inhibitors of CSF1R, such as BLZ945, aim to block the kinase activity of the receptor, thereby modulating the activity of tumor-associated macrophages (TAMs) and other CSF1R-expressing cells.
BLZ945: A Potent and Selective CSF1R Inhibitor
BLZ945 is an orally active and selective inhibitor of CSF1R.[3] It has been shown to effectively block CSF1R signaling, leading to reduced macrophage proliferation and polarization towards a pro-inflammatory, anti-tumor phenotype.
Quantitative Data Summary for BLZ945
| Parameter | Value | Cell/System | Reference |
| IC50 (CSF1R) | 1 nM | Biochemical Assay | [3] |
| EC50 (CSF-1-dependent proliferation) | 67 nM | Bone Marrow-Derived Macrophages (BMDMs) | [3] |
Experimental Evidence for BLZ945
-
In Vitro Studies: BLZ945 has been demonstrated to inhibit the proliferation of CSF-1-dependent cells, such as bone marrow-derived macrophages (BMDMs), with an EC50 of 67 nM.[3] It also effectively decreases the phosphorylation of the CSF1R, a key step in its activation.[3]
-
In Vivo Studies: In preclinical models of glioma, BLZ945 has been shown to block tumor progression and significantly improve survival.[3] It achieves this by inhibiting the pro-tumoral functions of microglia and macrophages in the tumor microenvironment.
This compound: An Investigational Inhibitor
Experimental Protocols for Evaluating CSF1R Inhibitors
The following are detailed methodologies for key experiments used to characterize and compare CSF1R inhibitors.
CSF1R Kinase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of the CSF1R kinase domain.
Principle: A purified recombinant CSF1R kinase domain is incubated with a substrate (e.g., a synthetic peptide) and ATP. The inhibitor is added at varying concentrations to determine its ability to block the phosphorylation of the substrate. The amount of phosphorylation is then quantified, typically using methods like ELISA, fluorescence resonance energy transfer (FRET), or radiometric assays.
Protocol Outline:
-
Reagents: Purified recombinant CSF1R kinase, kinase buffer, ATP, substrate peptide, test compounds (this compound, BLZ945), and detection reagents.
-
Procedure: a. Prepare serial dilutions of the test compounds. b. In a microplate, add the CSF1R kinase, substrate, and test compound dilutions. c. Initiate the kinase reaction by adding a solution of ATP. d. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). e. Stop the reaction and add the detection reagents to quantify substrate phosphorylation. f. Measure the signal (e.g., fluorescence, absorbance, or radioactivity).
-
Data Analysis: The data is plotted as the percentage of inhibition versus the inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is calculated using a suitable curve-fitting model.
Macrophage Proliferation/Viability Assay
This assay assesses the effect of CSF1R inhibitors on the proliferation and viability of CSF-1-dependent cells, such as bone marrow-derived macrophages (BMDMs).
Principle: BMDMs are cultured in the presence of CSF-1 to stimulate proliferation. The test compounds are added at various concentrations, and the cell viability or proliferation is measured after a set incubation period. Common methods include MTT, XTT, or CellTiter-Glo assays, which measure metabolic activity as an indicator of cell number.
Protocol Outline:
-
Cell Culture: Isolate and culture primary BMDMs or a CSF-1-dependent cell line.
-
Procedure: a. Seed the cells in a 96-well plate and allow them to adhere. b. Treat the cells with serial dilutions of the test compounds in the presence of a constant concentration of CSF-1. c. Include appropriate controls (e.g., cells with CSF-1 alone, cells without CSF-1). d. Incubate the plate for a period that allows for significant proliferation (e.g., 72 hours). e. Add the viability reagent (e.g., MTT) and incubate according to the manufacturer's instructions. f. Measure the absorbance or luminescence to determine the number of viable cells.
-
Data Analysis: The results are expressed as a percentage of the control (cells with CSF-1 only). The EC50 value, the concentration of the compound that inhibits cell proliferation by 50%, is determined by non-linear regression analysis.
Visualizing Key Pathways and Workflows
CSF1R Signaling Pathway
The binding of CSF-1 or IL-34 to CSF1R triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for various signaling proteins, leading to the activation of downstream pathways such as PI3K/AKT, MAPK/ERK, and JAK/STAT, which are critical for macrophage survival, proliferation, and differentiation.
Caption: CSF1R signaling cascade.
General Experimental Workflow for CSF1R Inhibitor Evaluation
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel CSF1R inhibitor.
Caption: Preclinical evaluation workflow.
References
Kinase Selectivity Profile of Pexidartinib (PLX3397): A Comparative Guide
Introduction
This guide provides a comparative analysis of the kinase selectivity of Pexidartinib (also known as PLX3397), a potent inhibitor of the Colony-Stimulating Factor 1 Receptor (Csf1R). As "Csf1R-IN-18" is a hypothetical compound without available data, this guide utilizes the well-characterized inhibitor Pexidartinib as a real-world example to illustrate kinase cross-reactivity. Pexidartinib is an orally active, ATP-competitive inhibitor targeting Csf1R and is known to interact with other related kinases.[1] Understanding the cross-reactivity profile of a kinase inhibitor is crucial for assessing its therapeutic potential and predicting potential off-target effects. This document is intended for researchers, scientists, and drug development professionals interested in the kinase inhibition spectrum of Csf1R-targeted therapies.
Quantitative Kinase Inhibition Data
The inhibitory activity of Pexidartinib against its primary target, Csf1R (also known as cFMS), and a panel of other kinases was determined using biochemical assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%, are summarized in the table below. Lower IC50 values indicate higher potency.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Csf1R |
| Csf1R (cFMS) | 20 | 1x |
| c-Kit | 10 | 0.5x |
| FLT3 | 160 | 8x |
| KDR (VEGFR2) | 350 | 17.5x |
| LCK | 860 | 43x |
| FLT1 (VEGFR1) | 880 | 44x |
| NTRK3 (TRKC) | 890 | 44.5x |
Data sourced from MedchemExpress product datasheet.[1]
The data demonstrates that Pexidartinib is a highly potent inhibitor of both Csf1R and c-Kit.[1] It also exhibits inhibitory activity against other tyrosine kinases such as FLT3, KDR, FLT1, and NTRK3, but with significantly lower potency, indicating a degree of selectivity for Csf1R and c-Kit.[1]
Experimental Protocols
The IC50 values presented were determined using a fluorescence-based biochemical assay, such as the Z'-LYTE™ assay, which is a common method for assessing kinase activity in a high-throughput format.
Principle of the Z'-LYTE™ Assay
The Z'-LYTE™ assay is a fluorescence resonance energy transfer (FRET)-based method. It utilizes a synthetic peptide substrate labeled with two different fluorophores (a donor and an acceptor). In the absence of kinase activity, the peptide remains unphosphorylated. A specific protease in the assay system recognizes and cleaves this unphosphorylated peptide, separating the two fluorophores and disrupting FRET. When a kinase is active, it phosphorylates the peptide. This phosphorylated peptide is resistant to cleavage by the protease, and thus FRET is maintained. The ratio of the fluorescence signals from the two fluorophores is used to calculate the extent of kinase inhibition.
Detailed Methodology for Kinase Inhibition (IC50) Determination:
-
Reagent Preparation:
-
A reaction buffer containing a buffer salt (e.g., HEPES), MgCl2, and a detergent (e.g., Brij-35) is prepared.
-
The specific kinase and its corresponding FRET-labeled peptide substrate are diluted to their final concentrations in the reaction buffer.
-
ATP is prepared at a concentration that is typically near its Km for the specific kinase being tested.
-
Pexidartinib is serially diluted in DMSO to create a range of concentrations for testing.
-
-
Kinase Reaction:
-
The kinase, peptide substrate, and the serially diluted Pexidartinib are added to the wells of a microplate (typically a 384-well plate).
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a set period, typically 60 minutes, at room temperature.
-
-
Development Reaction:
-
A development reagent containing a site-specific protease is added to each well. This protease will cleave any unphosphorylated peptide substrate.
-
The development reaction is incubated for 60 minutes at room temperature.
-
-
Signal Detection and Data Analysis:
-
A stop reagent is added to terminate the reaction.
-
The fluorescence is read on a microplate reader, with excitation typically around 400 nm and emission detection at two wavelengths (e.g., 445 nm for the donor and 520 nm for the acceptor).
-
The ratio of the two emission signals is calculated. This ratio is then used to determine the percentage of kinase inhibition for each concentration of Pexidartinib.
-
The IC50 value is calculated by fitting the percent inhibition data to a sigmoidal dose-response curve using appropriate software.
-
Visualization of Pexidartinib's Kinase Selectivity
The following diagram illustrates the primary targets and key off-targets of Pexidartinib, highlighting its selectivity profile.
Caption: Kinase inhibition profile of Pexidartinib.
References
Safety Operating Guide
Safe Disposal of Csf1R-IN-18: A Procedural Guide
For Immediate Reference: Treat Csf1R-IN-18 as a hazardous chemical. It is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] All disposal must comply with local, state, and federal regulations. Never dispose of this compound down the drain or in regular trash.
This guide provides essential safety and logistical information for the proper disposal of this compound, a potent aniline derivative and inhibitor of the colony-stimulating factor 1 receptor (CSF1R).[2] Adherence to these procedures is critical to ensure personnel safety and environmental protection.
Hazard and Safety Summary
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from a closely related compound, CSF1R-IN-3, indicates significant hazards that should be assumed for this compound as a precautionary measure.
| Hazard Statement | Classification | Precautionary Action |
| Harmful if swallowed | Acute toxicity, Oral (Category 4) | Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth.[1] |
| Very toxic to aquatic life with long lasting effects | Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1) | Avoid release to the environment. Collect spillage.[1] |
Personal Protective Equipment (PPE) Required:
-
Eye Protection: Safety goggles with side-shields.
-
Hand Protection: Protective gloves (e.g., nitrile).
-
Body Protection: Impervious clothing, such as a lab coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. Avoid dust and aerosol formation.[1]
Disposal Procedures for this compound
The following step-by-step protocols are designed to guide researchers, scientists, and drug development professionals in the safe disposal of this compound in various forms.
Experimental Workflow for Disposal
References
Essential Safety and Logistical Information for Handling Csf1R-IN-18
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols, operational guidelines, and disposal instructions for the handling of Csf1R-IN-18, a potent aniline derivative that functions as a Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitor. Adherence to these procedures is vital to ensure laboratory safety and the integrity of experimental outcomes. This compound is utilized in research pertaining to oncology, central nervous system disorders, and bone diseases.[1]
Personal Protective Equipment (PPE) and Safety Precautions
Given that this compound is a bioactive small molecule, and based on the safety data for similar compounds, a comprehensive approach to personal protection is mandatory. The following PPE should be worn at all times when handling this compound in powder or solution form:
-
Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes or airborne particles.
-
Hand Protection: Nitrile gloves are the minimum requirement. For prolonged handling or when there is a risk of direct contact, double gloving is recommended. Gloves should be changed immediately if contaminated.
-
Body Protection: A buttoned lab coat must be worn to protect skin and clothing.
-
Respiratory Protection: When handling the powder form outside of a certified chemical fume hood, a properly fitted respirator is necessary to prevent inhalation.
Emergency Procedures:
-
In case of skin contact: Immediately wash the affected area with soap and copious amounts of water.
-
In case of eye contact: Flush the eyes with water for at least 15 minutes, holding the eyelids open.
-
In case of inhalation: Move to fresh air immediately.
-
In case of ingestion: Do NOT induce vomiting. Rinse mouth with water.
In all cases of exposure, seek immediate medical attention and have the product's safety information available.
Operational Plans: Handling and Storage
Proper handling and storage are critical to maintain the stability and efficacy of this compound.
| Form | Storage Temperature | Storage Duration | Notes |
| Powder | -20°C | Up to 3 years | Store in a tightly sealed container in a dry, well-ventilated area. |
| In Solvent | -80°C | Up to 1 year | Aliquot to minimize freeze-thaw cycles. |
Data on storage conditions for this compound.[1]
Disposal Plan
This compound and any materials contaminated with it should be treated as hazardous chemical waste.
-
Solid Waste: Collect all solid waste, including empty vials, contaminated gloves, and weighing papers, in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste, including unused solutions and rinsates, in a sealed and appropriately labeled hazardous waste container.
-
Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.
Experimental Protocols
While a specific, detailed protocol for every conceivable application of this compound is beyond the scope of this document, the following provides a general framework for a typical cell-based assay and an in-vivo formulation.
Cell-Based Assay Workflow
This workflow outlines the general steps for assessing the inhibitory activity of this compound on CSF1R-dependent cells.
Caption: General workflow for a cell-based Csf1R inhibition assay.
In-Vivo Formulation
For animal studies, this compound can be formulated for oral or parenteral administration. A common vehicle for in-vivo delivery of hydrophobic compounds is a mixture of DMSO, PEG300, Tween 80, and saline.[1]
Example Formulation:
-
Dissolve the required amount of this compound in a minimal amount of DMSO to create a stock solution.
-
Add PEG300 to the DMSO stock and mix thoroughly.
-
Add Tween 80 and mix until the solution is clear.
-
Finally, add saline to the desired final volume and mix well.
The exact ratios of these components may need to be optimized for your specific experimental needs and animal model.
Csf1R Signaling Pathway
This compound exerts its effects by inhibiting the Csf1R signaling pathway. Upon binding of its ligands, CSF-1 or IL-34, the Csf1R dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that are crucial for the proliferation, differentiation, and survival of myeloid cells.[2][3]
Caption: Simplified Csf1R signaling pathway and the point of inhibition by this compound.
By providing this essential safety, logistical, and procedural information, we aim to foster a culture of safety and precision in the laboratory, ensuring the well-being of researchers and the reliability of scientific discovery.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
